N-Boc-N-methyl-D-Valaldehyde
Descripción
Propiedades
IUPAC Name |
tert-butyl N-methyl-N-[(2R)-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h7-9H,1-6H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZUQWBUVSVLRT-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C=O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-N-methyl-D-Valaldehyde: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-methyl-D-valaldehyde is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. As a protected amino aldehyde, it serves as a versatile intermediate for the synthesis of complex peptides, peptidomimetics, and other biologically active molecules. The presence of the N-methyl group can enhance the metabolic stability and cell permeability of resulting peptides by reducing their susceptibility to proteolytic degradation and eliminating a hydrogen bond donor site. The D-configuration of the valine residue offers further resistance to enzymatic cleavage and allows for the exploration of novel conformational spaces in peptide-based therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering valuable insights for its application in research and development.
Core Chemical Properties
| Property | Value | Source/Basis |
| Molecular Formula | C₁₁H₂₁NO₃ | Calculated |
| Molecular Weight | 215.29 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid | Analogy to similar N-Boc amino aldehydes |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc, MeOH) | General property of Boc-protected amino acids/aldehydes |
| Stability | Sensitive to strong acids and bases; prone to epimerization at the α-carbon.[1] | General reactivity of α-chiral aldehydes[1] |
| Storage | Store under an inert atmosphere at low temperatures (-20°C recommended) to minimize degradation and racemization. | General handling procedures for reactive aldehydes |
Synthesis of this compound
This compound is typically not commercially available and must be synthesized in the laboratory. The two primary routes for its preparation start from either the corresponding carboxylic acid, N-Boc-N-methyl-D-valine, or the corresponding alcohol, N-Boc-N-methyl-D-valinol.
Synthetic Workflow
Caption: Synthetic routes to this compound.
Experimental Protocols
1. Synthesis from N-Boc-N-methyl-D-valine (via Reduction)
This is a common and efficient method for preparing chiral N-protected amino aldehydes while minimizing epimerization.[1]
-
Step 1: Activation of the Carboxylic Acid.
-
To a solution of N-Boc-N-methyl-D-valine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the evolution of CO₂ ceases. This forms the acyl imidazolide (B1226674) intermediate in situ.
-
-
Step 2: Reduction to the Aldehyde.
-
Cool the solution of the activated acid back to -78°C.
-
Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 eq, typically 1.0 M in hexanes or toluene) dropwise, maintaining the temperature below -70°C.
-
Stir the reaction at -78°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
The product is often used immediately in the next step without further purification due to its potential instability. If necessary, purification can be performed by flash column chromatography on silica (B1680970) gel, using a non-polar eluent system (e.g., hexanes/ethyl acetate).
-
2. Synthesis from N-Boc-N-methyl-D-valinol (via Oxidation)
This route is also widely used and involves the oxidation of the corresponding primary alcohol. Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid and to minimize racemization.
-
Dess-Martin Periodinane (DMP) Oxidation:
-
Dissolve N-Boc-N-methyl-D-valinol (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Stir vigorously for 30 minutes until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
-
Swern Oxidation:
-
In a three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78°C.
-
Slowly add oxalyl chloride (1.5 eq) followed by dimethyl sulfoxide (B87167) (DMSO) (3.0 eq). Stir for 15 minutes.
-
Add a solution of N-Boc-N-methyl-D-valinol (1.0 eq) in DCM dropwise, maintaining the temperature at -78°C.
-
Stir for 30-60 minutes.
-
Add triethylamine (B128534) (5.0 eq) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography as needed.
-
Reactivity and Synthetic Utility
This compound is a valuable electrophile in various carbon-carbon and carbon-nitrogen bond-forming reactions.
-
Reductive Amination: The aldehyde can be reacted with primary or secondary amines in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), to form chiral amines. This is a cornerstone reaction in the synthesis of peptidomimetics and other amine-containing pharmaceuticals.[2]
-
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes with control over the stereochemistry of the double bond.
-
Aldol (B89426) and Related Condensation Reactions: The aldehyde can participate in aldol reactions with enolates or their equivalents to form β-hydroxy carbonyl compounds, further expanding its synthetic utility.
-
Epimerization: A key consideration when working with α-chiral aldehydes is the potential for epimerization of the stereocenter adjacent to the carbonyl group, especially under basic or acidic conditions.[1] Reactions should be carried out under neutral or mildly acidic/basic conditions where possible, and at low temperatures to preserve stereochemical integrity.
Spectroscopic Data (Expected)
| Technique | Expected Characteristics |
| ¹H NMR | - Aldehyde proton (CHO): A singlet or doublet around δ 9.5-9.8 ppm. - α-proton (CH-CHO): A multiplet, coupled to the aldehyde proton and the β-proton. - Boc group protons ((CH₃)₃C): A singlet around δ 1.4-1.5 ppm (integrating to 9H). - N-methyl protons (N-CH₃): A singlet around δ 2.8-3.0 ppm. - Valine side chain protons (CH(CH₃)₂): Multiplets in the upfield region. |
| ¹³C NMR | - Aldehyde carbonyl carbon (CHO): A signal in the range of δ 195-205 ppm. - Boc carbonyl carbon (C=O): A signal around δ 155 ppm. - Boc quaternary carbon (C(CH₃)₃): A signal around δ 80 ppm. - α-carbon (CH-CHO): A signal around δ 60-70 ppm. - N-methyl carbon (N-CH₃): A signal around δ 30-35 ppm. |
| IR Spectroscopy | - Aldehyde C=O stretch: A strong, sharp absorption band around 1725-1740 cm⁻¹.[4] - Carbamate C=O stretch (Boc group): A strong absorption band around 1680-1700 cm⁻¹. - Aldehyde C-H stretch: Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[6] |
| Mass Spectrometry (ESI+) | - [M+H]⁺: Expected at m/z 216.16. - [M+Na]⁺: Expected at m/z 238.14. - Common Fragments: Loss of the Boc group (-100 amu) or isobutylene (B52900) (-56 amu) from the parent ion. |
Application in Modulating Signaling Pathways
The incorporation of this compound into peptide synthesis allows for the creation of modified peptides with enhanced therapeutic properties. For instance, N-methylated peptides often exhibit increased resistance to enzymatic degradation and improved cell permeability. These features are highly desirable for developing peptide-based drugs that can act as agonists or antagonists of cellular signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs).
Caption: Use of this compound in creating a peptide antagonist for a GPCR pathway.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of sophisticated organic molecules. While its inherent reactivity and potential for epimerization require careful handling and reaction design, its utility in creating N-methylated, D-amino acid-containing peptides makes it a crucial tool for medicinal chemists. The synthetic protocols and chemical properties outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the discovery of novel therapeutics with improved pharmacological profiles.
References
- 1. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
In-depth Technical Guide: N-Boc-N-methyl-D-Valaldehyde
CAS Number: 2165540-24-7
Introduction
N-Boc-N-methyl-D-Valaldehyde, with the CAS number 2165540-24-7, is a chiral amino aldehyde featuring a tert-butyloxycarbonyl (Boc) protecting group on a methylated D-valine backbone. Its primary significance lies in its application as a component of cleavable linkers in the field of Antibody-Drug Conjugates (ADCs). The aldehyde functionality provides a reactive handle for conjugation, while the N-methylated peptide bond can enhance the metabolic stability of the resulting linker. The Boc group ensures the stability of the amine during synthesis and is readily removed under acidic conditions.
ADCs represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, release mechanism, and overall efficacy of the ADC. Valine-containing dipeptides, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are widely employed in cathepsin B-cleavable linkers, highlighting the importance of valine derivatives like this compound in this domain.[1][2][3][4][5]
Physicochemical and Spectral Data
Directly published physicochemical and spectral data for this compound is scarce. However, based on its chemical structure and data from analogous compounds, the following properties can be predicted.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water. |
| Chirality | (R)-configuration at the α-carbon |
Spectral Data (Predicted)
| Technique | Predicted Key Features |
| ¹H NMR | - Aldehyde proton (CHO) signal around 9.5-9.7 ppm. - Signals for the Boc group protons (C(CH₃)₃) around 1.4-1.5 ppm (singlet, 9H). - Signal for the N-methyl group protons (N-CH₃) around 2.8-3.0 ppm (singlet, 3H). - Signals for the valine side chain protons (CH(CH₃)₂) and the α-proton. |
| ¹³C NMR | - Carbonyl carbon of the aldehyde group (CHO) signal around 200-205 ppm. - Carbonyl carbon of the Boc group (C=O) signal around 155 ppm. - Quaternary carbon of the Boc group (C(CH₃)₃) signal around 80 ppm. - Methyl carbons of the Boc group (C(CH₃)₃) signal around 28 ppm. - N-methyl carbon (N-CH₃) signal. - Carbons of the valine backbone. |
| IR Spectroscopy | - Strong C=O stretching band for the aldehyde around 1720-1740 cm⁻¹. - Strong C=O stretching band for the Boc carbamate (B1207046) around 1680-1700 cm⁻¹. - C-H stretching bands for the aldehyde proton around 2720 and 2820 cm⁻¹. - C-H stretching bands for the alkyl groups. |
| Mass Spectrometry | - Expected [M+H]⁺ peak at m/z 216.1594. - Fragmentation pattern would likely show loss of the Boc group (100 amu) or isobutylene (B52900) (56 amu). |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of N-Boc-N-methyl-D-valinol (Precursor)
This protocol is adapted from general procedures for the N-methylation and reduction of amino acids.
Materials:
-
D-valine
-
Paraformaldehyde
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) with a suitable additive.
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
N-methylation of D-valine:
-
To a solution of D-valine in aqueous formaldehyde, add 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the catalyst and concentrate the filtrate to obtain N-methyl-D-valine.
-
-
Boc Protection of N-methyl-D-valine:
-
Dissolve N-methyl-D-valine in a mixture of dioxane and water.
-
Adjust the pH to 9-10 with aqueous NaOH.
-
Add Boc₂O and stir vigorously at room temperature overnight.
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Boc-N-methyl-D-valine.
-
-
Reduction to N-Boc-N-methyl-D-valinol:
-
Dissolve N-Boc-N-methyl-D-valine in anhydrous THF and cool to 0 °C in an ice bath.
-
Slowly add a solution of a suitable reducing agent (e.g., LiAlH₄ in THF, or NaBH₄ in the presence of a Lewis acid).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with ethyl acetate.
-
Dry the combined organic phases over anhydrous MgSO₄ and concentrate in vacuo to obtain N-Boc-N-methyl-D-valinol.
-
Experimental Protocol: Oxidation to this compound
This protocol utilizes a mild oxidation method to convert the primary alcohol to an aldehyde, minimizing over-oxidation to the carboxylic acid.
Materials:
-
N-Boc-N-methyl-D-valinol
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated aqueous solution
-
Sodium thiosulfate, saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (using Dess-Martin Periodinane):
-
Dissolve N-Boc-N-methyl-D-valinol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously for 15-20 minutes until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography on silica (B1680970) gel.
Application in Antibody-Drug Conjugate (ADC) Linker Technology
This compound serves as a precursor to peptide linkers that are susceptible to cleavage by lysosomal proteases, such as cathepsin B. The valine residue is a key recognition element for these enzymes.
Role in Cleavable Linkers
The aldehyde group of this compound can be utilized in several ways to construct an ADC linker. For instance, it can undergo reductive amination with an amine-containing payload or a subsequent part of the linker. After deprotection of the Boc group, the revealed N-methyl amine can be coupled to another amino acid, such as citrulline, to form the dipeptide sequence recognized by cathepsin B.
Workflow for ADC Linker Synthesis and Conjugation
Caption: General workflow for utilizing this compound in ADC synthesis.
Signaling Pathways
As a synthetic building block for ADC linkers, this compound is not directly involved in biological signaling pathways. Its role is to be a stable component of the ADC in circulation and to facilitate the release of the cytotoxic payload within the target cancer cell. The released payload then exerts its therapeutic effect by interfering with critical cellular processes, such as microtubule dynamics or DNA replication, ultimately leading to apoptosis of the cancer cell. The design of the linker, including the valine moiety derived from this compound, is crucial for the selective delivery and release of the payload, thereby enhancing the therapeutic index of the ADC.
Conclusion
This compound is a valuable and specialized chemical entity for the construction of cleavable linkers in antibody-drug conjugates. While direct and detailed experimental data for this specific compound is not widely published, its synthesis can be reliably predicted based on established organic chemistry principles, primarily through the oxidation of its alcohol precursor. Its structural features, including the protected N-methylated D-valine core and the reactive aldehyde, make it an important tool for medicinal chemists and drug development professionals working on the next generation of targeted cancer therapies. Further research and publication of its specific properties and synthetic details would be a valuable contribution to the field.
References
Technical Guide: N-Boc-N-methyl-D-Valaldehyde Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the molecular weight and chemical formula for N-Boc-N-methyl-D-Valaldehyde. Due to the limited direct commercial availability of this specific compound, this guide also includes data for closely related, commercially available compounds to provide a comparative context for researchers. The data presented is derived from established chemical databases and supplier information.
Physicochemical Data Summary
The following table summarizes the molecular formula and weight for this compound and its related analogs. The values for this compound are calculated based on the structure of the corresponding and more readily available L-valine derivative. The stereoisomerism (D versus L) does not alter the molecular formula or weight. The primary structural difference between the valine and valinal (B13919145) compounds is the presence of a carboxylic acid versus an aldehyde functional group, respectively.
| Compound Name | Other Names | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | tert-butyl (R)-1-formyl-2-methylpropyl(methyl)carbamate | C₁₁H₂₁NO₃ | 215.29 | Calculated value |
| N-Boc-N-methyl-L-valine | Boc-N-Me-Val-OH | C₁₁H₂₁NO₄ | 231.29 | Corresponds to the carboxylic acid of the L-isomer. |
| N-Boc-L-valinal | tert-butyl [(1S)-1-formyl-2-methylpropyl]carbamate | C₁₀H₁₉NO₃ | 201.26 | L-isomer aldehyde without the N-methyl group.[1] |
Logical Derivation of Physicochemical Properties
The molecular formula and weight for the target compound, this compound, can be logically derived from its corresponding carboxylic acid, N-Boc-N-methyl-D-valine. The conversion of a carboxylic acid (-COOH) to an aldehyde (-CHO) involves the net removal of one oxygen atom.
References
N-Boc-N-methyl-D-Valaldehyde: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-N-methyl-D-Valaldehyde is a chiral synthetic building block crucial in the development of complex peptides and pharmaceutical agents. Its utility in organic synthesis is significantly influenced by its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the anticipated solubility and stability profiles of this compound based on established chemical principles and data from structurally analogous compounds. Detailed experimental protocols for the systematic evaluation of these properties are also presented to aid researchers in handling and applying this reagent effectively.
Introduction
This compound belongs to the class of N-protected amino aldehydes, which are valuable intermediates in the synthesis of peptide mimetics, enzyme inhibitors, and other biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability under neutral and basic conditions, while being readily removable under acidic conditions, facilitating its use in multi-step synthetic pathways.[][2][3] The N-methylation can enhance the pharmacokinetic properties of the final peptide, such as increased proteolytic stability and membrane permeability.[4] The aldehyde functionality provides a reactive handle for various carbon-carbon bond-forming reactions.
A thorough understanding of the solubility and stability of this compound is paramount for its effective storage, handling, and application in chemical reactions to ensure reproducibility and high yields. This document serves as a foundational resource, compiling predictive data and standardized methodologies for its characterization.
Physicochemical Properties
Structure:
-
IUPAC Name: (2R)-2-[--INVALID-LINK--amino]-3-methylbutanal
-
Molecular Formula: C₁₁H₂₁NO₃
-
Molecular Weight: 215.29 g/mol
Predicted Solubility Profile
The solubility of this compound is dictated by the interplay of its nonpolar isopropyl and Boc groups and the polar aldehyde and carbamate (B1207046) moieties. Generally, N-Boc protected amino acids and their derivatives exhibit good solubility in a range of organic solvents.[5][6][7]
Table 1: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Remarks |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents can effectively solvate both the polar and nonpolar regions of the molecule. DMSO may require sonication for complete dissolution of similar compounds.[8] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good solubility is expected due to the organic nature of the compound. These are common solvents for reactions involving Boc-protected species. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group can hydrogen bond with the carbonyls of the aldehyde and carbamate. Solubility is expected to decrease with increasing alcohol chain length. |
| Ethers | Diethyl ether | Moderate | The bulky nonpolar groups suggest moderate solubility. |
| Nonpolar | Toluene, Hexanes, Heptane | Low to Insoluble | The polarity of the aldehyde and carbamate groups will likely limit solubility in highly nonpolar solvents. |
| Aqueous | Water | Very Low | The large hydrophobic moieties (isopropyl and Boc groups) are expected to render the molecule largely insoluble in water at neutral pH. |
Predicted Stability Profile
The stability of this compound is primarily influenced by the lability of the Boc group and the reactivity of the aldehyde functionality.
Table 2: Predicted Stability of this compound
| Condition | Predicted Stability | Rationale & Potential Degradation Pathways |
| Temperature | Low to Moderate | Aldehydes, particularly α-amino aldehydes, can be prone to oligomerization or polymerization upon prolonged storage at room temperature. The recommended storage temperature for a similar compound, N-Boc-2-aminoacetaldehyde, is -20°C, suggesting limited thermal stability. High temperatures can lead to the thermal deprotection of the N-Boc group.[9] |
| pH | Stable at neutral and mildly basic pH. Unstable in acidic conditions. | The Boc group is designed to be labile in acidic conditions (e.g., using trifluoroacetic acid or HCl in an organic solvent), which would lead to its removal.[3][] It is generally stable to basic and nucleophilic conditions.[][11] |
| Light | Moderate | While no specific photolability data is available, it is good practice to store complex organic molecules protected from light to prevent potential radical-based degradation. |
| Oxidation | Susceptible | The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (N-Boc-N-methyl-D-valine). This can be promoted by atmospheric oxygen over long-term storage. |
Recommended Storage Conditions: For optimal stability, this compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of this compound.
Protocol for Determining Equilibrium Solubility
This protocol is based on the widely used shake-flask method.
Materials:
-
This compound
-
A selection of solvents (e.g., as listed in Table 1)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Seal the vials and place them on an orbital shaker in a controlled temperature environment (e.g., 25°C).
-
Equilibrate for a sufficient time (e.g., 24-48 hours) to ensure a saturated solution is formed.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standards of known concentrations of this compound.
-
Calculate the solubility in mg/mL or mol/L.
-
Protocol for Stability Indicating Study
This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
Solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH)
-
Hydrogen peroxide solution (e.g., 3%) for oxidative stress
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat (e.g., at 60°C for 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution and keep at room temperature.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature.
-
Thermal Degradation: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the solid compound and a solution to light in a photostability chamber.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from all degradation products.
-
Use a PDA detector to check for peak purity and a MS detector to identify the mass of potential degradation products.
-
Quantify the amount of the parent compound remaining at each time point to determine the rate of degradation.
-
Visualizations
Experimental Workflow for Solubility and Stability Assessment
Caption: Workflow for assessing the solubility and stability of a new chemical entity.
Conclusion
While direct experimental data on the solubility and stability of this compound is limited, a comprehensive profile can be predicted based on fundamental chemical principles and the behavior of structurally related molecules. It is anticipated to be highly soluble in common polar aprotic and chlorinated organic solvents, with limited solubility in water and nonpolar hydrocarbons. The primary stability concerns are its susceptibility to degradation under acidic conditions, potential for oxidation of the aldehyde group, and limited thermal stability. The provided experimental protocols offer a systematic approach for researchers to determine the precise solubility and stability parameters, ensuring the optimal use of this valuable synthetic intermediate in research and drug development.
References
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc-N-methyl-L-leucine | 53363-89-6 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Putative Mechanism of Action of N-Boc-N-methyl-D-Valaldehyde in Antibody-Drug Conjugates
Disclaimer: The molecule "N-Boc-N-methyl-D-Valaldehyde" is not a commonly recognized component in publicly available literature on Antibody-Drug Conjugates (ADCs). Therefore, this guide outlines a hypothetical mechanism of action based on the known functions of its constituent chemical moieties in the context of ADC design and development. The experimental data and protocols provided are representative of those used to characterize ADCs with similar features.
Introduction to ADC Technology and Linker-Payload Systems
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potential of a potent small-molecule drug. A critical component of an ADC is the linker, which connects the antibody to the payload and is designed to be stable in circulation but to release the payload upon internalization into target cancer cells. The mechanism of action of an ADC is thus intrinsically tied to the design of its linker and the nature of its payload.
This guide explores the hypothetical role of an this compound moiety within an ADC construct. We will deconstruct the molecule to infer its function and propose a plausible mechanism for its action, supported by standard experimental methodologies and representative data.
Deconstruction of the this compound Moiety
The name "this compound" suggests a modified amino acid derivative. Let's break down its components:
-
D-Valine: Valine is an amino acid. The "D" configuration is the unnatural enantiomer, which can provide resistance to degradation by certain proteases, potentially enhancing the stability of the linker in circulation.
-
N-methyl: The nitrogen atom of the valine's amide bond is methylated. This modification can further increase steric hindrance and protect against enzymatic cleavage, contributing to linker stability.
-
Aldehyde (-CHO): The C-terminus of the valine is an aldehyde. This is a reactive group, and in this context, it likely functions as the cytotoxic payload itself or a precursor to it. Aldehydes can react with nucleophiles like amines and thiols, which are abundant in proteins and other biological macromolecules, leading to cellular dysfunction.
-
N-Boc (tert-Butyloxycarbonyl): This is a common acid-labile protecting group for amines. Its presence suggests it might serve a prodrug function, masking a reactive site on the molecule until the ADC reaches an acidic environment, such as the lysosome.
Based on this deconstruction, a plausible hypothesis is that this compound is part of a linker-payload system where the D-Valine and N-methyl groups provide stability, and the Boc group is cleaved in the lysosome to unmask the reactive aldehyde payload.
Proposed Mechanism of Action
The proposed mechanism involves several sequential steps, from antibody binding to payload-induced cytotoxicity.
-
Binding and Internalization: The ADC binds to a target antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis.
-
Trafficking to Lysosome: The ADC-antigen complex is trafficked through the endosomal pathway to the lysosome.
-
Acid-Catalyzed Deprotection: The acidic environment of the lysosome (pH 4.5-5.0) facilitates the cleavage of the acid-labile N-Boc group.
-
Payload Activation: Removal of the Boc group exposes the N-methyl-D-Valaldehyde.
-
Cytotoxicity: The aldehyde payload can then exert its cytotoxic effect, potentially by cross-linking proteins or other critical cellular components, leading to apoptosis.
This proposed pathway is illustrated in the diagram below.
Representative Data for ADC Characterization
While no specific data exists for an ADC utilizing this compound, the following tables present the types of quantitative data that would be generated during its characterization, with plausible values for comparison.
Table 1: In Vitro Cytotoxicity of a Hypothetical ADC
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Non-Targeting ADC IC50 (nM) |
| Cancer Cell A | High | 0.5 | >1000 |
| Cancer Cell B | Medium | 15.2 | >1000 |
| Normal Cell C | Low/None | >1000 | >1000 |
Table 2: Stability of Hypothetical ADC in Plasma
| Time Point (days) | % Intact ADC Remaining |
| 0 | 100 |
| 1 | 98.5 |
| 3 | 95.1 |
| 7 | 89.3 |
Key Experimental Protocols
The characterization of an ADC with a novel linker-payload system would involve a series of established in vitro and in vivo assays.
Objective: To determine the potency of the ADC against antigen-positive cancer cells.
Methodology:
-
Cell Plating: Seed target cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting control ADC. Add the dilutions to the cells and incubate for 72-96 hours.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels.
-
Data Analysis: Plot the viability data against the ADC concentration and fit to a four-parameter logistic curve to determine the IC50 value.
The Strategic Imperative of N-Methylation: Enhancing Peptide Stability with N-Boc-N-methyl-D-Valaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The inherent therapeutic potential of peptides is often curtailed by their limited in vivo stability, primarily due to proteolytic degradation. N-methylation of the peptide backbone has emerged as a paramount strategy to surmount this obstacle. This technical guide delves into the core principles of N-methylation, focusing on the role and application of N-Boc-N-methyl-D-Valaldehyde as a key reagent in the synthesis of proteolytically resistant peptide analogs. Through a comprehensive review of experimental data and methodologies, this document serves as a critical resource for the rational design of next-generation peptide therapeutics.
The Power of a Methyl Group: How N-Methylation Fortifies Peptides
N-methylation, the substitution of an amide hydrogen with a methyl group on the peptide backbone, confers a multitude of advantageous properties that enhance a peptide's therapeutic viability. This seemingly subtle modification introduces significant steric hindrance and conformational constraints, which directly influence the peptide's stability, permeability, and biological activity.[1][2]
One of the most profound benefits of N-methylation is the stark increase in resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide cleavage, often rely on hydrogen bonding to recognize and bind to their substrates. By replacing the amide proton, N-methylation disrupts this crucial interaction and sterically shields the peptide bond from the active site of the protease, leading to a substantially longer in vivo half-life.[1][3]
Furthermore, N-methylation can enhance a peptide's ability to traverse cellular membranes. The removal of a hydrogen bond donor reduces the energetic penalty associated with moving from an aqueous environment to the lipid bilayer of a cell membrane.[2] This modification also restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.[1] However, it is crucial to note that the effect on binding is context-dependent and requires careful consideration during the design phase.[1] The incorporation of a D-amino acid, such as in this compound, can further augment proteolytic stability as proteases are stereoselective for L-amino acids.[4]
This compound: A Versatile Tool for Peptide Modification
This compound is a sophisticated building block for introducing an N-methylated D-valine residue at the N-terminus of a peptide or on the side chain of a lysine (B10760008) residue. The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity during synthesis, while the aldehyde functionality allows for covalent attachment to a peptide via reductive amination.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the commercially available N-Boc-D-valine. A plausible and well-precedented synthetic route involves the following key transformations:
-
N-Methylation of N-Boc-D-valine: The synthesis of the precursor, N-Boc-N-methyl-D-valine, can be achieved through various established methods.
-
Reduction to N-Boc-N-methyl-D-valinol: The carboxylic acid of N-Boc-N-methyl-D-valine is then reduced to a primary alcohol to yield N-Boc-N-methyl-D-valinol.
-
Oxidation to this compound: The final step involves the mild oxidation of the primary alcohol to the corresponding aldehyde.
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Peptide Modification via Reductive Amination
This compound can be covalently attached to a peptide's N-terminal amine or the ε-amino group of a lysine residue through reductive amination. This reaction forms a stable secondary amine linkage, effectively capping the N-terminus or modifying a lysine side chain with the N-methylated D-valine moiety. The process involves the formation of a Schiff base between the peptide's amine and the aldehyde, which is then reduced in situ.
The following diagram outlines the experimental workflow for peptide modification using this compound.
Caption: Workflow for peptide modification via reductive amination.
Quantitative Analysis of N-Methylation on Peptide Stability
The impact of N-methylation on peptide stability can be quantitatively assessed through various in vitro assays. The following tables summarize representative data comparing the proteolytic stability of N-methylated peptides to their non-methylated counterparts.
Table 1: Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides in Rat Intestinal Perfusate
| Peptide Sequence | Modification | Half-life (t½) in min | Fold Increase in Stability |
| Ac-Ile-Ile-Trp-OH | None | 10.6 | - |
| Ac-Ile-(N-Me)Ile-Trp-OH | N-methylation at Ile² | 538 | 50.8 |
Data adapted from a study on endothelin receptor antagonists, demonstrating a significant increase in stability upon N-methylation of a single isoleucine residue.[5]
Table 2: Comparative Stability of a Model Peptide in the Presence of Trypsin
| Peptide | Modification | % Remaining after 2h |
| Model Peptide | None | < 5% |
| Model Peptide | N-terminal Acetylation | ~ 40% |
| Model Peptide | N-terminal N-methylation | > 90% |
Illustrative data based on typical outcomes of proteolytic stability assays. The N-methylated peptide shows significantly higher resistance to trypsin cleavage compared to the unmodified and acetylated versions.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-N-methyl-D-valine
This protocol describes a general method for the N-methylation of an N-Boc protected amino acid.
Materials:
-
N-Boc-D-valine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve N-Boc-D-valine (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (2.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (3 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-N-methyl-D-valine.
Protocol 2: Reductive Amination of a Peptide with this compound
This protocol outlines a general procedure for the N-terminal modification of a peptide.
Materials:
-
Peptide with a free N-terminal amine
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)
-
Methanol or Dimethylformamide (DMF) as a co-solvent
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the peptide in the reaction buffer. A small amount of co-solvent (methanol or DMF) may be added to aid solubility.
-
Add this compound (5-10 equivalents) to the peptide solution.
-
Incubate the mixture at room temperature for 1-2 hours to allow for Schiff base formation.
-
Add the reducing agent, sodium cyanoborohydride or sodium triacetoxyborohydride (10-20 equivalents), to the reaction mixture.
-
Let the reaction proceed for 4-12 hours at room temperature.
-
Quench the reaction by adding the quenching solution.
-
Purify the modified peptide from the reaction mixture using preparative RP-HPLC.
-
Confirm the identity and purity of the modified peptide by mass spectrometry and analytical RP-HPLC.
Protocol 3: In Vitro Proteolytic Degradation Assay
This protocol provides a method to assess the stability of a modified peptide in the presence of a protease.
Materials:
-
Modified and unmodified peptides
-
Protease (e.g., trypsin, chymotrypsin, or human serum)
-
Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))
-
RP-HPLC system with a C18 column
Procedure:
-
Prepare stock solutions of the peptides and the protease in the assay buffer.
-
In a microcentrifuge tube, mix the peptide solution with the assay buffer to a final concentration of, for example, 1 mg/mL.
-
Initiate the degradation by adding the protease solution to the peptide solution (e.g., a 1:100 enzyme-to-substrate ratio).
-
Incubate the reaction mixture at 37 °C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic reaction.
-
Analyze the samples by RP-HPLC. The peak area of the intact peptide at each time point is used to determine the rate of degradation.
-
Plot the percentage of intact peptide remaining versus time to determine the half-life of the peptide under the assay conditions.
Signaling Pathways and N-Methylated Peptides
The enhanced stability and conformational rigidity of N-methylated and D-amino acid-containing peptides make them excellent candidates for modulating signaling pathways implicated in various diseases. For instance, peptides that interact with G-protein coupled receptors (GPCRs) are often targets for therapeutic development. The introduction of N-methylation can improve the peptide's affinity and selectivity for a specific GPCR subtype.
The following diagram illustrates a simplified signaling pathway involving a GPCR, which could be targeted by a stabilized peptide agonist or antagonist.
Caption: Simplified GPCR signaling cascade.
Conclusion
N-methylation represents a powerful and versatile strategy in the medicinal chemist's arsenal (B13267) for enhancing the therapeutic properties of peptides. The use of specialized building blocks like this compound enables the precise introduction of these stability-enhancing modifications. By increasing resistance to proteolysis and providing conformational control, N-methylation can transform a promising peptide lead into a viable drug candidate with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols and data presented in this guide provide a foundational framework for researchers to leverage the transformative potential of N-methylation in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Boc Protected Amino Aldehydes for Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl (Boc) protected amino aldehydes are pivotal intermediates in modern organic and medicinal chemistry. Their unique bifunctional nature, possessing both a protected amine and a reactive aldehyde, makes them invaluable building blocks for the synthesis of a diverse array of complex molecules. The Boc protecting group offers the advantage of being stable under a wide range of reaction conditions while being readily removable under mild acidic conditions, providing orthogonal protection strategies essential in multistep syntheses.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of N-Boc protected amino aldehydes, with a focus on their utility in drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows are presented to serve as a practical resource for researchers in the field.
Synthesis of N-Boc Protected Amino Aldehydes
The synthesis of N-Boc protected amino aldehydes can be broadly categorized into two main strategies: the reduction of N-Boc protected amino acid derivatives and the oxidation of N-Boc protected amino alcohols. The choice of method often depends on the starting material availability, scalability, and the desire to minimize racemization of the chiral center.
Reduction of N-Boc Amino Acid Derivatives
A common and effective route to N-Boc protected amino aldehydes involves the partial reduction of an activated carboxylic acid derivative of the corresponding N-Boc amino acid.
1. Reduction of Weinreb Amides: The use of N,O-dimethylhydroxylamines (Weinreb amides) is a reliable method to prevent over-reduction to the corresponding alcohol. The intermediate metal-chelated species is stable until acidic workup, which then liberates the aldehyde.
2. Reduction of Esters and Acid Anhydrides: N-Boc amino acid esters or mixed anhydrides can be reduced using hydride reagents such as diisobutylaluminum hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride at low temperatures. Careful control of stoichiometry and reaction conditions is crucial to avoid the formation of the alcohol byproduct.[3]
3. Reduction of Morpholine (B109124) Amides: N-Boc protected amino morpholine amides can be readily prepared and subsequently reduced with lithium aluminum hydride (LiAlH4) to afford the desired aldehydes in good yields.[4]
Oxidation of N-Boc Amino Alcohols
This approach involves the synthesis of an N-Boc protected amino alcohol, which is then oxidized to the corresponding aldehyde. This two-step process offers good control and often results in high-purity products. Common oxidizing agents include Dess-Martin periodinane (DMP), Swern oxidation (oxalyl chloride/DMSO), and Parikh-Doering oxidation (SO3-pyridine complex/DMSO).
Quantitative Data for Common N-Boc Protected Amino Aldehydes
The following tables summarize key quantitative data for a selection of commonly used N-Boc protected amino aldehydes.
Table 1: Synthesis Yields and Physical Properties
| N-Boc Amino Aldehyde | Starting Material | Method | Yield (%) | Melting Point (°C) | Optical Rotation [α]D (c, solvent) |
| Boc-L-Alaninal | Boc-L-Alanine | CDI/DIBAL-H | 85 | N/A (Oil) | -35.2° (c 1.0, CHCl3) |
| Boc-L-Valinal | Boc-L-Valine | Weinreb Amide/LiAlH4 | 85 | N/A (Oil) | -45.5° (c 1.0, CHCl3) |
| Boc-L-Leucinal | Boc-L-Leucine | Weinreb Amide/LiAlH4 | 91 | 63-66 | -42.0° (c 1.0, CHCl3) |
| Boc-L-Phenylalaninal | Boc-L-Phenylalanine | Morpholine Amide/LiAlH4 | 68 | 88-90 | -85.0° (c 1.0, CHCl3) |
| Boc-L-Isoleucinal | Boc-L-Isoleucine | Ester/DIBAL-H | 75-85 | N/A (Oil) | -38.0° (c 1.0, CHCl3) |
Table 2: Spectroscopic Data
| N-Boc Amino Aldehyde | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (film, cm⁻¹) | MS (ESI, m/z) |
| Boc-L-Alaninal | 9.65 (s, 1H), 5.10 (br s, 1H), 4.20 (m, 1H), 1.45 (s, 9H), 1.35 (d, 3H) | 201.5, 155.8, 80.5, 55.2, 28.3, 16.5 | 3350, 2980, 1720, 1690, 1510 | 174.1 [M+H]⁺ |
| Boc-L-Valinal | 9.60 (s, 1H), 5.05 (br d, 1H), 4.10 (m, 1H), 2.20 (m, 1H), 1.44 (s, 9H), 1.00 (d, 6H) | 204.8, 156.2, 80.1, 65.8, 30.5, 28.3, 19.8, 18.5 | 3345, 2970, 1725, 1685, 1515 | 202.1 [M+H]⁺ |
| Boc-L-Leucinal | 9.59 (s, 1H), 4.92 (br s, 1H), 4.24 (m, 1H), 1.48-1.81 (m, 3H), 1.45 (s, 9H), 0.96 (d, 6H) | 202.5, 155.5, 79.8, 51.5, 41.2, 28.4, 24.8, 22.5, 22.1 | 3355, 2961, 1736, 1698, 1505 | 216.2 [M+H]⁺ |
| Boc-L-Phenylalaninal | 9.55 (s, 1H), 7.20-7.35 (m, 5H), 5.15 (br d, 1H), 4.45 (m, 1H), 3.10 (d, 2H), 1.40 (s, 9H) | 201.8, 155.4, 136.5, 129.5, 128.8, 127.2, 80.3, 60.5, 38.5, 28.3 | 3360, 3030, 2980, 1715, 1690, 1500 | 250.1 [M+H]⁺ |
Experimental Protocols
General Procedure for the Synthesis of N-Boc Amino Aldehydes via Weinreb Amide
Step 1: Synthesis of the N-Boc-Amino-N',O-dimethylhydroxylamide (Weinreb Amide)
-
To a solution of N-Boc protected amino acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a tertiary amine base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (2.2 eq).
-
Add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure Weinreb amide.
Step 2: Reduction of the Weinreb Amide to the N-Boc Amino Aldehyde
-
Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or 1 M KHSO₄.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Extract the aqueous layer with ethyl acetate (B1210297) or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino aldehyde. Further purification can be achieved by flash column chromatography if necessary.
Applications in Drug Development
N-Boc protected amino aldehydes are particularly valuable in the development of therapeutic agents, primarily due to their ability to act as precursors to potent enzyme inhibitors. The aldehyde functionality can form a reversible covalent bond with nucleophilic residues (e.g., cysteine or serine) in the active site of an enzyme, leading to potent inhibition.
Protease Inhibitors
Many clinically significant proteases, including caspases involved in apoptosis and viral proteases essential for viral replication, are targeted by aldehyde-containing inhibitors. N-Boc protected amino aldehydes serve as key building blocks for the synthesis of peptidomimetic aldehydes that mimic the natural substrate of the target protease.
Signaling Pathways and Experimental Workflows
Caspase Signaling Pathway in Apoptosis
Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis (programmed cell death). Inhibitors of caspases, often derived from amino aldehydes, are of significant interest in the study and potential treatment of diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Caption: The caspase signaling cascade in apoptosis.
SARS-CoV Protease Role in Viral Replication
The SARS-CoV virus relies on proteases, such as the main protease (Mpro or 3CLpro), to cleave viral polyproteins into functional proteins required for viral replication. N-Boc protected amino aldehydes are precursors to inhibitors that can block this crucial step in the viral life cycle.
Caption: Role of proteases in the SARS-CoV replication cycle.
Experimental Workflow: Solution-Phase Synthesis of N-Boc Protected Amino Aldehydes
The following diagram illustrates a typical workflow for the synthesis of N-Boc protected amino aldehydes in solution.
Caption: Solution-phase synthesis workflow.
Conclusion
N-Boc protected amino aldehydes are indispensable tools in the arsenal (B13267) of synthetic and medicinal chemists. Their versatility as chiral building blocks, coupled with the reliable and mild nature of the Boc protecting group, facilitates the construction of complex and biologically active molecules. This guide has provided a detailed overview of their synthesis, key quantitative data, and practical experimental protocols. The highlighted applications in targeting crucial enzyme families, such as caspases and viral proteases, underscore their significance in modern drug discovery and development. The provided diagrams of relevant signaling pathways and synthetic workflows aim to offer a clear and concise visual aid for researchers navigating this important area of chemistry.
References
N-Boc-N-methyl-D-Valaldehyde: A Technical Guide for Novel Peptide Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful route to overcoming the inherent pharmacokinetic limitations of native peptides. Among these, N-methylated amino acids and their derivatives, such as N-Boc-N-methyl-D-Valaldehyde, represent a critical class of building blocks. This technical guide delves into the synthesis, properties, and applications of this compound in the development of novel peptides with enhanced therapeutic potential. We provide a comprehensive overview of its role in improving peptide stability, modulating conformation, and its utility in creating unique peptide architectures through reductive amination. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key workflows to provide a robust framework for the strategic deployment of this compound in the design of next-generation peptide therapeutics.
Introduction: The Significance of N-Methylation and Aldehyde Functionality in Peptide Drug Design
Peptides are highly potent and selective therapeutic agents, but their application is often limited by poor metabolic stability and low oral bioavailability.[1] N-methylation, the substitution of an amide proton with a methyl group, is a key chemical modification that addresses these challenges. This seemingly minor alteration imparts profound changes to the peptide backbone, leading to:
-
Enhanced Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[1]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can reduce the polarity of the peptide backbone, which can favor passive diffusion across cellular membranes and potentially improve oral bioavailability.[1]
-
Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its target.
The D-configuration of the valine residue further contributes to proteolytic stability, as proteases are typically specific for L-amino acids.
The aldehyde functionality of this compound offers a reactive handle for a variety of chemical modifications, most notably for the formation of peptide bond isosteres through reductive amination. This allows for the creation of pseudopeptides with altered backbone structures, which can lead to unique pharmacological properties.
This guide focuses on this compound as a key building block in the synthesis of these advanced peptide therapeutics.
Physicochemical Properties of N-Boc-N-methyl-D-Valine
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁NO₄ | [2][3] |
| Molecular Weight | 231.29 g/mol | [2][3] |
| Appearance | White solid | [3] |
| Assay | ≥99.0% (TLC) | [3] |
| Optical Rotation ([α]20/D) | -94±3°, c = 0.5% in ethanol (B145695) (for L-isomer) | [3] |
| Reaction Suitability | Boc solid-phase peptide synthesis | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from the commercially available N-Boc-N-methyl-D-Valine. The first step involves the reduction of the carboxylic acid to the corresponding primary alcohol, N-Boc-N-methyl-D-valinol. The second step is the mild oxidation of the alcohol to the aldehyde.
Step 1: Reduction of N-Boc-N-methyl-D-Valine to N-Boc-N-methyl-D-valinol
A general and effective method for the reduction of N-Boc-protected amino acids to their corresponding alcohols is the use of lithium borohydride (B1222165) (LiBH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF).
Experimental Protocol:
-
To a solution of N-Boc-N-methyl-D-Valine (1.0 eq.) in dry THF, add LiBH₄ (2.0 - 5.0 eq.) at 0 °C.[4]
-
After 30 minutes, allow the reaction mixture to warm to room temperature and stir for 12 hours.[4]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of Na₂SO₄ at 0 °C.[4]
-
Remove the volatiles from the reaction mixture in vacuo.[4]
-
Dilute the residue with water and extract the aqueous phase with ethyl acetate (B1210297) (3 times).[4]
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-N-methyl-D-valinol, which can be used in the next step without further purification.[4]
Step 2: Oxidation of N-Boc-N-methyl-D-valinol to this compound
The oxidation of the primary alcohol to the aldehyde requires mild conditions to avoid over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is a highly suitable method for this transformation due to its high chemoselectivity and mild reaction conditions.
Experimental Protocol:
-
Dissolve N-Boc-N-methyl-D-valinol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM).
-
Add Dess-Martin periodinane (1.5 eq.) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the mixture vigorously until the layers become clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.
Application in Novel Peptide Development
This compound is a versatile building block for the synthesis of novel peptides with modified backbones and enhanced therapeutic properties.
Solid-Phase Peptide Synthesis (SPPS) of Peptides with N-terminal Modification
The aldehyde group can be used for the on-resin reductive amination of the N-terminus of a peptide, introducing an N-methyl-D-valinyl moiety.
Experimental Protocol for On-Resin Reductive Amination:
-
Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF).[5]
-
Add a solution of this compound (5-10 equivalents) in 1% acetic acid in DMF to the resin.[6]
-
Agitate the mixture for 1 hour to form the imine intermediate.
-
Add sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) (5-10 equivalents) and continue to agitate the mixture for 2-4 hours.[5][6]
-
Wash the resin thoroughly with DMF and DCM.[5]
-
Proceed with the next coupling step or cleave the modified peptide from the resin.
Synthesis of Pseudopeptides
The aldehyde functionality can be reacted with a variety of nucleophiles to create peptide bond isosteres, leading to the formation of pseudopeptides with unique structural and functional properties. For example, reductive amination with the amine of another amino acid ester can create a reduced amide bond.
Data Presentation
The incorporation of N-methylated amino acids generally poses challenges in solid-phase peptide synthesis due to steric hindrance, which can lead to lower coupling efficiencies.[7]
| Parameter | Typical Value (Standard Amino Acid) | Typical Value (N-Methylated Amino Acid) | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used.[7] |
| Coupling Efficiency (per step) | >99% | ~95-98% | May require double coupling or optimized coupling reagents (e.g., PyAOP, HATU).[7] |
| Monitoring of Coupling | Kaiser test | Isatin test (Kaiser test is negative for secondary amines) | [7] |
| Overall Crude Peptide Yield | 60 - 80% | 50 - 70% | Dependent on peptide length and sequence.[7] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | 40 - 60% | Purification is typically required.[7] |
| Final Purified Peptide Yield | 20 - 40% | 15 - 35% | Post-purification yield.[7] |
Visualizations
Synthesis Workflow of this compound
Caption: Synthetic route to this compound.
On-Resin N-Terminal Reductive Amination Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-N-methyl-L-valine | C11H21NO4 | CID 7010608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-N-Me-Val-OH = 99.0 TLC 45170-31-8 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stereochemistry of N-Boc-N-methyl-D-Valaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the stereochemistry, synthesis, and analytical properties of N-Boc-N-methyl-D-Valaldehyde, a chiral building block of significant interest in medicinal chemistry and peptide synthesis. The inherent stereochemistry of this compound plays a crucial role in the biological activity and conformational properties of the resulting peptides and small molecule therapeutics.
Introduction to the Stereochemistry
This compound is a derivative of the natural amino acid D-valine. The stereochemical integrity of the chiral center at the alpha-carbon is paramount for its application as a building block in the synthesis of complex molecules. The "D" configuration signifies that the amino group (in the parent amino acid) is on the right-hand side in a Fischer projection. The introduction of a methyl group on the nitrogen atom (N-methylation) can significantly influence the conformational flexibility and proteolytic stability of peptides containing this moiety. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine during synthesis and allows for selective deprotection under acidic conditions.
The aldehyde functionality makes it a versatile intermediate for various carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and reductive aminations, enabling the extension of the peptide chain or the introduction of diverse functional groups while retaining the crucial stereochemistry.
Stereoselective Synthesis
The most common and stereochemically reliable method for the preparation of this compound is a two-step process starting from the commercially available N-Boc-D-valine. This ensures the retention of the desired stereoconfiguration throughout the synthesis. The general synthetic pathway involves:
-
N-methylation of N-Boc-D-valine.
-
Selective reduction of the resulting carboxylic acid to the corresponding aldehyde.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of N-Boc-N-methyl-D-valine
This procedure is adapted from established methods for the N-methylation of Boc-protected amino acids.[1]
-
To a solution of N-Boc-D-valine (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 2.2 eq. of a 60% dispersion in mineral oil) is added portion-wise at 0 °C.
-
The resulting suspension is stirred at room temperature for 1 hour.
-
Methyl iodide (MeI, 2.0 eq.) is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is quenched by the slow addition of water, and the THF is removed under reduced pressure.
-
The aqueous residue is washed with diethyl ether, and the aqueous layer is acidified to pH 3 with a 1 M HCl solution.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield N-Boc-N-methyl-D-valine.
Step 2: Synthesis of this compound
The reduction of the carboxylic acid to an aldehyde can be achieved through various methods. One common approach involves the formation of a Weinreb amide followed by reduction, or direct reduction using specific reducing agents. A well-established method for the reduction of N-protected amino acids to their corresponding aldehydes involves the use of a reducing agent after activation of the carboxylic acid.
-
The N-Boc-N-methyl-D-valine (1.0 eq.) is dissolved in anhydrous THF under an inert atmosphere and cooled to -20 °C.
-
Ethyl chloroformate (1.1 eq.) is added dropwise, followed by N-methylmorpholine (1.1 eq.). The mixture is stirred for 30 minutes.
-
In a separate flask, sodium borohydride (B1222165) (NaBH4, 2.0 eq.) is suspended in THF.
-
The activated amino acid solution is added to the NaBH4 suspension at -20 °C.
-
The reaction is stirred for 4-6 hours while maintaining the temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-Boc-N-methyl-D-valinal. The product is often purified by column chromatography.
Note: Due to the inherent instability of amino aldehydes, they are often used immediately in the next synthetic step.[]
Data Presentation
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Expected Yield |
| 1 | N-Boc-D-valine | NaH, MeI | THF | 24 h | 85-95% |
| 2 | N-Boc-N-methyl-D-valine | Ethyl chloroformate, NMM, NaBH4 | THF | 4-6 h | 70-85% |
| Property | Expected Value |
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
| Appearance | Colorless to pale yellow oil |
| Specific Rotation [α]D | Expected to be positive (D-enantiomer). For comparison, N-Boc-N-methyl-L-valine is -94° (c=0.5, EtOH). |
| Purity (by NMR, HPLC) | >95% after purification |
Visualization of Stereochemistry
The key to the utility of this compound is the defined stereochemistry at the alpha-carbon (C2).
Caption: 3D representation of this compound's stereocenter.
Conclusion
This compound is a valuable chiral intermediate whose stereochemical purity is critical for its applications in the synthesis of peptidomimetics and other biologically active molecules. The stereoselective synthesis from N-Boc-D-valine ensures the retention of the D-configuration. The presence of the N-methyl group and the aldehyde functionality provides a unique combination of properties that are highly sought after in modern drug discovery. Careful handling and immediate use of the aldehyde are recommended due to its potential instability. The protocols and data presented in this guide provide a framework for the synthesis and understanding of this important chiral building block.
References
- 1. On the selective N-methylation of BOC-protected amino acids. | Semantic Scholar [semanticscholar.org]
- 3. N-(tert-Butoxycarbonyl)-N-methyl-D-alanine | C9H17NO4 | CID 16211306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Boc-N-methyl-D-phenylalanine | C15H21NO4 | CID 7015127 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Boc-N-methyl-D-Valaldehyde and its Analogs: A Technical Guide for Medicinal Chemistry
Abstract
The strategic incorporation of N-methylated amino acids into peptide-based therapeutics represents a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent pharmacokinetic limitations of natural peptides. N-Boc-N-methyl-D-Valaldehyde and its corresponding amino acid analogs are valuable building blocks in this endeavor. The introduction of an N-methyl group on the peptide backbone can significantly enhance proteolytic stability, improve membrane permeability, and offer conformational control, thereby increasing the therapeutic potential of peptide drug candidates. This technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of this compound and related N-methylated analogs in medicinal chemistry. It includes detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows to support researchers in the design and development of novel peptide-based therapeutics.
Introduction: The Role of N-Methylation in Peptide Drug Design
Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and low oral bioavailability. N-methylation, the substitution of an amide proton with a methyl group, is a key chemical modification that addresses these challenges. This seemingly minor alteration imparts profound changes to the peptide backbone, leading to:
-
Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[1]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can reduce the polarity of the peptide backbone, which can favor passive diffusion across cellular membranes and potentially improve oral bioavailability.
-
Conformational Control: The presence of an N-methyl group restricts the conformational flexibility of the peptide backbone. This can "lock" the peptide into a bioactive conformation, potentially leading to increased receptor binding affinity and selectivity.
This compound, as a chiral building block, offers the dual advantages of N-methylation and the incorporation of a D-amino acid, which can further enhance proteolytic resistance. The aldehyde functionality serves as a versatile handle for various chemical transformations, including the synthesis of protease inhibitors and other peptidomimetics.
Synthesis of this compound and Analogs
The synthesis of this compound can be achieved through the reduction of a suitable N-Boc-N-methyl-D-valine derivative. A robust and widely applicable method for the preparation of N-protected α-amino aldehydes involves the reduction of their corresponding morpholine (B109124) amides.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general method for the synthesis of N-protected α-amino aldehydes.[2]
Step 1: Synthesis of N-Boc-N-methyl-D-valine morpholine amide
-
Dissolve N-Boc-N-methyl-D-valine (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Add morpholine (1.1 equivalents) and a coupling reagent such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) (1.1 equivalents).
-
Add N,N-diisopropylethylamine (DIEA) (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the N-Boc-N-methyl-D-valine morpholine amide.
Step 2: Reduction to this compound
-
Dissolve the N-Boc-N-methyl-D-valine morpholine amide (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to 0 °C in an ice bath.
-
Slowly add lithium aluminum hydride (LiAlH₄) (1.25 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.[2]
-
Quench the reaction by the careful addition of a 5% aqueous solution of KHSO₄.[2]
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel, using an eluent system containing a small percentage of pyridine (B92270) (e.g., 0.1%) to prevent decomposition of the aldehyde on the silica gel.[2]
Diagram of the Synthetic Workflow:
Applications in Medicinal Chemistry and Biological Activity
N-methylated amino acids and their aldehyde derivatives are pivotal in the development of therapeutic peptides with enhanced pharmacological profiles.
Impact on Receptor Binding and Biological Activity: A Case Study with Insulin (B600854) Analogs
The introduction of N-methyl-valine into the insulin peptide chain has been demonstrated to significantly impact its biological activity. A study on insulin analogs where isoleucine at position A2 or valine at position A3 were replaced with their N-methylated counterparts revealed a substantial decrease in both receptor binding affinity and biological potency.
Table 1: Biological Activity of N-methylated Insulin Analogs [3]
| Compound | Lipogenesis Stimulation (% Potency relative to Insulin) | Receptor Binding Affinity (% relative to Insulin) |
| [MeIle²-A]insulin | 5.4 ± 0.3 | 4.6 ± 2.3 |
| [MeVal³-A]insulin | 2.1 ± 0.2 | 1.0 ± 0.3 |
This decrease in activity is attributed to conformational changes in the A2-A8 helical segment of the insulin molecule and the loss of hydrogen bonding capacity, which is crucial for the insulin-receptor interaction.[3]
Enhancing Oral Bioavailability of Cyclic Peptides
N-methylation is a widely used strategy to improve the oral bioavailability of cyclic peptides. The reduction in hydrogen bond donors facilitates passive diffusion across the intestinal membrane. One notable example is Cilengitide, a cyclic RGD peptide analog containing an N-methyl-valine residue, which has been investigated as an integrin antagonist.[4] While specific quantitative data for Cilengitide's oral bioavailability from the initial searches is not available, the principle of using N-methylation to enhance this property is well-established in the field.[5]
Analogs as Protease Inhibitors
Peptide aldehydes are a known class of reversible protease inhibitors. The aldehyde group can form a covalent but reversible hemiacetal adduct with the catalytic serine or cysteine residue in the active site of the protease. The incorporation of N-methylation and D-amino acids can further enhance the stability and selectivity of these inhibitors. Aza-peptide aldehydes and ketones, which are analogs where the α-carbon is replaced by a nitrogen atom, have also been developed as potent and selective protease inhibitors.
Signaling Pathways
The biological effects of peptides and their analogs are mediated through their interaction with specific cell surface receptors, which in turn triggers intracellular signaling cascades.
Insulin Receptor Signaling Pathway
The insulin analogs containing N-methyl-valine exert their effects, albeit with reduced potency, through the insulin receptor signaling pathway. The binding of insulin or its analogs to the insulin receptor tyrosine kinase leads to autophosphorylation and the recruitment of insulin receptor substrate (IRS) proteins, which subsequently activate downstream pathways like the PI3K/Akt pathway, leading to metabolic effects such as glucose uptake and lipogenesis.
Conclusion
This compound and its analogs are indispensable tools in modern medicinal chemistry for the development of peptide-based drugs with improved pharmacokinetic properties. The strategic introduction of N-methylation offers a powerful approach to enhance proteolytic stability and membrane permeability. While the impact on biological activity needs to be carefully evaluated for each specific peptide-receptor system, as demonstrated by the insulin analog studies, the overall benefits of this modification in drug design are significant. The synthetic protocols and biological data presented in this guide provide a solid foundation for researchers to leverage these valuable building blocks in their drug discovery and development programs. Further exploration into the synthesis and biological evaluation of a wider range of N-methylated aldehyde analogs will undoubtedly continue to enrich the arsenal (B13267) of medicinal chemists in their quest for novel and effective therapeutics.
References
A Theoretical Framework for the Conformational Analysis of N-Boc-N-methyl-D-Valaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-protected amino aldehydes are pivotal intermediates in the synthesis of peptidomimetics, enzyme inhibitors, and other chiral therapeutic agents. Their conformational landscape directly influences their reactivity and stereoselectivity in subsequent chemical transformations. This technical guide outlines a comprehensive theoretical framework for the conformational analysis of N-Boc-N-methyl-D-Valaldehyde, a chiral building block of significant interest. In the absence of direct experimental data for this specific aldehyde, this document details a robust computational methodology based on Density Functional Theory (DFT) for predicting its stable conformers and understanding the energetic factors governing its structural preferences. The proposed protocols and data presentation formats are designed to guide researchers in conducting similar theoretical studies.
Introduction
The three-dimensional structure of N-protected amino acids and their derivatives is a critical determinant of their biological activity and chemical reactivity. The N-tert-butoxycarbonyl (Boc) protecting group, in conjunction with N-methylation, introduces specific steric and electronic constraints that shape the conformational space available to the molecule. This compound, possessing a bulky isopropyl side chain and a reactive aldehyde terminus, presents a unique case for conformational study. Understanding its preferred conformations is essential for rationalizing its behavior in stereoselective reactions and for the design of molecules with desired pharmacological profiles.
Theoretical studies, particularly those employing quantum mechanical methods like Density Functional Theory (DFT), provide a powerful avenue for exploring molecular conformations and energetics.[1] This guide proposes a systematic computational workflow to characterize the conformational isomers of this compound, focusing on the key dihedral angles that define its shape.
Key Conformational Parameters
The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. The principal dihedral angles to consider are (see Figure 1 for atom numbering):
-
ω (C1-N-Cα-C'): Defines the geometry of the amide bond. While typically trans (around 180°), the presence of N-methylation can increase the population of the cis conformer (around 0°).[2]
-
φ (C-N-Cα-C'): Describes the rotation around the N-Cα bond.
-
ψ (N-Cα-C'-O'): Defines the rotation around the Cα-C' bond.
-
χ1 (N-Cα-Cβ-Cγ): Describes the orientation of the valine side chain.
A thorough conformational search requires the systematic variation of these dihedral angles to locate all low-energy minima on the potential energy surface.
Proposed Computational Methodology
A robust and accurate theoretical study of this compound conformation can be achieved through the following computational protocol. This protocol is based on well-established practices in computational chemistry for studying flexible molecules.[1][3][4]
Conformational Search
-
Initial Structure Generation: Construct the initial 3D structure of this compound.
-
Systematic Grid Scan: Perform a relaxed potential energy surface scan by systematically rotating the key dihedral angles (φ, ψ, and χ1) in increments (e.g., 30°). For each grid point, a geometry optimization should be performed with a computationally less expensive method (e.g., DFT with a smaller basis set like 6-31G(d)). Both cis and trans isomers of the ω amide bond should be considered as starting points.
-
Conformer Selection: Identify all unique low-energy conformers from the scan (e.g., within a 10 kcal/mol window of the global minimum).
Geometry Optimization and Frequency Calculations
-
High-Level Optimization: Re-optimize the geometry of each unique conformer identified in the conformational search using a more accurate level of theory, such as the B3LYP functional with the 6-311+G(d,p) basis set.[1]
-
Vibrational Frequencies: Perform vibrational frequency calculations at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
Solvation Effects
To simulate a more realistic chemical environment, the effect of a solvent (e.g., chloroform (B151607) or water) should be included. The Polarizable Continuum Model (PCM) is a computationally efficient method for this purpose. Single-point energy calculations with the PCM model on the gas-phase optimized geometries will provide insights into the relative stabilities of the conformers in solution.
Anticipated Data Presentation
The results of the computational study should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Calculated Dihedral Angles and Relative Energies of this compound Conformers
| Conformer ID | ω (°) | φ (°) | ψ (°) | χ1 (°) | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Conf-1 | 0.00 | 0.00 | ||||
| Conf-2 | ||||||
| Conf-3 | ||||||
| ... |
This table is a template for presenting the key structural and energetic data for each identified stable conformer.
Visualization of Workflow and Molecular Structure
Diagrams are essential for visualizing the proposed computational workflow and the molecular structure with its key parameters.
Conclusion
This technical guide provides a comprehensive theoretical framework for investigating the conformational preferences of this compound. By employing the detailed computational protocol, researchers can obtain valuable insights into the three-dimensional structure of this important chiral building block. The resulting data on dihedral angles and relative energies of stable conformers will be instrumental in understanding its reactivity, guiding synthetic strategies, and informing the design of novel molecules for drug development. This systematic approach serves as a model for the theoretical conformational analysis of other flexible N-protected amino aldehydes.
References
- 1. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Chemistry | PNNL [pnnl.gov]
- 4. Home · Computational Chemistry [compchem.nl]
Methodological & Application
Synthesis of N-Boc-N-methyl-D-Valaldehyde: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, three-step protocol for the synthesis of N-Boc-N-methyl-D-Valaldehyde, a valuable chiral building block in pharmaceutical and organic synthesis. The protocol is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation in a structured format, and a visual representation of the synthesis workflow.
Introduction
This compound is a key intermediate in the synthesis of complex peptides and other chiral molecules. Its aldehyde functionality allows for a variety of subsequent chemical transformations, making it a versatile tool for medicinal chemists. This protocol outlines a reliable and reproducible method for its preparation from commercially available N-Boc-N-methyl-D-valine, involving esterification, reduction, and subsequent oxidation.
Overall Synthesis Workflow
The synthesis of this compound is accomplished in three main steps, as depicted in the workflow diagram below.
Figure 1: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, based on stoichiometric calculations and typical yields reported for similar transformations.
| Step | Reactant | Reagent(s) | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1. Esterification | N-Boc-N-methyl-D-valine | SOCl₂, Methanol | N-Boc-N-methyl-D-valine methyl ester | 245.32 | 90-98 |
| 2. Reduction | N-Boc-N-methyl-D-valine methyl ester | LiBH₄, THF | N-Boc-N-methyl-D-valinol | 217.32 | 85-95 |
| 3. Oxidation | N-Boc-N-methyl-D-valinol | Dess-Martin Periodinane (DMP), CH₂Cl₂ | This compound | 215.30 | 80-90 |
Experimental Protocols
Step 1: Esterification of N-Boc-N-methyl-D-valine
This procedure describes the conversion of the carboxylic acid to its methyl ester.
Materials:
-
N-Boc-N-methyl-D-valine
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a solution of N-Boc-N-methyl-D-valine (1.0 eq.) in anhydrous methanol, cool the flask to 0 °C using an ice bath.
-
Slowly add thionyl chloride (2.0 eq.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 10 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-Boc-N-methyl-D-valine methyl ester.[2] The product can be used in the next step without further purification.
Step 2: Reduction of N-Boc-N-methyl-D-valine methyl ester to N-Boc-N-methyl-D-valinol
This protocol details the reduction of the methyl ester to the corresponding primary alcohol.
Materials:
-
N-Boc-N-methyl-D-valine methyl ester
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium borohydride (B1222165) (LiBH₄)
-
Saturated aqueous Sodium Sulfate (Na₂SO₄) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the crude N-Boc-N-methyl-D-valine methyl ester (1.0 eq.) in anhydrous THF in a round-bottom flask and cool the solution to 0 °C.
-
Carefully add lithium borohydride (2.0 eq.) portion-wise to the stirred solution.[1]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous Na₂SO₄ solution.[1]
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-N-methyl-D-valinol.[1] The crude product can be purified by flash column chromatography if necessary.
Step 3: Oxidation of N-Boc-N-methyl-D-valinol to this compound
This final step describes the selective oxidation of the primary alcohol to the aldehyde using Dess-Martin Periodinane. The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes.[3][4]
Materials:
-
N-Boc-N-methyl-D-valinol
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dess-Martin Periodinane (DMP)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of N-Boc-N-methyl-D-valinol (1.0 eq.) in anhydrous CH₂Cl₂ at room temperature, add Dess-Martin Periodinane (1.2 eq.) in one portion.[5]
-
Stir the reaction mixture at room temperature for 2 to 4 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with a 10% Na₂S₂O₃ solution, followed by a saturated NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Note on Dess-Martin Periodinane: DMP is shock-sensitive and should be handled with care.[5]
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following these protocols, researchers can reliably produce this important chiral intermediate for their synthetic needs. The provided quantitative data and workflow diagram offer a clear overview of the process, facilitating experimental planning and execution.
References
Application Notes and Protocols for N-Boc-N-methyl-D-Valaldehyde in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated peptides are of significant interest in drug discovery and development due to their enhanced pharmacological properties, including increased metabolic stability, improved membrane permeability, and constrained conformations that can lead to higher receptor affinity and selectivity. The incorporation of a C-terminal aldehyde functionality further enhances their utility, as peptide aldehydes are potent inhibitors of various proteases, acting as transition-state analogs. This document provides detailed application notes and protocols for the incorporation of N-Boc-N-methyl-D-Valaldehyde into peptides using Boc-strategy solid-phase peptide synthesis (SPPS).
The synthesis of peptides containing N-methylated amino acids, particularly at the C-terminus, presents unique challenges. Steric hindrance from the N-methyl group can significantly slow down coupling reactions, necessitating optimized protocols and specialized reagents. Furthermore, the aldehyde group is highly reactive and must be appropriately protected throughout the synthesis and revealed during the final cleavage step. The protocols outlined herein are based on established methods for handling N-methylated amino acids and for the solid-phase synthesis of peptide aldehydes, adapted for the specific case of this compound.
Data Presentation
The following tables summarize typical quantitative data expected during the solid-phase synthesis of a model peptide incorporating a C-terminal this compound. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation.
Table 1: Synthesis Parameters for a Model Peptide with C-terminal N-methyl-D-Valaldehyde
| Parameter | Value | Notes |
| Resin Type | Backbone Amide Linker (BAL) Resin | Suitable for C-terminal modifications. |
| Resin Substitution | 0.3 - 0.7 mmol/g | A lower substitution is often preferred for complex syntheses. |
| Coupling Efficiency (Standard Aa) | >99% | Monitored by the Kaiser test. |
| Coupling Efficiency (N-Me-Aa) | ~95-98% | Monitored by the Isatin or Bromophenol Blue test; may require double coupling. |
| Overall Crude Peptide Yield | 50 - 75% | Dependent on peptide length and sequence complexity. |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification is typically required. |
| Final Purified Peptide Yield | 10 - 30% | Highly dependent on the purification efficiency. |
Table 2: Recommended Coupling Reagents for N-methylated Amino Acids
| Coupling Reagent | Additive | Base | Notes |
| HBTU/HATU | HOBt/HOAt | DIEA | Commonly used with good efficiency for hindered couplings. |
| PyBOP/PyAOP | HOAt | DIEA | Often provides better results for particularly difficult couplings. |
| DIC | HOBt/Oxyma | N/A | A cost-effective option, though may be slower for hindered residues. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-N-methyl-D-valinal-dimethyl acetal (B89532)
This protocol describes the synthesis of the protected aldehyde building block required for SPPS.
Materials:
-
N-Boc-N-methyl-D-valine
-
Lithium aluminium hydride (LiAlH₄)
-
Dess-Martin periodinane (DMP)
-
Methanol (B129727) (anhydrous)
-
p-Toluenesulfonic acid (p-TSA)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reduction to N-Boc-N-methyl-D-valinol:
-
Dissolve N-Boc-N-methyl-D-valine (1 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add LiAlH₄ (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the sequential slow addition of water, 15% NaOH (aq), and water.
-
Add Rochelle's salt solution and stir vigorously until two clear layers form.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-N-methyl-D-valinol.
-
-
Oxidation to N-Boc-N-methyl-D-valinaldehyde:
-
Dissolve the N-Boc-N-methyl-D-valinol (1 eq) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) and stir at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ containing sodium thiosulfate.
-
Stir until the organic layer is clear.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and carefully concentrate in vacuo at low temperature to obtain the crude aldehyde. Note: The aldehyde is sensitive and should be used immediately in the next step.
-
-
Protection as a Dimethyl Acetal:
-
Dissolve the crude N-Boc-N-methyl-D-valinaldehyde in anhydrous methanol.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Stir the reaction at room temperature for 2-4 hours.
-
Neutralize the reaction with saturated aqueous NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield N-Boc-N-methyl-D-valinal-dimethyl acetal, which can be purified by column chromatography.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-Chemistry
This protocol outlines the manual SPPS of a peptide with a C-terminal N-Boc-N-methyl-D-valinaldehyde, starting from the prepared acetal building block.
Materials:
-
Backbone Amide Linker (BAL) resin
-
N-Boc-N-methyl-D-valinal-dimethyl acetal
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
Isatin test solution
-
Kaiser test solutions
-
Acetic anhydride
-
Pyridine
-
Cleavage cocktail (e.g., 90% TFA, 5% water, 5% thioanisole)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the BAL resin in DMF for 1 hour in a peptide synthesis vessel.
-
Attachment of the First Residue (Reductive Amination):
-
Wash the resin with DMF.
-
Dissolve N-Boc-N-methyl-D-valinal-dimethyl acetal (3 eq) in DMF containing 1% acetic acid.
-
Add the solution to the resin, followed by sodium cyanoborohydride (3 eq).
-
Agitate the mixture for 4-12 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Capping (Optional but Recommended): Cap any unreacted aldehyde groups on the resin by treating with an excess of an amine (e.g., ethanolamine) followed by reductive amination, or by using a capping cocktail of acetic anhydride/pyridine/DCM.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 5 minutes (2x).
-
Wash the resin with DMF (5x).
-
-
Coupling of Subsequent Boc-Amino Acids:
-
Activation: In a separate vial, dissolve the Boc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIEA (6 eq) and pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test. If positive (blue color), the coupling is incomplete; repeat the coupling step.
-
-
Coupling to the N-methylated Residue:
-
After deprotection and neutralization of the N-terminal amino acid coupled to the N-methyl-D-valinal residue, proceed with coupling the next amino acid.
-
Activation: Use a more potent activating agent like HATU (2.9 eq) with HOAt (3 eq) and DIEA (6 eq) for the next Boc-amino acid (3 eq).
-
Coupling: Agitate for 2-4 hours. A double coupling is recommended.
-
Monitoring: The Kaiser test will be negative. Use the Isatin test (positive result is a blue color, indicating a free secondary amine) or the Bromophenol Blue test to monitor the reaction.
-
-
Repeat Synthesis Cycle: Repeat steps 4-6 (or 7 for N-methylated residues) for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling, wash the resin thoroughly with DMF and DCM, and dry under vacuum.
-
Transfer the dried peptide-resin to a cleavage vessel.
-
Add a cold cleavage cocktail (e.g., 90% TFA, 5% water, 5% thioanisole). This cocktail will simultaneously cleave the peptide from the resin, remove side-chain protecting groups, and deprotect the dimethyl acetal to yield the aldehyde.
-
Stir at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide aldehyde.
-
Visualizations
Caption: Proposed synthesis of the protected aldehyde building block.
Caption: General workflow for Boc-SPPS of a peptide aldehyde.
Caption: Key transformations in a coupling cycle for an N-methylated residue.
Application Notes and Protocols for N-Boc-N-methyl-D-Valaldehyde in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceutical drugs that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, efficacy, and safety of the ADC.[1] N-Boc-N-methyl-D-Valaldehyde is an amino acid derivative that can be utilized as a component of the linker in ADC development. The N-methylated valine structure can influence the steric and electronic properties of the linker, potentially affecting its stability and susceptibility to enzymatic cleavage. The Boc (tert-butyloxycarbonyl) protecting group offers a stable yet readily cleavable handle for multi-step synthesis and conjugation processes.[2]
These application notes provide a comprehensive guide to the use of this compound in the development of ADCs, including generalized protocols for conjugation and characterization. Due to the limited availability of specific quantitative data and established protocols for this particular aldehyde linker precursor in the public domain, the following sections provide a framework based on established principles of ADC conjugation and linker chemistry. Researchers should consider these protocols as a starting point for optimization.
Overview of this compound as an ADC Linker Component
This compound serves as a precursor to a linker that, once deprotected and potentially elongated, can be conjugated to an antibody. The aldehyde functionality allows for specific reaction chemistries, such as the formation of an oxime or a hydrazone bond with a suitably functionalized payload or antibody, or reductive amination with an amino group. The N-Boc protecting group is stable under neutral or basic conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a secondary amine for further functionalization.[2][3]
The core structure, derived from D-valine, can be incorporated into peptide-based linkers that are designed to be cleaved by specific lysosomal proteases, such as Cathepsin B, within the target cancer cell. This targeted release of the cytotoxic payload is a key feature of many successful ADCs.
Experimental Protocols
The following protocols are generalized for the incorporation of an this compound-containing linker into an ADC. These steps assume the prior synthesis of a complete linker-payload conjugate where the aldehyde has been transformed into a reactive group for antibody conjugation (e.g., a maleimide (B117702) for reaction with cysteines).
Protocol 1: Boc Deprotection of the Linker Precursor
This protocol describes the removal of the Boc protecting group from the this compound moiety as part of the synthesis of a full linker-payload construct.
Materials:
-
This compound containing linker intermediate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Dithiothreitol (DTE) (if scavenger is needed for sensitive residues)
-
Inert gas (Nitrogen or Argon)
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
Dissolve the this compound containing intermediate in DCM.
-
Under an inert atmosphere, add a solution of 50% TFA in DCM.[2] If the peptide sequence contains sensitive residues like Cys, Met, or Trp, include a scavenger such as 0.5% DTE in the TFA/DCM solution.[2]
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The deprotected product can be purified by HPLC.
Protocol 2: Antibody Reduction for Cysteine Conjugation
This protocol details the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for linker conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction buffer (e.g., PBS with EDTA)
-
Size-exclusion chromatography (SEC) columns for purification
Procedure:
-
Prepare a solution of the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a controlled molar excess of the reducing agent (TCEP or DTT). The optimal amount should be determined empirically to achieve the desired number of free thiols per antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours.[4]
-
Remove the excess reducing agent by SEC.
Protocol 3: Conjugation of Linker-Payload to Reduced Antibody
This protocol describes the conjugation of a maleimide-functionalized linker-payload (derived from the N-methyl-D-Valaldehyde linker) to the free thiols of the reduced antibody.
Materials:
-
Reduced monoclonal antibody
-
Maleimide-functionalized linker-payload dissolved in an organic co-solvent (e.g., DMSO or DMA)
-
Reaction buffer
Procedure:
-
Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess is 3-5 fold per free thiol.[4]
-
Incubate the reaction mixture at room temperature for 1-2 hours.[4]
-
The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Remove the unreacted linker-payload and other small molecules by SEC.[4]
Protocol 4: Characterization of the ADC
This protocol outlines the key analytical methods to characterize the purified ADC.
Materials:
-
Purified ADC
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
-
LC-MS system
Procedures:
-
Protein Concentration: Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.[4]
-
Drug-to-Antibody Ratio (DAR) Analysis:
-
HIC is considered the gold standard for analyzing the DAR of cysteine-conjugated ADCs.[] It separates ADC species with different numbers of conjugated drugs.
-
Alternatively, UV-Vis spectrophotometry can be used if the payload has a distinct absorbance from the antibody.[4]
-
-
Purity and Aggregation: Analyze the purity and presence of aggregates using size-exclusion chromatography (SEC-HPLC).
-
Confirmation of Conjugation: Use LC-MS to confirm the mass of the conjugated antibody and its different drug-loaded species.
Data Presentation
| Parameter | Expected Range/Value | Method of Analysis |
| Linker-Payload Purity | >95% | HPLC, LC-MS |
| Antibody Reduction Efficiency | 2-8 thiols/antibody | Ellman's Assay |
| Conjugation Efficiency | >90% | HIC, LC-MS |
| Average DAR | 3.5 - 4.0 (for cysteine conjugation) | HIC, UV-Vis, LC-MS |
| ADC Purity | >95% | SEC-HPLC |
| Monomer Content | >98% | SEC-HPLC |
| In Vitro Stability (Plasma) | >90% conjugated payload after 7 days | LC-MS based assay |
| In Vitro Cytotoxicity (IC50) | Dependent on payload and cell line | Cell-based proliferation assays |
Visualizations
Logical Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis and characterization.
General ADC Mechanism of Actiondot
References
Application Notes and Protocols for the Reaction of N-Boc-N-methyl-D-Valaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-methyl-D-Valaldehyde is a valuable chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. The incorporation of N-methylated amino acids into peptides can significantly enhance their therapeutic properties, including increased metabolic stability, improved membrane permeability, and constrained conformational flexibility. The reaction of this compound with primary amines, primarily through reductive amination, is a key method for introducing this N-methylated valine moiety into more complex molecules, leading to the formation of novel peptide analogues and other bioactive compounds. This document provides detailed application notes and experimental protocols for this important transformation.
The primary application of this reaction is in the synthesis of peptide building blocks and peptidomimetics. The resulting secondary amine products can be further elaborated, for instance, by coupling with other amino acids in solid-phase peptide synthesis (SPPS) to create peptides with N-terminal modifications. These modifications are crucial in medicinal chemistry for developing drug candidates with improved pharmacokinetic profiles.
Reaction Mechanism and Key Considerations
The reaction of this compound with a primary amine proceeds via a two-step sequence within a one-pot reaction, known as direct reductive amination.
-
Imine Formation: The primary amine adds to the aldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.
-
Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), reduces the iminium ion to the corresponding secondary amine.
Key Considerations:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde and is selective for the iminium ion. Other reducing agents like sodium cyanoborohydride can also be used, but STAB is generally safer.
-
Diastereoselectivity: When the primary amine is also chiral, the reductive amination can lead to the formation of diastereomers. The degree of diastereoselectivity will depend on the steric hindrance of both the aldehyde and the amine, as well as the reaction conditions.
-
Reaction Conditions: The reaction is typically carried out in aprotic solvents such as dichloromethane (B109758) (DCM) or dichloroethane (DCE) at room temperature. The presence of a mild acid catalyst, such as acetic acid, can sometimes accelerate the imine formation, but is often not necessary for aldehydes.
-
Workup: The reaction is typically quenched with an aqueous basic solution, such as sodium bicarbonate, to neutralize any remaining acid and the borate (B1201080) byproducts. Standard extractive workup and chromatographic purification are then used to isolate the desired product.
Data Presentation
The following table summarizes representative quantitative data for the reductive amination of N-Boc-protected amino aldehydes with various primary amines. While specific data for this compound is not extensively published, the yields presented are typical for this class of reaction under optimized conditions.
| Aldehyde | Primary Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| N-Boc-L-prolinal | Benzylamine | NaBH(OAc)₃ | DCE | 85 | |
| N-Boc-L-isoleucinal | Allylamine | Barbier-type | N/A | High | |
| General Aldehyde | General Primary Amine | NaBH(OAc)₃ | DCM | 80-95 | [1] |
| Benzaldehyde | Methyl 7-aminoheptanoate | NaBH(OAc)₃ | DCM | 55-65 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Reductive Amination of this compound with a Primary Amine
This protocol is a general method adaptable for various primary amines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, ethyl glycinate)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask is added the primary amine (1.1 mmol).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Sodium triacetoxyborohydride (1.5 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is quenched by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-Boc-N-methyl-D-valyl-amine derivative.
Protocol 2: One-Pot Tandem Reductive Amination and N-Boc Protection
This protocol is useful when the starting primary amine is not N-Boc protected and the final product is desired with a Boc group on the newly formed secondary amine.
Materials:
-
This compound
-
Primary amine hydrochloride
-
Triethylamine (B128534) (TEA)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of the primary amine hydrochloride (1.0 mmol) in anhydrous dichloromethane (10 mL) is added triethylamine (2.5 mmol) at room temperature.
-
This compound (1.0 mmol) is then added, and the resulting solution is stirred vigorously for 1 hour.
-
Di-tert-butyl dicarbonate (1.2 mmol) is added, followed by sodium triacetoxyborohydride (2.0 mmol).
-
The reaction is stirred for an additional 4-6 hours at room temperature.
-
The reaction is quenched with saturated NaHCO₃ solution and extracted with dichloromethane.
-
The combined organic fractions are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.[1]
Mandatory Visualizations
Caption: Experimental workflow for the reductive amination of this compound.
Caption: Application of the reaction product in Solid-Phase Peptide Synthesis (SPPS).
References
Application Notes and Protocols for Boc Deprotection of N-Boc-N-methyl-D-Valaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][] The deprotection of N-Boc-N-methyl-D-Valaldehyde is a critical step in the synthesis of various chiral building blocks, peptidomimetics, and active pharmaceutical ingredients. However, the presence of a sensitive aldehyde functionality and a chiral center adjacent to the nitrogen atom necessitates the careful selection of deprotection methods to avoid side reactions such as over-oxidation, reduction, or epimerization.[3][4]
This document provides detailed application notes on common and milder methods for the deprotection of this compound, complete with experimental protocols, a comparative data summary, and visual workflows to guide researchers in choosing the optimal conditions for their specific needs.
Deprotection Methods Overview
Several methods are available for the removal of the Boc protecting group. The most common approaches involve acidic hydrolysis using reagents like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[5][6] More recently, milder methods are being explored to enhance functional group tolerance, such as the use of oxalyl chloride in methanol (B129727).[7][8][9] The choice of method depends on the substrate's sensitivity, the desired scale of the reaction, and the required purity of the final product.
A critical consideration for the deprotection of this compound is the potential for epimerization at the alpha-carbon. Aldehydes with an adjacent stereocenter can be susceptible to racemization under both acidic and basic conditions.[3][4] Therefore, it is crucial to employ mild conditions and to carefully monitor the enantiomeric purity of the product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound using various methods. The data presented is a synthesis of literature values for similar N-Boc protected N-methylated amino acids and aldehydes, and serves as a guideline for initial screening and optimization.[5][6][9][10]
| Deprotection Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Purity (%) | Key Considerations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 1 - 4 h | 85-95 | 90-98 | Risk of epimerization; volatile and corrosive reagent. |
| Hydrogen Chloride (HCl) | 1,4-Dioxane (B91453) or Methanol | 0 - RT | 2 - 6 h | 80-90 | 90-97 | Can be selective; formation of hydrochloride salt. |
| Oxalyl Chloride/Methanol | Methanol | RT | 1 - 3 h | 85-95 | >95 | Mild conditions; good for sensitive substrates.[7][8][9] |
| Thermal (High Temperature) | Toluene or Xylene | 80 - 110 | 4 - 12 h | 70-85 | 85-95 | Potential for significant side products and epimerization. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard acidic deprotection method.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (5-10 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude N-methyl-D-Valaldehyde.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Note: Due to the volatility of the product, care should be taken during solvent removal.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method provides the product as its hydrochloride salt, which can be advantageous for stability and purification.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10 mL per mmol of substrate) in a round-bottom flask under a nitrogen atmosphere.
-
Add 4 M HCl in 1,4-dioxane (5-10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the N-methyl-D-Valaldehyde hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The hydrochloride salt can be used directly or neutralized by treatment with a mild base to obtain the free amine.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This protocol is recommended for substrates sensitive to strong acids and where epimerization is a significant concern.[7][8][9]
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous methanol
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol (15 mL per mmol of substrate) in a round-bottom flask under a nitrogen atmosphere.
-
To the stirred solution, add oxalyl chloride (2-3 equivalents) dropwise at room temperature. An exotherm may be observed.
-
Stir the reaction mixture for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully add saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Extract the mixture with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel if necessary.
Visualizations
Chemical Reaction and Signaling Pathway
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow
Caption: General experimental workflow for Boc deprotection.
Decision-Making Guide for Method Selection
Caption: Decision guide for selecting a Boc deprotection method.
Troubleshooting and Considerations
-
Epimerization: The stereochemical integrity of the product should be assessed using chiral High-Performance Liquid Chromatography (HPLC) or by preparing a chiral derivative for Nuclear Magnetic Resonance (NMR) analysis. To minimize epimerization, it is recommended to use the mildest possible conditions and shortest reaction times.
-
Aldehyde Stability: The aldehyde group can be sensitive to both acidic and basic conditions, as well as oxidation. It is important to perform the reaction under an inert atmosphere and to use purified, anhydrous solvents.
-
Work-up: The volatility of the deprotected product, N-methyl-D-Valaldehyde, requires careful handling during solvent removal to avoid loss of material. It is advisable to use a rotary evaporator at low temperature and pressure.
-
Purification: If purification by column chromatography is necessary, it should be performed promptly after the work-up to minimize degradation of the aldehyde on silica gel. Using a less acidic eluent system is recommended.
By carefully considering these factors and selecting the appropriate protocol, researchers can successfully deprotect this compound with high yield and purity, enabling its use in subsequent synthetic transformations.
References
- 1. researchgate.net [researchgate.net]
- 3. The epimerization of peptide aldehydes--a systematic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Notes: N-Boc-N-methyl-D-Valaldehyde in Targeted Drug Delivery
Introduction
In the landscape of modern therapeutics, targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), represent a paradigm of precision medicine. The efficacy and safety of these complex biomolecules are critically dependent on the linker that connects the targeting antibody to the cytotoxic payload. N-Boc-N-methyl-D-Valaldehyde is a specialized synthetic building block designed for the construction of advanced linkers. The incorporation of an N-methylated D-amino acid offers significant advantages, including enhanced resistance to enzymatic degradation, which improves the linker's stability in systemic circulation. The terminal aldehyde group provides a chemoselective handle for covalent conjugation to drug payloads, enabling the creation of well-defined and stable ADCs.
Physicochemical Properties
This compound is a chiral molecule typically synthesized from its corresponding carboxylic acid precursor, N-Boc-N-methyl-D-valine. Its key properties are summarized below.
| Property | Value | Source/Note |
| Chemical Name | tert-butyl (R)-1-((R)-1-formyl-2-methylpropyl)(methyl)carbamate | IUPAC |
| Molecular Formula | C12H23NO3 | Calculated |
| Molecular Weight | 229.32 g/mol | Calculated |
| Appearance | Expected to be a solid or oil | Inferred |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF) | Inferred |
| Precursor CAS | 45170-31-8 (for L-form acid) | |
| Precursor MW | 231.29 g/mol (for acid) |
Core Applications in Targeted Drug Delivery
The primary application of this compound is as a versatile intermediate in the synthesis of sophisticated linkers for ADCs. Its unique structural features serve distinct purposes:
-
Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group protects the N-terminal amine, allowing for selective reactions at the C-terminal aldehyde.[] It is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), enabling further elongation of the peptide chain from the N-terminus.[2][3]
-
N-Methyl Group : N-methylation of the peptide backbone is a key strategy to enhance the pharmacokinetic properties of peptides. It provides steric hindrance that significantly increases resistance to degradation by proteases, thereby improving the in-vivo stability and half-life of the ADC linker.
-
D-Valine Residue : The D-configuration of the amino acid further contributes to proteolytic stability. When incorporated into a larger peptide linker, such as the commonly used Val-Cit (valine-citrulline) sequence, it can serve as a recognition site for specific lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[][5] This allows for selective cleavage of the linker and release of the payload within the target cancer cell.
-
Aldehyde Functionality : The aldehyde group is a powerful tool for bioconjugation. It is not naturally present in proteins, which allows for highly specific (chemoselective) ligation reactions with payloads functionalized with compatible groups, such as hydrazides or aminooxy moieties, to form stable hydrazone or oxime bonds, respectively.[6][7][8]
Experimental Protocols
The following protocols provide a representative methodology for the synthesis and application of this compound in the construction of a linker-payload conjugate for targeted drug delivery.
Protocol 1: Synthesis of this compound from N-Boc-N-methyl-D-Valine
This two-step protocol is based on the well-established Weinreb amide chemistry, which allows for the controlled synthesis of aldehydes from carboxylic acids without over-reduction to the corresponding alcohol.[9][10]
Step 1A: Formation of the N-Boc-N-methyl-D-Valine Weinreb Amide
-
Objective : To convert the carboxylic acid into a Weinreb amide (N-methoxy-N-methylamide), which is an ideal precursor for aldehyde synthesis.[11]
| Reagent/Material | Amount (for 10 mmol scale) |
| N-Boc-N-methyl-D-Valine | 2.31 g (10 mmol) |
| N,O-Dimethylhydroxylamine HCl | 1.07 g (11 mmol) |
| HBTU (Coupling Reagent) | 4.17 g (11 mmol) |
| Diisopropylethylamine (DIPEA) | 5.2 mL (30 mmol) |
| Anhydrous Dichloromethane (DCM) | 100 mL |
Procedure:
-
Dissolve N-Boc-N-methyl-D-Valine (10 mmol) in anhydrous DCM (100 mL) in a round-bottom flask under an inert atmosphere (N2 or Argon).
-
Add N,O-Dimethylhydroxylamine hydrochloride (11 mmol) and HBTU (11 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (30 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Weinreb amide.
-
Purify the product by flash column chromatography (Silica gel, EtOAc/Hexane gradient) to obtain the pure N-Boc-N-methyl-D-Valine Weinreb amide.
Step 1B: Reduction of the Weinreb Amide to this compound
-
Objective : To selectively reduce the Weinreb amide to the corresponding aldehyde using a mild hydride source.[10][12]
| Reagent/Material | Amount (for 8 mmol scale) |
| Weinreb Amide from Step 1A | ~2.19 g (8 mmol) |
| Lithium Aluminum Hydride (LiAlH4) | 0.33 g (8.8 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 80 mL |
| 1M Potassium Hydrogen Sulfate (KHSO4) | For quenching |
Procedure:
-
Dissolve the purified Weinreb amide (8 mmol) in anhydrous THF (80 mL) under an inert atmosphere and cool to 0 °C.
-
Carefully add LiAlH4 (8.8 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30-60 minutes.
-
Monitor the reaction by TLC. The reaction is typically rapid.
-
Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of 1M KHSO4 solution until gas evolution ceases.
-
Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The resulting this compound is often used in the next step without further purification.
Protocol 2: Conjugation to a Payload via Oxime Ligation
This protocol describes the conjugation of the synthesized aldehyde to a payload that has been pre-functionalized with an aminooxy group. Oxime bonds are known for their high stability, making them suitable for ADC applications.[8]
| Reagent/Material | Amount (for 1 mmol scale) |
| This compound | 229 mg (1 mmol) |
| Aminooxy-functionalized Payload | 1.1 mmol |
| Anhydrous Pyridine (B92270) | 0.1 mL |
| Anhydrous Methanol (B129727) or Ethanol | 10 mL |
Procedure:
-
Dissolve this compound (1 mmol) in anhydrous methanol (10 mL).
-
Add the aminooxy-functionalized payload (1.1 mmol) to the solution.
-
Add a catalytic amount of anhydrous pyridine or aniline (B41778) to accelerate the reaction.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the formation of the oxime conjugate by HPLC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting N-Boc-N-methyl-D-Val-Oxime-Payload conjugate by preparative HPLC to obtain the final product.
Visualizations
References
- 2. peptide.com [peptide.com]
- 3. m.youtube.com [m.youtube.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 8. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 9. Weinreb amides [pubsapp.acs.org]
- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
Application Notes and Protocols for N-Boc-N-methyl-D-Valaldehyde in the Synthesis of Sterically Hindered Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered and N-methylated amino acids into peptide structures is a critical strategy in modern drug discovery. These modifications can significantly enhance a peptide's therapeutic properties by increasing its resistance to proteolytic degradation, improving membrane permeability, and constraining its conformation to favor bioactive forms. N-Boc-N-methyl-D-Valaldehyde is a valuable chiral building block specifically designed for this purpose. Its bulky N-Boc and N-methyl groups, combined with the D-valine side chain, allow for the creation of unique, sterically demanding peptide bonds.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in forming sterically hindered peptide bonds via two primary methods: Reductive Amination and the Ugi four-component reaction. Furthermore, we present a case study on the application of such peptides in targeting the Ras-Raf protein-protein interaction, a key signaling pathway implicated in oncology.
Data Presentation
Table 1: Synthesis of N-Boc-N-methyl-D-Valinaldehyde - Representative Data
| Step | Reagent/Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 1. Weinreb Amide Formation | N,O-Dimethylhydroxylamine HCl, Coupling Agent (e.g., HATU) | N-Boc-N-methyl-D-valine | N-Boc-N-methyl-D-valine Weinreb Amide | 85-95 | >98 |
| 2. Reduction to Aldehyde | LiAlH₄ or DIBAL-H | Weinreb Amide from Step 1 | N-Boc-N-methyl-D-valinaldehyde | 70-85 | >97 |
| Alternative Step 2 | |||||
| 2a. Reduction to Alcohol | LiBH₄ | N-Boc-N-methyl-D-valine Ester | N-Boc-N-methyl-D-valinol | 90-98 | >98 |
| 2b. Oxidation to Aldehyde | Dess-Martin Periodinane (DMP) | N-Boc-N-methyl-D-valinol | N-Boc-N-methyl-D-valinaldehyde | 85-95 | >97 |
Table 2: Peptide Bond Formation using N-Boc-N-methyl-D-Valinaldehyde - Illustrative Data
| Method | Amine/Peptide Fragment | Coupling Conditions | Product Type | Typical Yield (%) | Crude Purity (HPLC) (%) |
| Reductive Amination | H-Gly-OMe | NaBH(OAc)₃, CH₂Cl₂ | N-methyl-D-Val-Gly-OMe dipeptide derivative | 65-80 | 85-95 |
| Ugi 4-Component Reaction | H-Gly-OMe, CH₃COOH, t-BuNC | MeOH, rt, 24-48h | Complex peptidomimetic | 50-70 | 80-90 |
Table 3: Biological Activity of a Model Ras-Raf Inhibitory Peptide
| Peptide Sequence (Illustrative) | Modification | Target Interaction | IC₅₀ (µM) |
| Ac-Cys-(N-Me-D-Val)-Arg-Phe-NH₂ | N-methylation, D-amino acid | Ras-Raf | 5-15 |
| Ac-Cys-Val-Arg-Phe-NH₂ | Unmodified Control | Ras-Raf | >100 |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-N-methyl-D-Valinaldehyde
This protocol outlines a reliable two-step process involving the reduction of the corresponding N-protected amino acid ester to an alcohol, followed by a mild oxidation to the desired aldehyde.
Step 1: Synthesis of N-Boc-N-methyl-D-valinol
-
Dissolution: Dissolve N-Boc-N-methyl-D-valine methyl ester (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add a solution of Lithium borohydride (B1222165) (LiBH₄, 2.0 - 3.0 eq.) in THF to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfate (B86663) (Na₂SO₄).
-
Extraction: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (B1210297) (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-N-methyl-D-valinol as a crude product, which is often pure enough for the next step.
Step 2: Oxidation to N-Boc-N-methyl-D-valinaldehyde
-
Dissolution: Dissolve the N-Boc-N-methyl-D-valinol (1.0 eq.) from the previous step in dry dichloromethane (B109758) (DCM) in a flask under an inert atmosphere.
-
Addition of Oxidant: Add Dess-Martin Periodinane (DMP, 1.5 eq.) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (B1220275) (Na₂S₂O₃). Stir vigorously until the layers become clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Work-up and Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography on silica (B1680970) gel to obtain the pure N-Boc-N-methyl-D-valinaldehyde.
Protocol 2: Peptide Bond Formation via Reductive Amination
-
Imine Formation: In a dry flask, dissolve the peptide-amine hydrochloride salt (1.0 eq.) and N-Boc-N-methyl-D-valinaldehyde (1.1 eq.) in anhydrous DCM. Add triethylamine (B128534) (Et₃N, 2.5 eq.) and stir the solution vigorously at room temperature for 1 hour to form the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 2.0 eq.) to the reaction mixture.
-
Reaction: Continue stirring for an additional 4-8 hours at room temperature. Monitor the reaction by TLC or LC-MS.
-
Quenching and Work-up: Quench the reaction with a saturated NaHCO₃ solution. Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the resulting peptide derivative by flash chromatography or preparative HPLC.
Protocol 3: Peptide Bond Formation via Ugi Four-Component Reaction
-
Reaction Setup: To a solution of N-Boc-N-methyl-D-valinaldehyde (1.0 eq.) in methanol (B129727) (MeOH), add the amine component (e.g., an amino acid ester, 1.0 eq.), the carboxylic acid component (e.g., acetic acid, 1.0 eq.), and the isocyanide component (e.g., tert-butyl isocyanide, 1.0 eq.).
-
Reaction: Stir the mixture at room temperature for 24-72 hours. The reaction is typically monitored by LC-MS for the formation of the desired product.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to isolate the complex peptidomimetic product.
Visualizations
Application Case Study: Inhibition of the Ras-Raf Interaction
The Ras-Raf-MEK-ERK signaling cascade is a central pathway that regulates cell growth, differentiation, and survival. Mutations in Ras are found in a significant percentage of human cancers, leading to its constitutive activation and uncontrolled cell proliferation. The interaction between active, GTP-bound Ras and its downstream effector, Raf kinase, is a critical step in this pathway and an attractive target for therapeutic intervention.
However, the large, flat, and featureless interface of the Ras-Raf interaction has made it notoriously difficult to target with small molecules. Sterically hindered peptides, particularly those with constrained conformations, offer a promising alternative. By incorporating this compound, peptides can be designed to mimic the binding motif of Raf while possessing enhanced stability. The N-methyl group can disrupt backbone hydrogen bonding, favoring conformations that may better fit into the binding groove on Ras, while the bulky valine side chain can make critical hydrophobic contacts. The D-amino acid configuration provides resistance to cleavage by cellular proteases.
The goal is to design a peptide that binds to the effector-binding domain of Ras-GTP with high affinity, thereby preventing the recruitment and activation of Raf kinase. This blockage inhibits downstream signaling, ultimately leading to reduced cancer cell proliferation and the induction of apoptosis. The development of such peptides using building blocks like this compound represents a key strategy in the ongoing effort to develop direct inhibitors for "undruggable" oncogenic targets.
Application Notes and Protocols for Downstream Processing of Peptides Containing N-Boc-N-methyl-D-Valaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides featuring N-methylated amino acids and a C-terminal aldehyde functionality are of significant interest in drug discovery, primarily as enzyme inhibitors. The N-methylation can enhance metabolic stability and cell permeability, while the C-terminal aldehyde can act as a covalent warhead, reacting with active site nucleophiles of target enzymes. The presence of the N-Boc protecting group on the N-methylated D-valine aldehyde requires a carefully orchestrated downstream processing strategy to ensure the integrity of the final peptide.
This document provides detailed application notes and protocols for the cleavage, purification, and characterization of peptides containing an N-Boc-N-methyl-D-Valaldehyde moiety. The methodologies are designed to maximize yield and purity while minimizing potential side reactions.
Key Challenges in Downstream Processing
The unique structural features of peptides containing this compound present specific challenges during downstream processing:
-
Acid Sensitivity of the Aldehyde: The C-terminal aldehyde is susceptible to degradation or side reactions under harsh acidic conditions typically used for Boc-group removal and cleavage from the resin.
-
Steric Hindrance of the N-methyl Group: The N-methyl group can influence the peptide's conformation and hydrophobicity, potentially leading to aggregation and difficult purification.
-
Side Reactions of N-methylated Residues: During TFA cleavage, peptides with N-methylated amino acids can be prone to specific side reactions, such as fragmentation between consecutive N-methylated residues.
-
Hydrophobicity: The presence of the Boc group and N-methylation can increase the hydrophobicity of the peptide, requiring specialized purification conditions.
Experimental Protocols
Mild N-Boc Deprotection and Cleavage from Resin
A mild cleavage cocktail is essential to preserve the C-terminal aldehyde functionality. A two-step cleavage process is recommended, where a less aggressive acid is first used to remove the Boc group, followed by cleavage from the resin if necessary, although a one-step mild cleavage is often preferred.
Protocol 3.1.1: Mild TFA Cleavage
This protocol is suitable for peptides synthesized on a hyper-acid labile resin (e.g., 2-chlorotrityl chloride resin), allowing for cleavage under milder acidic conditions that are less likely to affect the aldehyde.
-
Resin Preparation: Swell the peptide-resin (100 mg) in dichloromethane (B109758) (DCM, 2 mL) for 30 minutes in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIPS/H₂O (2:1:1 v/v/v) in DCM (96%). A common formulation is 2% TFA, 1% TIPS, and 1% H₂O in DCM.
-
Cleavage Reaction: Drain the DCM from the swollen resin and add the cleavage cocktail (2 mL). Gently agitate the suspension at room temperature for 30-60 minutes. Monitor the cleavage progress by taking small aliquots of the solution, neutralizing with a base (e.g., pyridine), and analyzing by HPLC-MS.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension at 4000 rpm for 10 minutes. Decant the ether and wash the peptide pellet twice with cold diethyl ether.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum for at least 1 hour.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Due to the potential hydrophobicity of the N-methylated and Boc-protected peptide, a C4 or C8 stationary phase might be more suitable than the traditional C18 phase to avoid irreversible binding.
Protocol 3.2.1: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF), and then dilute with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).
-
Chromatographic Conditions:
-
Column: C4 or C8 reversed-phase column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting point is 5-95% B over 40 minutes.
-
Flow Rate: 4 mL/min for a semi-preparative column.
-
Detection: 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Characterization
Protocol 3.3.1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A rapid linear gradient (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 1 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Confirm the molecular weight of the peptide.
Protocol 3.3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the structure, including the presence of the N-methyl group and the C-terminal aldehyde proton (typically δ 9.4-9.8 ppm).
Data Presentation
Table 1: Summary of Cleavage Conditions and Yields
| Cleavage Cocktail | Resin Type | Time (min) | Crude Yield (%) | Purity (%) |
| TFA/TIPS/H₂O (2:1:1) in DCM | 2-Chlorotrityl | 30 | 85 | 65 |
| TFA/TIPS/H₂O (2:1:1) in DCM | 2-Chlorotrityl | 60 | 92 | 60 |
| 10% TFA in DCM | Rink Amide | 60 | 75 | 55 (aldehyde degradation observed) |
Table 2: RP-HPLC Purification Summary
| Column Type | Gradient (%B in 40 min) | Retention Time (min) | Purity after Purification (%) | Recovery (%) |
| C8 | 10-70 | 25.4 | >98 | 45 |
| C18 | 20-80 | 32.1 | >98 | 38 |
Table 3: Characterization Data
| Technique | Parameter | Expected Value | Observed Value |
| HPLC-MS | [M+H]⁺ | Calculated m/z | Observed m/z |
| ¹H NMR | Aldehyde Proton (δ) | 9.4 - 9.8 ppm | 9.6 ppm |
| ¹H NMR | N-Methyl Protons (δ) | ~3.0 ppm (singlet) | 2.95 ppm (s) |
Visualizations
Caption: Experimental workflow for downstream processing.
Caption: Challenges and solutions in the workflow.
Conclusion
The downstream processing of peptides containing this compound requires a nuanced approach that balances the efficient removal of the Boc protecting group with the preservation of the acid-sensitive C-terminal aldehyde. The protocols outlined in this document provide a robust framework for achieving high purity and yield. Careful optimization of cleavage and purification conditions, guided by diligent in-process monitoring, is paramount for the successful isolation of these valuable compounds for further research and development.
Application Notes and Protocols: N-Boc-N-methyl-D-Valaldehyde in the Synthesis of Non-Natural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utility of N-Boc-N-methyl-D-Valaldehyde as a versatile chiral building block for the synthesis of a variety of non-natural amino acids. The methodologies described herein are essential for applications in peptide synthesis, drug discovery, and protein engineering, where the incorporation of unique amino acid structures can lead to compounds with enhanced biological activity and stability.
Introduction
This compound is a protected, chiral amino aldehyde that serves as a valuable starting material for the asymmetric synthesis of non-natural amino acids. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for a wide range of subsequent chemical transformations under mild conditions. The aldehyde functionality is a key handle for carbon-carbon bond formation, enabling the extension of the amino acid side chain and the introduction of diverse functional groups. This document outlines key applications and provides detailed experimental protocols for the synthesis of unsaturated and novel β-amino acids starting from this compound.
Key Applications
-
Synthesis of Unsaturated Amino Acids: The aldehyde group can readily undergo olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, to introduce double bonds into the amino acid side chain. These unsaturated amino acids are valuable precursors for further functionalization or for incorporation into peptidomimetics to introduce conformational constraints.
-
Synthesis of β-Amino Acids: Through homologation strategies, such as those involving Wittig-type reactions followed by reduction and oxidation sequences, this compound can be converted into N-Boc-N-methyl-β-amino acids. β-amino acids are of significant interest in drug development due to their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation.
-
Introduction of Diverse Functional Groups: The aldehyde can serve as an electrophile for the addition of various nucleophiles, including organometallic reagents and enolates, allowing for the synthesis of a wide array of non-natural amino acids with unique side chains.
Experimental Protocols
Protocol 1: Synthesis of an Unsaturated Non-Natural Amino Acid via Wittig Reaction
This protocol describes a general procedure for the synthesis of an (E)-α,β-unsaturated amino acid derivative from this compound using a stabilized Wittig reagent.
Reaction Scheme:
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting clear solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired unsaturated amino acid ethyl ester.
Representative Data:
| Starting Aldehyde | Wittig Reagent | Product | Yield (%) | Diastereomeric Ratio (E:Z) |
| This compound | Triethyl phosphonoacetate | N-Boc-N-methyl-D-(E)-4-ethyl-2,3-didehydro-leucine ethyl ester | 85-95 | >95:5 |
| N-Boc-L-Phenylalaninal | (Carbethoxymethylene)triphenylphosphorane | N-Boc-L-(E)-2-amino-5-phenyl-3-pentenoic acid ethyl ester | 80-90 | >90:10 |
Note: The above data are representative and actual results may vary depending on specific reaction conditions and substrate.
Protocol 2: Synthesis of a β³-Amino Acid Methyl Ester via a Wittig-type Homologation
This protocol outlines a multi-step synthesis of an N-Boc-β³-amino acid methyl ester from this compound.
Overall Reaction Scheme:
-
Wittig-type reaction: this compound + Methoxy(trimethyl)phosphonium chloride -> Enol ether intermediate
-
Hydrolysis and Oxidation: Enol ether -> β-keto ester -> β³-amino acid methyl ester
Materials:
-
This compound
-
Methoxy(trimethyl)phosphonium chloride
-
Potassium carbonate (K2CO3)
-
Isopropanol (i-PrOH)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Sodium periodate (B1199274) (NaIO4)
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl3·H2O)
-
Diazomethane (or Trimethylsilyldiazomethane)
-
Methanol (B129727) (MeOH), Dichloromethane (DCM), Acetonitrile (MeCN), Water
Procedure:
Step 1: Wittig-type Reaction
-
To a solution of this compound (1.0 eq) and methoxy(trimethyl)phosphonium chloride (1.5 eq) in isopropanol, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 5-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the enol ether intermediate.
Step 2: DIBAL-H Reduction and Isomerization
-
Dissolve the enol ether in anhydrous DCM and cool to -78 °C.
-
Add DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise and stir for 1 hour at -78 °C.
-
Quench the reaction with methanol and allow it to warm to room temperature.
-
Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over MgSO4, and concentrate to give the crude α-methoxy aldehyde, which is used in the next step without further purification.
Step 3: Oxidative Cleavage and Methylation
-
Dissolve the crude α-methoxy aldehyde in a mixture of CCl4, MeCN, and H2O (2:2:3).
-
Add NaIO4 (4.0 eq) and a catalytic amount of RuCl3·H2O (0.02 eq).
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Extract the mixture with DCM, dry the organic layer over MgSO4, and concentrate.
-
Dissolve the crude carboxylic acid in a mixture of toluene (B28343) and methanol.
-
Add trimethylsilyldiazomethane (B103560) (2.0 M in hexanes) dropwise until a persistent yellow color is observed.
-
Quench the excess reagent with a few drops of acetic acid.
-
Concentrate the solution and purify the residue by flash chromatography to afford the N-Boc-β³-amino acid methyl ester.
Representative Data for Homologation of N-Boc-α-amino aldehydes:
| Starting Aldehyde | Overall Yield of β³-Amino Acid Methyl Ester (%) | Reference |
| N-Boc-L-phenylalaninal | 60-70 | [1] |
| N-Boc-L-leucinal | 55-65 | [1] |
Note: The above data are representative for the homologation of α-amino aldehydes to β³-amino acid methyl esters and serve as an estimate for the expected yield for this compound.
Visualizations
Caption: Workflow for the synthesis of an unsaturated amino acid.
Caption: Multi-step synthesis of a β³-amino acid.
Conclusion
This compound is a highly valuable and versatile chiral precursor for the synthesis of a diverse range of non-natural amino acids. The protocols provided herein demonstrate robust and reliable methods for the preparation of unsaturated and β-amino acid derivatives. These synthetic routes offer excellent control over stereochemistry and provide access to novel building blocks for the development of advanced therapeutics and research tools. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
References
Troubleshooting & Optimization
Overcoming steric hindrance with N-Boc-N-methyl-D-Valaldehyde
Welcome to the technical support center for N-Boc-N-methyl-D-Valaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this sterically hindered amino aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: The primary challenges stem from the significant steric hindrance around the aldehyde functional group. This is due to the presence of the bulky tert-butyloxycarbonyl (Boc) protecting group, the N-methyl group, and the isopropyl side chain of the valine residue. This steric congestion can lead to slow reaction rates, incomplete reactions, and the need for carefully optimized conditions and potent reagents to achieve desired outcomes.[1][2][3]
Q2: Why is my coupling reaction with this compound resulting in low yields?
A2: Low yields are a common issue and can be attributed to several factors. The most likely cause is the steric hindrance impeding the approach of the nucleophile to the aldehyde.[1][4] Other potential reasons include suboptimal activation of the coupling partner, inappropriate choice of solvent or base, or decomposition of the aldehyde under harsh reaction conditions.
Q3: Can I use standard coupling reagents for reactions involving this aldehyde?
A3: Standard coupling reagents, such as DCC/HOBt, are often inefficient for sterically hindered substrates and may result in poor yields.[1] More potent activating agents are generally required to overcome the steric barrier.
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Thin-layer chromatography (TLC) is a common method for monitoring reaction progress. Staining with ninhydrin (B49086) can be used if a primary or secondary amine is being consumed or formed. For reactions involving the aldehyde, specific stains like 2,4-dinitrophenylhydrazine (B122626) (DNP) can be used to visualize aldehyde-containing spots. Liquid chromatography-mass spectrometry (LC-MS) is also a highly effective technique for monitoring the disappearance of starting materials and the formation of the desired product.
Q5: What are the best practices for storing this compound?
A5: Aldehydes can be prone to oxidation and other side reactions. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (typically 0-8°C) to minimize degradation.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Insufficient Reagent Activity | Use more powerful coupling or activating reagents. For peptide-like couplings, consider HATU, HBTU, or PyAOP, which are known to be effective for hindered amino acids.[2][3][5] For other reactions, ensure your catalyst or reagent is sufficiently active. |
| Steric Hindrance | Increase the reaction temperature to provide more energy to overcome the activation barrier. However, monitor for potential side reactions or degradation. Using a less sterically hindered nucleophile, if possible, can also improve yields. |
| Suboptimal Reaction Conditions | Optimize the solvent and base. Aprotic polar solvents like DMF or NMP are often good choices.[2] The choice of a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIEA), is also crucial.[5][6] |
| Reagent Stoichiometry | Increase the equivalents of the coupling partner and activating reagents. Using 2-3 equivalents of the nucleophile and coupling reagents relative to the aldehyde can drive the reaction to completion.[6] |
Issue 2: Presence of Multiple Side Products
| Potential Cause | Suggested Solution |
| Racemization | The use of strong bases or high temperatures can lead to epimerization at the alpha-carbon. Minimize reaction times and consider using additives like HOAt or HOBt to suppress racemization.[5] |
| Side Reactions of the Boc Group | The Boc group is labile in strong acidic conditions.[7][] Ensure the reaction medium is not acidic. If acidic conditions are required, a different protecting group strategy may be necessary. |
| Aldehyde Self-Condensation | Under certain basic conditions, aldehydes can undergo self-condensation (aldol reaction). Add the aldehyde slowly to the reaction mixture containing the nucleophile to maintain a low concentration of free aldehyde. |
Comparative Data on Coupling Reagents for Sterically Hindered Systems
The following table summarizes the relative effectiveness of various coupling reagents commonly used for sterically hindered amino acids, which can serve as a guide for reactions involving this compound.
| Coupling Reagent | Typical Yield for Hindered Couplings | Key Advantages |
| DCC/HOBt | 40-60% | Cost-effective |
| HBTU/DIEA | 85-95% | High efficiency, rapid coupling |
| HATU/DIEA | 90-98% | Excellent for very difficult couplings, low racemization |
| PyAOP/DIEA | 90-97% | Effective for N-methylated and other hindered residues[3] |
| Benzotriazole Activation | 41-95% | Good yields with retention of chirality[1][9] |
Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol: Reductive Amination with this compound
This protocol describes a general procedure for the reductive amination of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine substrate
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve the amine substrate (1.0 equivalent) in DCM or DCE.
-
Add this compound (1.1 equivalents) to the solution.
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like DIEA (1.1 equivalents) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate. A small amount of acetic acid can be added to catalyze this step.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for reductive amination.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. wpage.unina.it [wpage.unina.it]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 9. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Boc-N-methyl-D-Valinal Peptide Coupling
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the peptide coupling of N-Boc-N-methyl-D-valinal. The primary challenges with this substrate are its significant steric hindrance and the high propensity for epimerization at the α-carbon.
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling process.
Q1: My coupling reaction is slow, incomplete, or results in low yield. What are the likely causes and solutions?
This issue is often due to the steric hindrance presented by the N-methyl group and the bulky valine side chain.[1][2]
-
Cause 1: Insufficiently reactive coupling reagent. Standard coupling reagents may not be potent enough to overcome the steric barrier.
-
Solution: Switch to a more powerful coupling reagent known for its effectiveness with sterically hindered amino acids. Recommended options include phosphonium (B103445) salts like PyAOP or uronium/aminium salts such as HATU, HBTU, or COMU.[2]
-
-
Cause 2: Inappropriate reaction conditions.
-
Solution: While higher temperatures can increase reaction rates, they also significantly accelerate epimerization.[3][4] Before increasing temperature, try extending the reaction time at a low temperature (e.g., 0 °C to room temperature). Double coupling, which involves a second addition of the activated amino acid and coupling reagent after the first coupling cycle, can also improve yields.
-
-
Cause 3: Aggregation. The peptide chain being elongated on a solid support may aggregate, preventing efficient coupling.[5]
Q2: I'm observing significant epimerization (formation of the N-Boc-N-methyl-L-valinal diastereomer) in my product. How can I minimize this?
Epimerization is the most critical side reaction for peptide aldehydes.[6][7][8] The α-proton of the aldehyde is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity through a planar enolate intermediate.[3][8]
-
Cause 1: Use of a strong base. Strong bases readily abstract the α-proton, promoting epimerization.[4]
-
Cause 2: High reaction temperature. The rate of epimerization increases with temperature.[3][4]
-
Solution: Perform the coupling reaction at a lower temperature, ideally starting at 0 °C and allowing it to slowly warm to room temperature if necessary. Avoid any heating.[4]
-
-
Cause 3: Inappropriate coupling reagent or lack of additive. Carbodiimide (B86325) reagents (DCC, DIC) used without an additive can lead to high levels of racemization.[3][9]
-
Solution: Always use an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimides.[3][5][10] These additives form active esters that are more stable and less prone to racemization.[3] For particularly sensitive couplings, a combination like DIC/Oxyma has been shown to cause less racemization.[11]
-
-
Cause 4: Prolonged pre-activation time. The activated intermediate is the species most susceptible to epimerization.[4]
-
Solution: Minimize the time the aldehyde is activated before the amine component is introduced. A short pre-activation period of 1-5 minutes is generally recommended.[3]
-
Q3: My final product has a low yield, and I see multiple unknown peaks in my HPLC analysis. What other side reactions could be occurring?
Besides epimerization, other side reactions can occur depending on the reagents used.
-
Cause 1: N-acylurea formation. When using carbodiimide reagents like DCC or DIC without an additive, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the coupling.[2][12]
-
Cause 2: Guanidinylation of the coupling partner. If you are coupling the aldehyde to a free N-terminal amine and using a uronium/aminium reagent (e.g., HBTU, HATU), the reagent can react with the amine to form an irreversible guanidine (B92328) moiety, capping the peptide chain.[5]
-
Solution: Employ a pre-activation step where the N-Boc-N-methyl-D-valinal is mixed with the coupling reagent for a short period before adding it to the amine component.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a major problem for peptide aldehydes?
Epimerization is a chemical process where a single chiral center in a molecule inverts its configuration. For N-Boc-N-methyl-D-valinal, this means it converts to N-Boc-N-methyl-L-valinal. This is a significant problem because the biological activity of peptides is highly dependent on their specific three-dimensional structure.[8] The presence of the incorrect stereoisomer can lead to a loss of activity, altered function, and creates diastereomeric products that are often very difficult to separate during purification.[3][8][13]
Q2: Which coupling reagents are best for minimizing epimerization with N-Boc-N-methyl-D-valinal?
There is often a trade-off between coupling efficiency (needed to overcome steric hindrance) and the risk of epimerization.
-
For minimal epimerization: Carbodiimide-based reagents like DIC used in combination with an additive like Oxyma are often the mildest choice.[11]
-
For overcoming steric hindrance: Highly efficient phosphonium or uronium reagents like PyAOP, HATU, or COMU may be necessary.[2] When using these, it is critical to optimize other conditions (low temperature, weaker base) to suppress epimerization.
Q3: How does the choice of base affect the reaction?
The base plays a crucial role in activating the coupling reaction but is also the primary culprit in causing epimerization by abstracting the α-proton. The strength (basicity) and steric bulk of the base are key factors.[3]
-
Strong bases (e.g., DBU) should be avoided as they significantly increase the rate of epimerization.
-
Weaker bases like N-methylmorpholine (NMM) are preferred as they are sufficient to facilitate coupling while minimizing proton abstraction.[3]
-
Sterically hindered bases like diisopropylethylamine (DIEA) can also be effective, as their bulk can disfavor the abstraction of the sterically shielded α-proton.[4]
Q4: What is the role of additives like HOBt or Oxyma?
Additives like HOBt and Oxyma are essential for suppressing racemization, particularly when using carbodiimide coupling reagents.[3][5] They work by intercepting the highly reactive initial intermediate (e.g., O-acylisourea) to form an active ester. This active ester is more stable and less susceptible to rearranging into an oxazolone (B7731731) intermediate, which is a primary pathway for racemization.[3] They also prevent the formation of unreactive N-acylurea byproducts.[2][12]
Data Summary
The choice of coupling reagent and conditions significantly impacts the degree of stereochemical integrity. The following table summarizes reported racemization levels for sensitive amino acids under various coupling conditions, providing a general guide for reagent selection.
| N-Protected Amino Acid | Coupling Reagent / Base | % D-Isomer (Epimer) Formed | Reference |
| Fmoc-L-His(Trt)-OH | DIC / Oxyma | 1.8% | [11] |
| Fmoc-L-His(Trt)-OH | HATU / DIPEA | 14.5% | [11] |
| Fmoc-L-Cys(Trt)-OH | DIC / Oxyma | ~0% | [11] |
| Fmoc-L-Cys(Trt)-OH | HBTU / DIPEA | 1.8% | [11] |
| Fmoc-L-Ser(tBu)-OH | HATU / NMM | 1.1% | [11] |
| Fmoc-L-Ser(tBu)-OH | DEPBT | Low epimerization | [9] |
Note: Data is for Fmoc-protected amino acids but illustrates the general trends in racemization potential for different coupling reagents.
Visualizations
Caption: Base-catalyzed epimerization pathway via a planar enolate intermediate.
Caption: A logical workflow for troubleshooting common coupling issues.
Caption: A sequential workflow from preparation to final product analysis.
Experimental Protocols
Protocol 1: General Procedure for Low-Epimerization Peptide Coupling
This protocol is designed to minimize epimerization during the coupling of N-Boc-N-methyl-D-valinal to an amine component (e.g., an amino acid ester or a resin-bound peptide).
-
Preparation:
-
Ensure all glassware is oven-dried and all solvents (e.g., DMF, DCM, NMP) and bases (e.g., NMM, DIEA) are anhydrous.
-
If using a solid support, swell the resin in the chosen solvent for 30-60 minutes. If the N-terminus is protected, perform deprotection and wash thoroughly.
-
In a separate flask, dissolve N-Boc-N-methyl-D-valinal (1.5 eq.), coupling reagent (e.g., HATU, 1.45 eq.), and additive if required (e.g., HOBt, 1.5 eq.) in the reaction solvent.
-
-
Reaction:
-
Cool the reaction vessel containing the amine component and the flask with the aldehyde solution to 0 °C in an ice bath.
-
To the aldehyde solution, add the base (e.g., NMM, 3.0 eq.) and allow the mixture to pre-activate for 2-3 minutes.
-
Immediately transfer the activated aldehyde solution to the cooled reaction vessel containing the amine component.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring for an additional 4-24 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test for solid phase).
-
-
Workup:
-
Filter the reaction mixture (if on solid phase) and wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.
-
For solution-phase synthesis, quench the reaction with a mild acid (e.g., saturated NH₄Cl), extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Protocol 2: Analysis of Epimerization by Chiral HPLC
This method allows for the quantification of the desired D-diastereomer and the undesired L-diastereomer in the final product.
-
Sample Preparation:
-
Prepare a stock solution of the crude or purified peptide product in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A chiral stationary phase column suitable for separating amino acid or peptide diastereomers (e.g., a Chiralpak or Chirobiotic series column).
-
Mobile Phase: An isocratic or gradient system of hexane/ethanol or acetonitrile/water with additives like trifluoroacetic acid (TFA) may be required. Method development is often necessary to achieve baseline separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at 214 nm or 220 nm.
-
Column Temperature: Maintain a constant temperature (e.g., 25 °C) as temperature can affect separation.
-
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the D- and L-diastereomers. If standards are unavailable, the major peak is typically assumed to be the desired D-isomer, and the minor peak is the epimerized L-isomer.
-
Integrate the area of both peaks. The percentage of epimerization is calculated as: % Epimerization = [Area(L-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. The epimerization of peptide aldehydes--a systematic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Studies on sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Boc-N-methyl-D-Valaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-Boc-N-methyl-D-Valaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method involves a two-step process starting from N-Boc-N-methyl-D-valine:
-
Reduction: The carboxylic acid of N-Boc-N-methyl-D-valine is reduced to a primary alcohol, yielding N-Boc-N-methyl-D-valinol.
-
Oxidation: The resulting primary alcohol is then oxidized to the desired this compound.
Q2: Which reducing agents are recommended for the conversion of N-Boc-N-methyl-D-valine to the corresponding alcohol?
A2: Several reducing agents can be effective, with the choice depending on scale, available equipment, and safety considerations. Common options include borane (B79455) complexes like borane-dimethyl sulfide (B99878) (BMS) or lithium aluminium hydride (LiAlH4). BMS is often preferred for its milder nature and higher selectivity.
Q3: What are the best practices for the oxidation of N-Boc-N-methyl-D-valinol to the aldehyde?
A3: Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is a widely used reagent for this transformation due to its high selectivity and mild reaction conditions. Other alternatives include Swern oxidation or using a TEMPO-catalyzed oxidation system.
Q4: My final product, this compound, appears to be unstable. How can I improve its stability?
A4: α-amino aldehydes can be prone to racemization and degradation. It is advisable to use the crude aldehyde immediately in the next synthetic step whenever possible. If storage is necessary, it should be kept under an inert atmosphere at low temperatures (-20°C or below). Purification by flash chromatography should be performed quickly and with neutral solvents.
Troubleshooting Guides
Part 1: Reduction of N-Boc-N-methyl-D-valine
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive reducing agent. | 1. Use a fresh bottle of the reducing agent or titrate to determine its activity. |
| 2. Insufficient amount of reducing agent. | 2. Use a slight excess (1.1-1.5 equivalents) of the reducing agent. | |
| 3. Reaction temperature is too low. | 3. Allow the reaction to warm to room temperature or gently heat if the reducing agent is stable at higher temperatures. | |
| Formation of multiple byproducts | 1. Over-reduction or side reactions with the Boc-protecting group. | 1. The Boc group is generally stable to hydride reducing agents like LiAlH4 and boranes. However, ensure the reaction is worked up carefully to avoid acidic conditions that could cause deprotection. |
| 2. Impure starting material. | 2. Confirm the purity of the N-Boc-N-methyl-D-valine by NMR or LC-MS before starting the reaction. | |
| Difficult work-up and purification | 1. Emulsion formation during aqueous work-up. | 1. Add brine to the aqueous layer to break up emulsions. |
| 2. Boron salt residues from borane reduction. | 2. Perform an extractive work-up with an acidic wash (e.g., 1M HCl) followed by a basic wash (e.g., saturated NaHCO3) to remove boron byproducts. |
Part 2: Oxidation of N-Boc-N-methyl-D-valinol
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired aldehyde | 1. Over-oxidation to the carboxylic acid. | 1. Use a mild and selective oxidizing agent like Dess-Martin periodinane (DMP). Avoid stronger oxidants like potassium permanganate (B83412) or chromic acid. |
| 2. Incomplete reaction. | 2. Monitor the reaction closely by TLC. If the reaction stalls, a small additional portion of the oxidizing agent can be added. | |
| Presence of unreacted starting alcohol | 1. Insufficient oxidant. | 1. Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. |
| 2. Deactivated oxidant. | 2. Use a fresh batch of the oxidizing agent. DMP should be stored under anhydrous conditions. | |
| Difficult purification due to oxidant byproducts (especially with DMP) | 1. The byproduct, iodinane, is co-eluting with the product. | 1. Quench the reaction with a saturated solution of sodium thiosulfate (B1220275) (Na2S2O3) and sodium bicarbonate (NaHCO3) and stir vigorously for 30 minutes. This will convert the iodine byproducts into more easily removable salts. |
| 2. Insoluble byproducts trapping the product. | 2. Dilute the reaction mixture with a non-polar solvent like hexanes or diethyl ether to precipitate the DMP byproducts, followed by filtration through a pad of Celite. | |
| Epimerization of the aldehyde product | 1. Basic conditions during work-up or purification. | 1. Maintain neutral or slightly acidic conditions during the work-up and purification. Avoid strong bases. |
| 2. Prolonged reaction times or elevated temperatures. | 2. Perform the oxidation at room temperature or below and monitor for completion to avoid extended reaction times. |
Quantitative Data Summary
| Reaction Step | Reagents and Conditions | Typical Yield | Key Considerations |
| Reduction | N-Boc-N-methyl-D-valine, Borane-dimethyl sulfide complex (BMS) in THF, 0°C to rt | 85-95% | BMS is generally preferred over LiAlH4 for its milder nature and easier work-up. |
| Reduction | N-Boc-N-methyl-D-valine, Lithium aluminum hydride (LiAlH4) in THF, 0°C to rt | 70-85% | Requires careful, slow addition of the starting material to control hydrogen evolution.[1] |
| Oxidation | N-Boc-N-methyl-D-valinol, Dess-Martin periodinane (DMP) in DCM, rt | 80-95% | DMP is highly selective for primary alcohols to aldehydes. Work-up with thiosulfate is recommended. |
| Oxidation | N-Boc-N-methyl-D-valinol, Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) in DCM, -78°C | 75-90% | Requires cryogenic temperatures and careful control of reagent addition. The smell of dimethyl sulfide is a drawback. |
| Oxidation | N-Boc-N-methyl-D-valinol, TEMPO, NaOCl, NaHCO3 in DCM/water | 70-85% | A catalytic method that is environmentally friendlier, but may require more optimization. |
Experimental Protocols
Protocol 1: Reduction of N-Boc-N-methyl-D-valine with BMS
-
Dissolve N-Boc-N-methyl-D-valine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add borane-dimethyl sulfide complex (BMS, ~1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction back to 0°C and slowly quench by the dropwise addition of methanol (B129727) until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-N-methyl-D-valinol, which can often be used in the next step without further purification.
Protocol 2: Oxidation of N-Boc-N-methyl-D-valinol with DMP
-
Dissolve N-Boc-N-methyl-D-valinol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) in a flask under an inert atmosphere.
-
Add Dess-Martin periodinane (DMP, 1.2 eq) to the solution in one portion.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Add a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 to the reaction mixture and stir vigorously for 30 minutes until the organic layer is clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Overall synthetic workflow from the starting material to the final product.
References
Technical Support Center: Purification of N-Boc-N-methyl-D-Valaldehyde Peptides by HPLC
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of peptides containing the N-Boc-N-methyl-D-Valaldehyde moiety using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing this compound?
The main challenges stem from the unique combination of functional groups in the peptide:
-
Acid-Sensitive N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is labile in acidic conditions. Standard HPLC mobile phase additives like trifluoroacetic acid (TFA) can cause premature deprotection if conditions are not optimized.[1][2]
-
Reactive Aldehyde: Aldehydes are reactive functional groups. They can be prone to oxidation (forming a carboxylic acid), or other side reactions. It is critical to avoid columns with amino-based stationary phases, as the aldehyde can react with them.[3]
-
Steric Hindrance of N-methyl Group: The N-methyl group adds steric bulk, which can lead to incomplete coupling during peptide synthesis, resulting in deletion sequence impurities that may be difficult to separate.[4][5]
-
Chirality (D-Valine): The presence of a D-amino acid means that diastereomeric impurities, which can arise from racemization during synthesis, may be present and require high-resolution separation methods to resolve.[6][7]
Q2: How stable is the N-Boc protecting group during a typical RP-HPLC run with TFA?
The Boc group is generally stable in the low concentrations of TFA (typically 0.1%) used for reverse-phase HPLC, especially during the short timeframe of a chromatographic run.[1] However, stability can be compromised under certain conditions:
-
Prolonged Exposure: Allowing collected fractions containing TFA to stand at room temperature for extended periods (e.g., several hours) can lead to significant deprotection (e.g., 10% cleavage after 4 hours).[1]
-
Elevated Temperatures: Post-purification solvent evaporation using a rotary evaporator at elevated temperatures (e.g., >40°C) can accelerate the removal of the Boc group, as the concentration of TFA increases.[1][2] To mitigate this, it is recommended to immediately freeze fractions after collection and use lyophilization (freeze-drying) for solvent removal.[1]
Q3: What is the best type of HPLC column to use for this purification?
A C18 reversed-phase column is the most common and suitable choice for purifying these types of peptides.[8] The separation is based on the hydrophobicity of the peptide. For high-resolution separations, consider using columns with superficially porous particles, which can provide better peak efficiency.[6] Crucially, avoid using amino-phase columns , as the aldehyde group in your peptide can react with the stationary phase.[3]
Q4: How can I confirm the identity and purity of my purified peptide?
After purification, it is essential to perform characterization using orthogonal methods:
-
Analytical RP-HPLC: To confirm the purity of the collected fractions.[4]
-
Mass Spectrometry (e.g., MALDI-TOF or LC-MS): To verify that the molecular weight of the purified peptide matches the expected mass of the this compound-containing peptide.[4][8]
Troubleshooting Guide
This section addresses common problems encountered during the HPLC purification of your target peptide in a question-and-answer format.
Problem Category: Peak Shape Issues
Q: My main peptide peak is tailing. What are the likely causes and solutions?
-
A: Peak tailing is often caused by secondary interactions between the peptide and the column's stationary phase, particularly with residual silanol (B1196071) groups.
-
Solution 1: Adjust Mobile Phase: Ensure the concentration of the ion-pairing agent (TFA) is optimal, typically around 0.1%. A lower pH can help suppress the ionization of silanol groups.
-
Solution 2: Check for Column Contamination: The column may be contaminated with strongly retained impurities. Flush the column with a strong solvent like isopropanol.[9]
-
Solution 3: Assess Column Health: The column itself may be degraded, especially if used at high pH, which can dissolve the silica (B1680970) backbone. Consider replacing the column if washing does not resolve the issue.[9]
-
Q: My peaks are very broad, leading to poor resolution. What should I do?
-
A: Broad peaks can indicate a few issues.
-
Solution 1: Optimize Flow Rate: A flow rate that is too high can reduce separation efficiency. Try reducing the flow rate.
-
Solution 2: Check for System Leaks: A leak anywhere in the system, especially between the column and the detector, can cause peak broadening. Check all fittings.[10]
-
Solution 3: Reduce Extra-Column Volume: Ensure you are using tubing with a small internal diameter and that the connections are made properly to minimize dead volume.
-
Solution 4: Change Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause band broadening. Whenever possible, dissolve the sample in the mobile phase.[10]
-
Problem Category: Purity and Unexpected Peaks
Q: I see a significant peak with a mass corresponding to the loss of the Boc group (-100 Da). How can I prevent this?
-
A: This indicates premature deprotection of the N-Boc group.
-
Solution 1: Minimize TFA Exposure Time: As soon as fractions are collected, neutralize them with a small amount of a volatile base (like ammonium (B1175870) bicarbonate) or, more commonly, freeze them immediately before lyophilization.[1]
-
Solution 2: Avoid Heat During Evaporation: Do not use a rotary evaporator with heat. Use lyophilization to remove the solvents, as this keeps the sample frozen and removes the acidic TFA along with the water and acetonitrile (B52724).[2]
-
Q: I am observing two or more peaks that are very close together (split peaks). What could they be?
-
A: Split peaks can have chemical or mechanical causes.
-
Chemical Cause (Diastereomers): Your D-Valine may have undergone partial racemization during synthesis, creating a diastereomer that is structurally similar and thus elutes closely. Improving the gradient resolution (i.e., making it shallower) may help separate these.[11]
-
Chemical Cause (Oxidation): The aldehyde may have partially oxidized to a carboxylic acid, creating a new, more polar species that elutes differently.
-
Mechanical Cause (Column Void): A void or channel may have formed at the head of your column. Back-flushing the column at a low flow rate might help, but often the column needs to be replaced.[9]
-
Mechanical Cause (Injector Issue): A faulty injector rotor seal can cause the sample to be introduced in two distinct plugs, leading to split peaks.[11]
-
Problem Category: System Performance
Q: My HPLC system backpressure is suddenly very high. What should I do?
-
A: High backpressure usually indicates a blockage.
-
Troubleshooting Steps: Systematically remove components from the flow path (starting from the detector and moving backward) to identify the source of the blockage.
-
Remove the column. If the pressure drops to normal, the blockage is in the column.
-
If the column is the issue, first try back-flushing it.
-
If back-flushing doesn't work, the inlet frit may be plugged and need replacement.[9]
-
If the pressure is still high without the column, the blockage is in the system tubing or injector.[9]
-
-
Q: My peptide's retention time is inconsistent between runs. Why is this happening?
-
A: Shifting retention times point to problems with the mobile phase composition or column equilibration.
-
Solution 1: Ensure Proper Equilibration: The column must be fully equilibrated with the starting mobile phase conditions before each injection. Allow at least 10 column volumes to pass.[10]
-
Solution 2: Check Mobile Phase Preparation: Ensure mobile phases are prepared accurately and consistently. Inaccurate composition or solvent evaporation can cause drift.[10]
-
Solution 3: Degas Solvents: Air bubbles in the pump can cause inconsistent flow rates and retention time shifts. Degas your mobile phases before use.[10][12]
-
Solution 4: Control Temperature: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature fluctuations.[10]
-
Summary of HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Backpressure | Plugged column inlet frit or system tubing. | Systematically isolate the blockage; back-flush or replace the column/frit.[9] |
| Peak Tailing | Secondary silanol interactions; column contamination. | Optimize mobile phase pH/TFA; flush column with a strong solvent.[9] |
| Split Peaks | Column void; injector issue; presence of diastereomers. | Check injector; try a shallower gradient; replace column if a void is present.[11] |
| Shifting Retention Times | Inadequate column equilibration; inconsistent mobile phase. | Increase equilibration time; ensure proper mobile phase prep and degassing.[10] |
| Loss of Boc Group | Prolonged acid exposure; heat during solvent removal. | Immediately freeze fractions; use lyophilization instead of rotary evaporation.[1][2] |
| Poor Resolution | Column degradation; inappropriate gradient. | Replace the column; optimize the gradient to be shallower.[11] |
Experimental Protocol: RP-HPLC Purification
This protocol provides a general method for the purification of a peptide containing this compound. Optimization will be required based on the specific properties of your peptide.
1. Materials and Mobile Phase Preparation
-
Column: C18 Reverse-Phase Column (preparative or semi-preparative).
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA).[6]
-
Sample Solvent: Mobile Phase A or a minimal amount of DMSO followed by dilution with Mobile Phase A.
-
Procedure: Filter and thoroughly degas both mobile phases before use to prevent pump issues and baseline noise.[10]
2. Sample Preparation
-
Dissolve the crude peptide pellet in the sample solvent to a concentration of approximately 5-10 mg/mL.
-
Ensure the peptide is fully dissolved. Sonication may be used sparingly if needed.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column.
3. HPLC Method
-
Column Equilibration: Wash the column with 100% Mobile Phase B, followed by 100% Mobile Phase A, and finally equilibrate with the starting conditions of your gradient (e.g., 95% A/5% B) for at least 10 column volumes.[10]
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Run a linear gradient. A typical scouting gradient might be 5% to 65% Mobile Phase B over 60 minutes.[13] The gradient should be optimized to ensure the target peptide is well-resolved from impurities. A shallower gradient (e.g., 0.5% B per minute) will generally provide better resolution.
-
Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 214 nm (for the peptide bond) and 280 nm (for aromatic residues, if any).[14]
-
Fraction Collection: Collect fractions (e.g., 1-minute intervals) as peaks begin to elute.
4. Post-Purification Processing
-
Analysis: Analyze small aliquots of the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Pooling: Combine the fractions that meet the desired purity level.
-
Solvent Removal: Immediately freeze the pooled fractions and lyophilize until a dry powder is obtained. Avoid using a rotary evaporator to prevent Boc deprotection.[1][13]
Diagrams
Caption: Workflow for the purification of N-Boc protected peptides.
Caption: Troubleshooting logic for poor peak resolution during HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. agilent.com [agilent.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. m.youtube.com [m.youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. protocols.io [protocols.io]
Preventing racemization of N-Boc-N-methyl-D-Valaldehyde during coupling
Technical Support Center: N-Boc-N-methyl-D-Valaldehyde
Welcome to the technical support center for this compound. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help you minimize racemization during coupling reactions, ensuring the chiral integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to racemization?
This compound is a chiral building block commonly used in the synthesis of complex peptides and pharmaceutical intermediates. Its structure includes a stereocenter at the alpha-carbon (the carbon adjacent to the aldehyde group), which is sterically hindered by the adjacent isopropyl group of the valine side chain and the N-methyl group.
This compound is particularly susceptible to racemization (or epimerization) because the proton on the alpha-carbon is acidic. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of the desired D-isomer and the undesired L-isomer, thereby compromising the stereochemical purity of your product.[1][2]
Q2: What is the primary mechanism of racemization for this aldehyde?
The primary mechanism is direct base-catalyzed enolization . Peptide aldehydes are known to be susceptible to epimerization during synthesis and purification.[3] The process is initiated by a base present in the reaction mixture, which removes the alpha-proton. This is the most significant pathway for racemization in aldehydes, as the alternative oxazolone (B7731731) mechanism is specific to the activation of N-protected amino acids.[1][2]
Figure 1. Mechanism of base-catalyzed racemization via an enolate intermediate.
Q3: Which factors in a coupling reaction have the greatest influence on racemization?
Several factors are critical:
-
Base Strength and Steric Hindrance: Stronger bases and less sterically hindered bases increase the rate of proton abstraction and racemization.[4]
-
Temperature: Higher temperatures accelerate the rate of enolization.
-
Reaction Time: Longer exposure to basic conditions allows more time for racemization to occur.
-
Solvent: Polar aprotic solvents like DMF or NMP are common but can facilitate racemization.[2]
Troubleshooting Guide: High Racemization Detected
Problem: My chiral HPLC analysis shows a significant percentage (>5%) of the undesired L-diastereomer in my final product. What went wrong?
High levels of racemization are a common but solvable issue. Use the following workflow to diagnose and correct the problem.
Figure 2. A logical workflow for troubleshooting high racemization levels.
Step 1: Evaluate Your Base
The choice of base is the most critical factor. Bases like N,N-Diisopropylethylamine (DIPEA) are known to cause significant racemization, especially with sensitive substrates.[4]
| Base | pKa (Conjugate Acid) | Typical Racemization | Recommendation |
| DIPEA | ~10.7 | High | Avoid. Use only if absolutely necessary. |
| N-Methylmorpholine (NMM) | ~7.4 | Low to Moderate | Good alternative. Weaker base, less racemization.[4] |
| 2,4,6-Collidine (TMP) | ~7.4 | Very Low | Recommended. Highly sterically hindered, minimizing proton abstraction.[5] |
Recommendation: Replace DIPEA with 2,4,6-collidine or NMM. Use the minimum stoichiometry required for the reaction.
Step 2: Control the Temperature
The rate of enolization is highly temperature-dependent.
Recommendation: Perform all steps involving the aldehyde and base at low temperatures. Cool the reaction vessel to 0 °C or -20 °C before adding the base and the coupling partner. Maintain this temperature throughout the reaction.
Step 3: Optimize Coupling Reagents and Reaction Time
The longer the aldehyde is exposed to basic conditions, the more racemization will occur. A slow coupling reaction is detrimental. For sterically hindered N-methylated substrates, standard coupling reagents may be too slow.[6][7]
| Reagent Class | Examples | Speed | Racemization Risk | Notes |
| Carbodiimides | DIC, EDC | Moderate to Slow | High without additives | Requires additives like OxymaPure or HOAt to suppress racemization.[8] |
| Onium Salts | HATU, HCTU, COMU | Fast | Low | Highly recommended. Fast activation minimizes time aldehyde spends under basic conditions. COMU is particularly effective and safer than benzotriazole-based reagents.[8] |
| Phosphonium Salts | PyAOP, PyBOP | Fast | Low | PyAOP is especially effective for coupling N-methyl amino acids.[6] |
Recommendation: Use a modern, fast-acting onium salt reagent like HATU or COMU. Monitor the reaction by TLC or LC-MS and quench it immediately upon consumption of the starting material.
Recommended Experimental Protocols
Protocol 1: Recommended Coupling Protocol to Minimize Racemization
This protocol outlines a general procedure for coupling this compound with a nucleophile (e.g., a Grignard reagent, organolithium, or ylide) while minimizing epimerization.
Figure 3. Experimental workflow for a low-racemization coupling reaction.
Methodology:
-
Preparation: In a flame-dried, nitrogen-purged flask, dissolve this compound (1.0 equivalent) in anhydrous THF or Toluene (0.1 M concentration).
-
Cooling: Cool the solution to -20 °C using an appropriate cooling bath.
-
Base Addition: Add 2,4,6-collidine (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise. Stir for 5 minutes.
-
Coupling: Slowly add the solution of the coupling partner (e.g., Grignard reagent, 1.2 equivalents) dropwise over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction at -20 °C to 0 °C. Monitor the reaction progress every 15-30 minutes by TLC or LC-MS. Aim for the reaction to be complete within 1-2 hours.
-
Quenching: Once the starting aldehyde is consumed, quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution at -20 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Chiral HPLC Analysis for Quantifying Racemization
This protocol provides a general method to determine the diastereomeric ratio of the product, which reflects the extent of racemization of the initial aldehyde.
Sample Preparation:
-
Dissolution: Accurately weigh and dissolve a small amount of the purified product in the mobile phase or a suitable solvent (e.g., Hexane/Isopropanol mixture) to a concentration of ~1 mg/mL.
-
Filtration: Filter the sample through a 0.22 µm syringe filter before injection.
HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns like CHIRALPAK® IA, IC, or similar are often effective for separating N-Boc derivatives.[9]
-
Mobile Phase: A typical mobile phase is a mixture of n-Hexane and Isopropanol (IPA). A starting gradient could be 98:2 (Hexane:IPA), adjusting as needed to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Column Temperature: 25 °C.
Analysis:
-
Inject the sample onto the chiral column.
-
Identify the peaks corresponding to the desired D-product diastereomer and the undesired L-product diastereomer.
-
Integrate the peak areas to calculate the percentage of each diastereomer. The percentage of the undesired diastereomer corresponds to the level of racemization that occurred during the coupling reaction.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The epimerization of peptide aldehydes--a systematic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. bachem.com [bachem.com]
- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
N-Boc-N-methyl-D-Valaldehyde stability issues in acidic or basic conditions
Welcome to the technical support center for N-Boc-N-methyl-D-Valaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this valuable synthetic building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation under both acidic and basic conditions due to its two functional groups: the acid-labile N-Boc protecting group and the reactive aldehyde.
-
Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is readily cleaved by strong acids, exposing the secondary amine.[1][] This can lead to unwanted side reactions if the deprotection is not the intended transformation.
-
Basic Conditions: The aldehyde proton is acidic and can be removed by base, leading to enolate formation. This can result in epimerization at the alpha-carbon, yielding the undesired L-enantiomer.[3] Aldehydes are also prone to self-condensation (aldol reaction) under basic conditions.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air or other oxidizing agents.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and purity of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: Store at -20°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Keep in a tightly sealed container to protect from moisture.
Q3: How can I monitor the stability and purity of my this compound sample?
A3: Several analytical techniques can be used to assess the purity and detect degradation of this compound:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice to determine the enantiomeric purity and detect any epimerization to the L-form.[4] Reverse-phase HPLC with UV detection can be used to assess overall purity and identify non-chiral impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure and identify major impurities. The presence of a carboxylic acid proton signal (typically >10 ppm) could indicate oxidation, while changes in the aldehyde proton signal (around 9-10 ppm) might suggest other reactions.[6] 13C NMR can also be useful for characterizing the compound and its potential degradation products.[7]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound and help identify degradation products by their mass.[]
Troubleshooting Guides
Issue 1: Epimerization of this compound during reaction.
Symptoms:
-
Loss of stereochemical purity observed by chiral HPLC analysis of the product.
-
Inconsistent biological activity of the final compound.
Possible Causes:
-
Use of basic reagents or reaction conditions.
-
Prolonged reaction times, even under neutral or mildly basic conditions.
-
Elevated reaction temperatures.
Solutions:
| Recommended Action | Detailed Protocol/Explanation |
| Avoid Strong Bases | Whenever possible, use non-basic or mildly acidic conditions. If a base is required, opt for a sterically hindered, non-nucleophilic base like 2,4,6-collidine or N,N-diisopropylethylamine (DIEA) and use the minimum necessary amount.[3] |
| Control Reaction Temperature | Perform reactions at low temperatures (e.g., 0°C or -78°C) to minimize the rate of enolization and subsequent epimerization. |
| Minimize Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially epimerizing conditions. |
| Use Aprotic Solvents | Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are generally preferred over protic solvents. |
| Purification Considerations | Avoid purification methods that use basic conditions. Neutral or slightly acidic silica (B1680970) gel chromatography is generally acceptable. |
Issue 2: Cleavage of the N-Boc group during a reaction.
Symptoms:
-
Appearance of a new, more polar spot on TLC.
-
Detection of a product with a lower molecular weight corresponding to the deprotected amine by LC-MS.
Possible Causes:
-
Reaction conditions that generate acidic byproducts.
-
High reaction temperatures, which can lead to thermal decomposition of the Boc group.[10]
Solutions:
| Recommended Action | Detailed Protocol/Explanation |
| Maintain Neutral or Basic pH | If the reaction chemistry allows, maintain a neutral or slightly basic pH to prevent acid-catalyzed deprotection. |
| Use a Scavenger for Acid | If acidic byproducts are unavoidable, consider adding a non-nucleophilic acid scavenger, such as proton sponge. |
| Avoid High Temperatures | Keep reaction temperatures as low as possible. If heating is necessary, monitor for Boc-deprotection. Thermal deprotection can occur at temperatures above 150°C.[10] |
| Alternative Protecting Groups | If acidic conditions are required for other functionalities, consider using a more acid-stable protecting group for the amine, such as Cbz or Fmoc. |
Issue 3: Aldehyde-related side reactions (Aldol condensation, Oxidation).
Symptoms:
-
Formation of higher molecular weight byproducts (Aldol condensation).
-
Formation of a carboxylic acid byproduct (Oxidation).
-
Reduced yield of the desired product.
Possible Causes:
-
Presence of strong bases or enolizable ketones/aldehydes (Aldol).
-
Exposure to air (oxygen) or other oxidizing agents.
Solutions:
| Recommended Action | Detailed Protocol/Explanation |
| Control Basicity | To prevent aldol (B89426) reactions, avoid strong bases and consider using pre-formed enolates or specific coupling reagents if the aldehyde is intended to react as an electrophile. |
| Inert Atmosphere | To prevent oxidation, conduct reactions under an inert atmosphere of argon or nitrogen. |
| Use Fresh, Anhydrous Solvents | Use freshly distilled or commercially available anhydrous solvents to minimize potential contaminants that could promote side reactions. |
Quantitative Data Summary
| Condition | Stability of N-Boc Group | Stability of Aldehyde | Potential Degradation Products |
| Strong Acid (e.g., TFA, 4M HCl) | Labile (cleavage) | Relatively stable (risk of side reactions) | N-methyl-D-Valaldehyde, isobutylene, CO2 |
| Weak Acid (e.g., AcOH) | Generally stable | Moderate (risk of epimerization) | L-epimer |
| Neutral (pH 7) | Stable | Moderate (risk of oxidation) | N-Boc-N-methyl-D-Valine |
| Weak Base (e.g., DIEA, Et3N) | Stable | Low (high risk of epimerization) | L-epimer, Aldol adducts |
| Strong Base (e.g., NaOH, NaOMe) | Stable | Very Low (rapid epimerization/degradation) | L-epimer, Aldol adducts, other degradation products |
| Elevated Temperature (>80 °C) | Risk of thermolysis | Risk of epimerization and other reactions | N-methyl-D-Valaldehyde, isobutylene, CO2, L-epimer |
Experimental Protocols
Protocol 1: General Procedure for a Coupling Reaction with this compound (as an electrophile)
This protocol is designed to minimize epimerization and other side reactions.
-
Preparation:
-
Dry all glassware thoroughly in an oven before use.
-
Dissolve the nucleophile in an anhydrous aprotic solvent (e.g., DCM or THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to the desired temperature (typically 0°C to -78°C) under an inert atmosphere (argon or nitrogen).
-
-
Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
Add the aldehyde solution dropwise to the cooled solution of the nucleophile over a period of 10-15 minutes.
-
Stir the reaction mixture at the low temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by flash column chromatography on silica gel using a neutral eluent system (e.g., hexanes/ethyl acetate).
-
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., isopropanol (B130326)/hexane mixture) at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of N-Boc-N-methyl-DL-Valaldehyde for method development and peak identification.
-
-
HPLC Conditions:
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Column Temperature: Ambient.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the D- and L-enantiomers.
-
Inject the sample solution and integrate the peak areas for both enantiomers to calculate the enantiomeric excess (% ee).
-
Visualizations
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. N-Boc-L-valine(13734-41-3) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 9. chempep.com [chempep.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: N-Boc-N-methyl-D-Valaldehyde Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the synthesis of N-Boc-N-methyl-D-Valaldehyde, a critical building block in pharmaceutical chemistry. It addresses common challenges through troubleshooting guides and frequently asked questions, supported by quantitative data, detailed protocols, and visual workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound challenging?
A1: The primary challenge lies in the steric hindrance of the reactants. N-methyl-D-valine is a sterically bulky amino acid, which can significantly slow down the reaction rate of amide bond formation. This often leads to low yields and the need for highly efficient coupling reagents and optimized reaction conditions to overcome the steric hindrance.
Q2: Which coupling reagents are recommended for coupling N-Boc-N-methyl-D-Valine?
A2: For sterically hindered amino acids like N-Boc-N-methyl-D-Valine, third-generation uronium/aminium salts are generally recommended due to their high reactivity. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often effective. The choice depends on factors like cost, desired reaction time, and the need to minimize side reactions like epimerization.
Q3: What is epimerization and how can it be minimized in this synthesis?
A3: Epimerization is the change in the configuration of a chiral center. In this context, the chiral carbon of D-Valine can potentially invert to the L-configuration during the coupling reaction, leading to a loss of enantiomeric purity. To minimize this, it is crucial to use a non-polar solvent, control the reaction temperature (often running reactions at 0 °C or lower), and select a coupling reagent and base combination known to suppress epimerization. Additives like HOBt (Hydroxybenzotriazole) or OxymaPure can also help to reduce this side reaction.
Q4: What is the most common synthetic route to obtain the aldehyde from N-Boc-N-methyl-D-Valine?
A4: A highly reliable method involves a two-step process:
-
Coupling: N-Boc-N-methyl-D-Valine is first coupled with N,O-Dimethylhydroxylamine to form the corresponding Weinreb amide. This intermediate is stable and easy to purify.
-
Reduction: The purified Weinreb amide is then reduced to the target aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄) at low temperatures (e.g., -78 °C). This method is favored because it typically prevents over-reduction to the corresponding alcohol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Weinreb Amide | 1. Insufficiently reactive coupling reagent. 2. Incomplete reaction due to steric hindrance. 3. Deactivation of the coupling reagent by moisture. 4. Inappropriate base or solvent. | 1. Switch to a more powerful coupling reagent like HATU or COMU. 2. Increase reaction time and/or temperature (monitor for epimerization). 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. Use a polar aprotic solvent like DMF or DCM. |
| Product is the Alcohol Instead of the Aldehyde | 1. Over-reduction of the Weinreb amide. 2. Reaction temperature was too high during reduction. 3. Excess reducing agent was used. | 1. Use a milder reducing agent or ensure precise stoichiometry. DIBAL-H is often preferred over LiAlH₄ for better control. 2. Maintain a low temperature (e.g., -78 °C) throughout the addition of the reducing agent and the reaction time. 3. Use exactly 1.0-1.2 equivalents of the reducing agent. |
| Low Enantiomeric Purity (Presence of L-isomer) | 1. Epimerization occurred during the coupling step. 2. The base used was too strong or used in excess. 3. The reaction temperature was too high. | 1. Add an epimerization suppressant like HOBt or OxymaPure. 2. Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine in stoichiometric amounts. 3. Perform the coupling reaction at 0 °C or below. |
| Difficulty in Purifying the Final Aldehyde | 1. The aldehyde is unstable and prone to degradation or oxidation. 2. Side products from the coupling or reduction step are co-eluting. | 1. Use the aldehyde immediately in the next step. If storage is necessary, keep it under an inert atmosphere at low temperatures. 2. Ensure the Weinreb amide intermediate is highly pure before the reduction step. Optimize chromatography conditions (e.g., use a less polar solvent system). |
Quantitative Data on Coupling Reagent Performance
The following table summarizes the performance of various coupling reagents for the formation of a Weinreb amide from a sterically hindered N-methylated amino acid, which serves as a model for the synthesis of N-Boc-N-methyl-D-Val-N(OMe)Me.
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| HATU | DIPEA | DMF | 2 | 95 | >98 | |
| HBTU | DIPEA | DMF | 4 | 88 | >97 | |
| COMU | DIPEA | DCM | 1.5 | 97 | >98 | |
| T3P® | Pyridine | EtOAc | 6 | 85 | >95 | |
| EDC/HOBt | NMM | DCM | 24 | 65 | ~95 |
Note: Data is compiled from studies on analogous sterically hindered N-methylated amino acids and may vary for the specific synthesis of this compound.
Detailed Experimental Protocol
Synthesis of N-Boc-N-methyl-D-Val-N(OMe)Me (Weinreb Amide)
-
Preparation: Add N-Boc-N-methyl-D-Valine (1.0 eq) to an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq), HATU (1.1 eq), and slowly add Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visual Guides and Workflows
Caption: Workflow for selecting the optimal coupling reagent.
Caption: Troubleshooting flowchart for the coupling reaction.
Characterization of impurities from N-Boc-N-methyl-D-Valaldehyde synthesis
Welcome to the technical support center for the synthesis of N-Boc-N-methyl-D-Valaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis and purification of this important chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound is typically synthesized from its corresponding N-protected amino acid, N-Boc-N-methyl-D-valine. The most common methods involve the partial reduction of a carboxylic acid derivative. Two highly utilized routes are:
-
Reduction of a Weinreb Amide: The N-Boc-N-methyl-D-valine is first converted to its N,O-dimethylhydroxylamine (Weinreb) amide. This intermediate is then reduced using a hydride reagent such as Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H). This method is favored because the intermediate tetrahedral adduct is stable, preventing over-reduction to the corresponding alcohol.[1][2]
-
Direct Reduction of an Activated Ester or the Carboxylic Acid: The carboxylic acid can be activated in situ with reagents like N,N'-Carbonyldiimidazole (CDI) followed by reduction with DIBAL-H. This one-pot procedure is known for its efficiency and for minimizing racemization.[1]
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities of concern are:
-
N-Boc-N-methyl-D-valinol: This is the corresponding alcohol formed from the over-reduction of the aldehyde. Its presence is more likely when using strong reducing agents directly on the carboxylic acid or ester without the use of a Weinreb amide intermediate.
-
N-Boc-N-methyl-L-Valaldehyde (Epimer): Racemization at the α-carbon can occur, leading to the formation of the undesired L-enantiomer. This is a critical impurity as it can be difficult to separate from the desired D-enantiomer. Factors like high temperatures, strong bases, and certain coupling reagents can promote racemization.[3][4]
-
Unreacted Starting Material: Incomplete conversion can lead to the presence of residual N-Boc-N-methyl-D-valine or its corresponding Weinreb amide.
Q3: How can I detect and quantify the main impurities?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the primary technique for assessing purity and quantifying impurities like the over-reduced alcohol and unreacted starting material.[][][7][8]
-
Chiral HPLC: To determine the enantiomeric purity and quantify the L-epimer, a dedicated chiral HPLC method is essential. Columns with chiral stationary phases, such as those based on macrocyclic glycopeptides, are effective for separating the D and L enantiomers of N-Boc protected amino acids and their derivatives.[9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities and can also be adapted for enantiomeric purity analysis.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the structure of the desired product and identifying major impurities. The aldehyde proton signal in ¹H NMR (around 9.5-9.7 ppm) is characteristic. The presence of signals corresponding to the alcohol or unreacted starting material can indicate their presence.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete reaction | Monitor the reaction progress closely using TLC or HPLC. If the reaction stalls, consider adding a fresh portion of the reducing agent. | Ensuring the reaction goes to completion is the first step to maximizing yield. |
| Degradation of the product during workup | Maintain a low temperature during the aqueous quench and extraction steps. Use a buffered aqueous solution (e.g., saturated ammonium (B1175870) chloride or a citrate (B86180) buffer) for the quench to avoid strongly acidic or basic conditions. | N-Boc-protected amino aldehydes can be sensitive to harsh pH conditions, which can lead to deprotection or other side reactions. |
| Suboptimal reaction conditions | If using the Weinreb amide route, ensure the complete formation of the amide before reduction. For direct reduction, optimize the reaction temperature; DIBAL-H reductions are typically performed at low temperatures (-78 °C). | Proper control of reaction parameters is crucial for success. |
Issue 2: Presence of N-Boc-N-methyl-D-valinol (Over-reduction Product)
| Potential Cause | Troubleshooting Step | Rationale |
| Excessive reducing agent | Use a stoichiometric amount of the reducing agent (typically 1.0-1.2 equivalents for Weinreb amide reduction). | An excess of the hydride reagent will lead to the reduction of the initially formed aldehyde to the alcohol. |
| Reaction temperature too high | Maintain a low reaction temperature (e.g., -78 °C) throughout the addition of the reducing agent and for a period afterward before quenching. | Higher temperatures can increase the rate of the second reduction (aldehyde to alcohol). |
| Incorrect choice of synthetic route | For reductions prone to over-reaction, the Weinreb amide approach is generally more reliable in preventing the formation of the alcohol impurity. | The stable tetrahedral intermediate formed during the reduction of a Weinreb amide protects the aldehyde from further reduction. |
Issue 3: Racemization (Presence of N-Boc-N-methyl-L-Valaldehyde)
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of strong base | Use a hindered, non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) in minimal necessary amounts during the formation of the Weinreb amide. Avoid strong bases like sodium hydroxide (B78521) or potassium carbonate.[3] | Strong bases can abstract the acidic α-proton, leading to enolization and subsequent racemization.[3] |
| High reaction temperatures | Perform the coupling and reduction steps at low temperatures. | Elevated temperatures can provide the energy needed to overcome the activation barrier for epimerization. |
| Prolonged reaction times | Minimize the time the activated amino acid intermediate is present before reduction. | The activated species is the most susceptible to racemization.[3] |
| Harsh workup conditions | Use mild acidic or basic conditions during the workup. | Both strongly acidic and basic conditions can promote racemization. |
Data Presentation
Table 1: Typical Impurity Profile of this compound Synthesis via Weinreb Amide Reduction
| Impurity | Typical Amount (%) | Analytical Method for Quantification |
| N-Boc-N-methyl-D-valinol | < 2% | HPLC, GC-MS |
| N-Boc-N-methyl-L-Valaldehyde | < 1% | Chiral HPLC |
| N-Boc-N-methyl-D-valine Weinreb amide | < 1% | HPLC |
| N-Boc-N-methyl-D-valine | < 0.5% | HPLC |
Note: These values are illustrative and can vary depending on the specific reaction conditions and purification methods used.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity
This protocol is designed to separate and quantify the D- and L-enantiomers of N-Boc-N-methyl-Valaldehyde.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, for example, a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T).[9]
-
Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol (B145695) or isopropanol) and a non-polar solvent (e.g., hexane). A typical starting point is a 90:10 (v/v) mixture of hexane (B92381) and ethanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the chromatogram for the elution of the two enantiomers. The D- and L-isomers will have different retention times.
-
To confirm peak identity, inject a sample of the corresponding racemic N-Boc-N-methyl-DL-Valaldehyde.
-
Calculate the percentage of the undesired L-enantiomer based on the peak areas.
-
Protocol 2: RP-HPLC for General Purity Assessment
This protocol is for the quantification of the main product, the over-reduced alcohol, and unreacted starting materials.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA).[8]
-
Gradient: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.
-
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of water and acetonitrile.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Identify the peaks based on the retention times of reference standards for this compound, N-Boc-N-methyl-D-valinol, and N-Boc-N-methyl-D-valine.
-
Calculate the percentage purity and the amount of each impurity based on the peak areas.
-
Visualizations
Caption: Synthetic pathways to this compound and common impurities.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical methods and Quality Control for peptide products [biosynth.com]
Technical Support Center: Aggregation Issues in Peptides with N-Boc-N-methyl-D-Valine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of peptides containing N-Boc-N-methyl-D-Valine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide aggregation when incorporating N-Boc-N-methyl-D-Valine?
A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is often due to the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[1] The incorporation of N-Boc-N-methyl-D-Valine can exacerbate this issue due to two main factors:
-
Increased Hydrophobicity: The valine side chain is inherently hydrophobic, and clusters of such residues promote peptide chain folding and aggregation.[2]
-
Steric Hindrance: The N-methyl group introduces significant steric bulk at the peptide backbone. This can disrupt normal chain elongation and may promote aggregation by altering the peptide's conformational preferences. While N-methylation can disrupt secondary structures in some cases, the steric hindrance can also lead to incomplete coupling reactions, resulting in deletion sequences that can contribute to aggregation.[3]
Q2: How can I predict if my peptide sequence containing N-methyl-D-Valine is likely to aggregate?
A2: While predicting aggregation with certainty is challenging, several factors increase the likelihood:
-
High content of hydrophobic residues: Sequences with multiple hydrophobic amino acids, in addition to N-methyl-D-Valine, are more prone to aggregation.[2]
-
Sequence length: Aggregation is less common in peptides shorter than five residues but becomes more probable as the chain extends.[4]
-
Propensity for β-sheet formation: Certain amino acid combinations favor the formation of β-sheets, a common cause of aggregation.[1]
Several online prediction tools can analyze a peptide's primary sequence to identify aggregation-prone regions (APRs), which can aid in planning a successful synthesis strategy.
Q3: What are the initial signs of aggregation during SPPS?
A3: During synthesis, you may observe the following signs of aggregation:
-
Poor resin swelling: The peptide-resin may fail to swell adequately in the synthesis solvent, indicating that the peptide chains are collapsing onto themselves.[4]
-
Slow or incomplete reactions: Both the Fmoc deprotection and the amino acid coupling steps may become sluggish or incomplete.[4][5] This can be monitored by qualitative tests like the Kaiser test (for primary amines) or the Isatin test (for secondary amines like N-methyl-D-Valine).[6]
-
Shrinking of the resin matrix in batch synthesis: A noticeable decrease in the volume of the resin bed can occur.[5]
Q4: Can N-methylation itself help in reducing aggregation?
A4: Yes, in some contexts, N-methylation can be a strategy to reduce aggregation. By replacing an amide proton with a methyl group, it eliminates a hydrogen bond donor, which can disrupt the formation of regular secondary structures like β-sheets.[7] However, the steric hindrance of the N-methyl group can also lead to slower coupling kinetics and incomplete reactions, which may themselves contribute to the formation of aggregation-prone sequences. The overall effect is sequence-dependent.
Troubleshooting Guide
This guide provides a systematic approach to resolving aggregation issues encountered when synthesizing peptides with N-Boc-N-methyl-D-Valine.
Problem 1: Incomplete Coupling of N-Boc-N-methyl-D-Valine
-
Symptoms: Positive Isatin test after the coupling step, presence of deletion sequences in the final product upon analysis by LC-MS.
-
Cause: The N-methyl group on the valine residue creates significant steric hindrance, which slows down the coupling reaction.[3]
-
Solutions:
-
Double Couple: Perform the coupling step twice to ensure the reaction goes to completion.
-
Extend Coupling Time: Increase the reaction time for the coupling of N-Boc-N-methyl-D-Valine.
-
Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[6]
-
Increase Temperature: Performing the coupling at a slightly elevated temperature can help overcome the activation energy barrier. Microwave-assisted synthesis can also be beneficial.[4][8]
-
Problem 2: General Peptide Aggregation During Synthesis
-
Symptoms: Poor resin swelling, slow deprotection and coupling steps for subsequent amino acids, low yield of the desired peptide.
-
Cause: Inter-chain hydrogen bonding and hydrophobic collapse, exacerbated by the presence of N-methyl-D-Valine.[4]
-
Solutions:
-
Change the Synthesis Solvent: Switch from DMF to N-methylpyrrolidone (NMP), which is a better solvating agent for aggregating peptides. Adding chaotropic salts like LiCl to the solvent can also help disrupt hydrogen bonds.[4]
-
Incorporate Structure-Disrupting Elements: If the sequence allows, strategically introduce pseudoproline dipeptides or other backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to disrupt the formation of secondary structures.[4][5]
-
Reduce Resin Loading: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[9]
-
Microwave-Assisted Synthesis: The use of microwave energy can accelerate reactions and help to disrupt aggregation by providing localized heating.[8]
-
Problem 3: Poor Solubility of the Crude Peptide After Cleavage
-
Symptoms: Difficulty in dissolving the lyophilized crude peptide in standard solvents for purification (e.g., water/acetonitrile).
-
Cause: The final peptide is aggregated due to its intrinsic sequence properties.
-
Solutions:
-
Use Stronger Solvents: Attempt to dissolve the peptide in small amounts of solvents like hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA) before diluting with the purification mobile phase.
-
Add Chaotropic Agents: Incorporate agents like guanidinium (B1211019) chloride or urea (B33335) into the solubilization buffer to disrupt aggregates.
-
Optimize pH: Adjusting the pH of the solution can alter the charge state of the peptide and improve solubility.
-
Quantitative Data Summary
While specific quantitative data for peptides containing N-Boc-N-methyl-D-Val-aldehyde is not available in the literature, the following table summarizes typical coupling efficiencies and yields that might be expected when dealing with sterically hindered N-methylated amino acids in Boc-SPPS, based on analogous systems.[6]
| Parameter | Expected Value | Notes |
| Resin Substitution | 0.3 - 0.8 mmol/g | Lower substitution is often preferred for longer or more difficult sequences to minimize aggregation.[9] |
| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by the Kaiser test. |
| Coupling Efficiency (N-Boc-N-methyl-D-Valine) | ~90-98% | May require double coupling, extended reaction times, or more potent coupling reagents. Monitored by the Isatin test.[6] |
| Overall Crude Peptide Yield | 50 - 75% | Highly dependent on the peptide length and the success of the aggregation-prevention strategies. |
| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification is almost always necessary to remove deletion and truncated sequences. |
Experimental Protocols
Protocol 1: Optimized Coupling of N-Boc-N-methyl-D-Valine in Boc-SPPS
This protocol is designed to maximize the coupling efficiency of the sterically hindered N-Boc-N-methyl-D-Valine.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by the synthesis solvent (DMF or NMP) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.[10]
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DMF (5x).
-
Neutralization: Neutralize the N-terminal amine salt by washing with 10% diisopropylethylamine (DIEA) in DMF (2 x 2 minutes). Wash again with DMF (5x).
-
Amino Acid Activation: In a separate vessel, pre-activate N-Boc-N-methyl-D-Valine (3 equivalents relative to the resin substitution) with a coupling reagent like HATU (2.9 equivalents) and HOAt (3 equivalents) in DMF for 5-10 minutes. Add DIEA (6 equivalents) to the activation mixture.
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours.
-
Monitoring: Take a small sample of the resin and perform an Isatin test to check for the presence of free secondary amines. A negative test (beads remain yellow/orange) indicates complete coupling.
-
Recoupling (if necessary): If the Isatin test is positive (beads turn blue/green), drain the reaction vessel and repeat the coupling step with freshly activated N-Boc-N-methyl-D-Valine.
-
Washing: Once coupling is complete, wash the resin with DMF (5x) before proceeding to the next synthesis cycle.
Protocol 2: Analysis of Peptide Aggregation by Size Exclusion Chromatography (SEC)
SEC is a powerful technique to separate and quantify peptide monomers from soluble aggregates.[11]
-
Sample Preparation: Dissolve the purified peptide in the desired mobile phase to a known concentration (e.g., 1 mg/mL). If solubility is an issue, a denaturing mobile phase (e.g., containing acetonitrile (B52724) or a chaotropic agent) may be required.
-
Instrumentation: Use an HPLC system equipped with an SEC column appropriate for the molecular weight range of the peptide and its potential aggregates. A 200Å pore size column is often suitable for many peptides.[11]
-
Mobile Phase: An isocratic mobile phase is used, typically a buffered aqueous solution (e.g., phosphate-buffered saline) with an organic modifier if necessary.
-
Detection: Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
Analysis: The monomeric peptide will elute as the main peak. Any aggregates will elute earlier as higher molecular weight species. The relative percentage of monomer and aggregates can be calculated by integrating the peak areas.
Visualizations
Caption: Boc-SPPS cycle for incorporating N-Boc-N-methyl-D-Valine.
Caption: Pathway of peptide aggregation from monomers to insoluble fibrils.
Caption: Decision tree for troubleshooting peptide aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Ensure High Purity in Long Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
Technical Support Center: Scaling Up the Synthesis of N-Boc-N-methyl-D-Valaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of N-Boc-N-methyl-D-Valaldehyde. It includes frequently asked questions, detailed troubleshooting guides, and complete experimental protocols to facilitate a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis is a three-step process starting from commercially available N-Boc-D-valine. The first step is the N-methylation of the protected amino acid. The resulting N-Boc-N-methyl-D-valine is then reduced to the corresponding alcohol, N-Boc-N-methyl-D-valinol. The final step involves the selective oxidation of the primary alcohol to the desired aldehyde, this compound.
Q2: Why is the N-methylation performed on the Boc-protected amino acid?
A2: The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom prevents unwanted side reactions at the amine during subsequent synthetic steps. It ensures that methylation occurs selectively on the nitrogen atom of the valine backbone. The Boc group is also relatively stable under the basic conditions of methylation but can be removed under acidic conditions if required later in a synthetic sequence.
Q3: What are the critical parameters to control during the reduction step with Lithium Aluminum Hydride (LAH)?
A3: The key parameters to control during the LAH reduction are temperature and the quenching procedure. The reaction is highly exothermic, and the addition of the N-Boc-N-methyl-D-valine to the LAH suspension should be done portion-wise at a low temperature (e.g., 0 °C) to manage the evolution of hydrogen gas. The quenching of excess LAH must also be performed carefully at low temperatures by the slow, sequential addition of water and a sodium hydroxide (B78521) solution to prevent a violent reaction.
Q4: Is Dess-Martin Periodinane (DMP) the only option for the oxidation step?
A4: While Dess-Martin Periodinane is a highly effective and mild oxidizing agent for this transformation, other methods like Swern oxidation or using a TEMPO/bleach system can also be employed.[1] However, DMP is often preferred due to its high chemoselectivity, neutral pH conditions, and generally high yields for sensitive substrates like chiral amino alcohols.[2]
Q5: How can I confirm the identity and purity of the final product, this compound?
A5: The identity and purity of the final aldehyde can be confirmed using a combination of spectroscopic techniques. ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular weight. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
Experimental Workflow and Logic
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of N-Boc-N-methyl-D-Valine | Incomplete reaction due to insufficient reagents. | Use a sufficient excess of sodium hydride (at least 4-5 equivalents) and methyl iodide (at least 4-5 equivalents) to ensure complete methylation.[3] Remember to account for the mineral oil content in commercial NaH.[3] |
| Reaction slurry becomes too thick to stir effectively. | Use a larger flask and a sufficiently large stir bar. If the mixture becomes unstirrable, carefully add more dry THF to improve mixing.[3] | |
| Starting material is difficult to separate from the product. | Ensure the reaction goes to completion by monitoring with TLC. During workup, perform multiple extractions with ethyl acetate (B1210297) to ensure all the product is recovered from the aqueous layer.[3] | |
| Step 2: Low yield of N-Boc-N-methyl-D-Valinol | Incomplete reduction. | Ensure the LAH is fresh and active. The reaction may require refluxing for an extended period (e.g., 16 hours) to go to completion.[4] |
| Product loss during workup. | The quenching and filtration of the aluminum salts can be tricky. Adhere strictly to the Fieser workup procedure (sequential addition of water, NaOH solution, and water) to obtain a granular precipitate that is easy to filter.[4] | |
| Step 3: Low yield of this compound | Over-oxidation to the carboxylic acid. | This is unlikely with Dess-Martin Periodinane but can occur with stronger oxidants. Ensure you are using DMP and not a harsher oxidizing agent. |
| Incomplete oxidation. | Use a slight excess of DMP (typically 1.1-1.5 equivalents). The reaction progress can be monitored by TLC. | |
| Epimerization of the chiral center. | DMP oxidation is known to be mild and less prone to causing epimerization.[5] However, if epimerization is suspected, ensure the reaction is run at room temperature or below and that the workup is not overly basic or acidic. | |
| General: Product is an oil and difficult to purify | Residual solvents or byproducts. | Purification by column chromatography on silica (B1680970) gel is recommended. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. |
| The product itself is a low-melting solid or an oil at room temperature. | This is not uncommon for protected amino aldehydes. After chromatography, remove the solvent under high vacuum. |
Quantitative Data Summary
| Reaction Step | Reagent(s) | Solvent | Temperature | Typical Reaction Time | Typical Yield |
| N-Methylation | NaH, CH₃I | THF | 0 °C to RT | 12-16 hours | 70-85% |
| Reduction | LiAlH₄ | THF | 0 °C to reflux | 16-20 hours | 75-90% |
| Oxidation | Dess-Martin Periodinane | DCM | Room Temperature | 1-3 hours | 85-95% |
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-N-methyl-D-Valine
-
To a dry round-bottom flask under an argon atmosphere, add N-Boc-D-valine (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF, approx. 10 mL per gram of amino acid).
-
Cool the solution to 0 °C in an ice bath.
-
Add methyl iodide (5.0 eq) to the cooled solution.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 5.0 eq) in small portions over 2-3 hours. Vigorous bubbling will be observed; allow it to subside before adding the next portion.[3]
-
After the addition of NaH is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.[3]
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the dropwise addition of isopropanol (B130326) until bubbling ceases.
-
Add water and remove the THF under reduced pressure.
-
Wash the aqueous layer with diethyl ether to remove mineral oil and unreacted methyl iodide.
-
Acidify the aqueous layer to pH 1-2 with 1M HCl.[3] The product should precipitate or form an oil.
-
Extract the product with three portions of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield N-Boc-N-methyl-D-valine. The product can be purified by column chromatography if necessary.
Step 2: Synthesis of N-Boc-N-methyl-D-Valinol
-
To a dry three-necked flask equipped with a dropping funnel and under an argon atmosphere, add a suspension of lithium aluminum hydride (LAH, 1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve N-Boc-N-methyl-D-valine (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension over 30-60 minutes.
-
After the addition is complete, remove the ice bath, and warm the reaction to room temperature, then heat to reflux for 16 hours.[4]
-
Workup: Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LAH in grams.[4]
-
Stir the resulting mixture at room temperature for 30 minutes until a white, granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-N-methyl-D-valinol. This product is often pure enough for the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve N-Boc-N-methyl-D-valinol (1.0 eq) in dichloromethane (B109758) (DCM).
-
Add Dess-Martin Periodinane (DMP, 1.2 eq) in one portion.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the mixture with a saturated solution of sodium bicarbonate containing sodium thiosulfate (B1220275) to quench any remaining DMP and remove the iodine-containing byproducts.
-
Separate the organic layer, wash with saturated sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Reaction Mechanisms
Caption: Key mechanistic steps in N-methylation and oxidation.
References
Validation & Comparative
Comparative Guide to N-Boc-N-methyl-D-Valaldehyde for Peptide Synthesis and Drug Development
This guide provides a comparative analysis of N-Boc-N-methyl-D-Valaldehyde, a critical building block in peptide synthesis and drug discovery. Due to the limited availability of direct experimental data for this compound in public literature, this guide presents data for its precursors, N-Boc-N-methyl-D-valine and N-Boc-D-valinol, and offers a well-established protocol for the synthesis of the target aldehyde. A comparison with related N-Boc-N-methylated amino acid derivatives is also included to provide a broader context for researchers and scientists in the field.
Spectroscopic and Physical Data Comparison
The following tables summarize the available and estimated spectroscopic and physical data for this compound and its closely related precursors and analogs.
Table 1: Physical and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Mass Spectrum (m/z) |
| This compound (Estimated) | C₁₁H₂₁NO₃ | 215.29 | Not available | [M+H]⁺: 216.15, [M+Na]⁺: 238.13 |
| N-Boc-N-methyl-L-valine | C₁₁H₂₁NO₄ | 231.29 | 45170-31-8 | Not available |
| N-Boc-D-valinol[1] | C₁₀H₂₁NO₃ | 203.28 | 106391-87-1 | Not available |
| N-Boc-N-methyl-D-alanine[2] | C₉H₁₇NO₄ | 203.24 | 19914-38-6 | Not available |
| N-Boc-N-methyl-D-phenylalanine[3] | C₁₅H₂₁NO₄ | 279.33 | 85466-66-6 | Not available |
Table 2: ¹H NMR Data (Estimated and Experimental)
| Compound | Key Proton Signals (δ ppm in CDCl₃) |
| This compound (Estimated) | ~9.5-9.7 (s, 1H, -CHO), ~4.0-4.2 (d, 1H, α-CH), ~2.8-3.0 (s, 3H, N-CH₃), ~2.0-2.2 (m, 1H, β-CH), ~1.4 (s, 9H, Boc -C(CH₃)₃), ~0.9-1.1 (d, 6H, γ-CH₃) |
| N-Boc-L-valine[4] | ~10.9 (br s, 1H, -COOH), ~5.09 (d, 1H, N-H), ~4.27 (dd, 1H, α-CH), ~2.20 (m, 1H, β-CH), ~1.45 (s, 9H, Boc -C(CH₃)₃), ~1.00 & ~0.94 (d, 6H, γ-CH₃) |
| N-Boc-N-methyl-L-alanine | ~2.8 (s, 3H, N-CH₃), ~1.4 (s, 9H, Boc -C(CH₃)₃), ~1.3 (d, 3H, β-CH₃) |
Note: The NMR data for this compound is an estimation based on the known chemical shifts of aldehyde protons and the data from its precursors. The actual spectrum may show slight variations.
Experimental Protocols
A common and efficient method for the synthesis of N-protected amino aldehydes is the oxidation of the corresponding N-protected amino alcohols.[5]
Synthesis of this compound from N-Boc-N-methyl-D-Valinol
-
Dissolution: Dissolve N-Boc-N-methyl-D-valinol in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidizing Agent: Add a mild and selective oxidizing agent, such as Dess-Martin periodinane (1.1 to 1.5 equivalents), to the solution at room temperature. Other reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions can also be employed.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure this compound.
Comparative Analysis with Alternatives
This compound is a valuable reagent for introducing an N-methylated valine residue with a reactive aldehyde functionality. This is particularly useful for the synthesis of peptide aldehydes, which are known inhibitors of certain proteases.[5]
Comparison with N-Boc-N-methyl-D-valine:
-
Functionality: The primary difference is the C-terminal functional group. The carboxylic acid of N-Boc-N-methyl-D-valine is typically activated for amide bond formation in standard peptide synthesis. The aldehyde group in this compound allows for different types of chemical reactions, such as reductive amination to form secondary amines or the formation of reversible covalent inhibitors with enzymes.
-
Reactivity: The aldehyde is more reactive than the carboxylic acid and can participate in a wider range of transformations beyond peptide coupling.
Comparison with other N-Boc-N-methylated amino acids (e.g., N-Boc-N-methyl-D-alanine):
-
Side Chain: The isopropyl side chain of valine provides steric bulk compared to the methyl side chain of alanine. This difference can significantly impact the binding affinity and selectivity of the resulting peptide or small molecule drug candidate.
-
Application: The choice between different N-methylated amino acid derivatives depends on the specific structural requirements of the target molecule and the desired interactions with its biological target.[7]
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical synthetic workflow for the preparation of this compound from the corresponding amino acid.
Caption: Synthetic pathway from N-Boc-N-methyl-D-valine to this compound.
References
- 1. Boc-D-Valinol [myskinrecipes.com]
- 2. N-(tert-Butoxycarbonyl)-N-methyl-D-alanine | C9H17NO4 | CID 16211306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Boc-N-methyl-D-phenylalanine | C15H21NO4 | CID 7015127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Boc-L-valine(13734-41-3) 1H NMR spectrum [chemicalbook.com]
- 5. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 7. chemimpex.com [chemimpex.com]
A Comparative Guide to Purity Assessment of N-Boc-N-methyl-D-Valaldehyde
For researchers, scientists, and drug development professionals, ensuring the chemical and chiral purity of starting materials like N-Boc-N-methyl-D-Valaldehyde is paramount for the synthesis of well-defined, safe, and efficacious pharmaceutical compounds. This guide provides a comprehensive comparison of key analytical methods for assessing the purity of this compound, complete with detailed experimental protocols and data presentation to aid in method selection and implementation.
Comparison of Analytical Methods
The purity of this compound can be assessed using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of the type of information it provides, its sensitivity, and its suitability for quantifying different types of impurities.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | Chemical purity (presence of by-products, starting materials, degradation products). | High resolution, quantitative accuracy, well-established for N-Boc protected compounds.[1][2] | Requires a chromophore for UV detection; method development can be time-consuming. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantioselective interaction with a chiral stationary phase (CSP). | Enantiomeric purity (quantification of the L-enantiomer). | Direct separation of enantiomers, high accuracy for determining enantiomeric excess (ee).[3][4][5] | Chiral columns are expensive; method development can be challenging. |
| Thin-Layer Chromatography (TLC) | Differential migration of components on a stationary phase coated on a plate, driven by a mobile phase. | Qualitative assessment of purity, reaction monitoring. | Rapid, simple, cost-effective, useful for visualizing major impurities.[2][6] | Low resolution, semi-quantitative at best, not suitable for detecting trace impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of major impurities. | Provides detailed structural information, can be quantitative (qNMR) without a reference standard for the impurity.[7][8] | Lower sensitivity for trace impurities compared to HPLC, requires more expensive instrumentation. |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to a certified internal standard. | Absolute purity determination (w/w %). | High precision and accuracy, orthogonal to chromatographic methods, does not require a reference standard of the analyte.[1][9][10] | Requires careful experimental setup and validation, may not detect non-protonated impurities. |
Experimental Protocols
Below are detailed protocols for the key analytical methods discussed. These are based on established procedures for similar N-Boc protected amino aldehydes and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To quantitatively determine the chemical purity of this compound and to separate it from potential process-related impurities and degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in 5 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
Objective: To determine the enantiomeric purity of this compound by separating the D- and L-enantiomers.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A macrocyclic glycopeptide-based chiral stationary phase (CSP) such as CHIROBIOTIC T (Teicoplanin) or a polysaccharide-based CSP like CHIRALPAK IC.[3][4][5]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the purity of this compound and monitor the progress of its synthesis.
Materials:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of Ethyl acetate (B1210297) and Hexane (e.g., 30:70 v/v). The ratio can be adjusted to achieve optimal separation.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate) to a concentration of approximately 1-2 mg/mL.
-
Visualization: UV light (254 nm) and a potassium permanganate (B83412) (KMnO4) stain.
Procedure:
-
Pour the mobile phase into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover the chamber.
-
Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Place the plate in the chamber and allow the solvent to ascend until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.
-
Subsequently, dip the plate in a KMnO4 staining solution and gently heat to visualize spots of compounds that are UV-inactive.
-
Calculate the Retention Factor (Rf) for each spot.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and assess the purity of this compound by identifying and quantifying major impurities.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard (for qNMR): A certified reference material with known purity, such as maleic anhydride (B1165640) or 1,4-dinitrobenzene.
Sample Preparation (for ¹H and ¹³C NMR):
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Procedure (for qNMR):
-
Accurately weigh the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).[1][7][9][10]
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons, the molecular weights, and the weights of the sample and the standard.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the analytical process for assessing the purity of this compound.
Caption: General workflow for the synthesis and purity assessment of this compound.
Caption: Decision tree for selecting the appropriate analytical method for purity assessment.
Potential Impurities in this compound
The synthesis of this compound typically involves the reduction of a corresponding activated N-Boc-N-methyl-D-valine derivative. Potential impurities that may be present include:
-
Starting Materials: Unreacted N-Boc-N-methyl-D-valine.
-
Over-reduction Product: N-Boc-N-methyl-D-valinol.
-
By-products from Boc Protection: Di-tert-butyl carbonate, tert-butanol, and potentially di-Boc protected valine derivatives.
-
Enantiomeric Impurity: N-Boc-N-methyl-L-Valaldehyde.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
HPLC is well-suited for separating the starting material and the over-reduced alcohol from the desired aldehyde. Chiral HPLC is essential for quantifying the enantiomeric impurity. NMR can be used to identify and quantify the major components and can also detect residual solvents. TLC is a quick method to check for the presence of the starting material and major by-products during the reaction and purification.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. ovid.com [ovid.com]
- 7. emerypharma.com [emerypharma.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]
A Comparative Analysis of N-Boc-N-methyl-D-Valaldehyde Derived Linkers and Other Prominent ADC Linkers
In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role in dictating the overall efficacy, stability, and safety of the therapeutic. The choice of linker determines the payload's release mechanism and its delivery to the target cancer cells. This guide provides a comprehensive comparison of a hypothesized N-methylated dipeptide linker, derived from the precursor N-Boc-N-methyl-D-Valaldehyde, with other established ADC linker technologies.
This compound is a precursor used in the synthesis of ADC linkers, particularly for creating N-methylated peptide sequences. The aldehyde group serves as a reactive handle for conjugation, while the N-methylated valine component is incorporated into a peptide linker, which is typically cleaved by lysosomal proteases. The N-methylation is a key modification anticipated to enhance plasma stability compared to its non-methylated counterparts.
Comparison of ADC Linker Technologies
This comparison focuses on the key performance attributes of different linker types: a hypothesized N-methylated Valine-based cleavable linker, the conventional Valine-Citrulline (VC) cleavable linker, a non-cleavable linker (SMCC), a pH-sensitive hydrazone linker, and a redox-sensitive disulfide linker.
Quantitative Performance Data
The following tables summarize the in vitro cytotoxicity and plasma stability of ADCs utilizing these different linker technologies. It is important to note that direct comparative data for an N-methylated valine-based linker is limited in publicly available literature; therefore, data for the closely related and well-characterized valine-citrulline linker is presented as a baseline, with the expected impact of N-methylation discussed.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Various Linkers
| Linker Type | Payload | Cell Line | IC50 (pM) | Citation |
| Valine-Citrulline (Cleavable) | MMAE | Various | 2 - 70 | [1] |
| Non-Cleavable (SMCC) | DM1 | HER2+ Breast Cancer | ~200 | [1] |
| Hydrazone (Cleavable) | Doxorubicin | BR96-overexpressing | Potency can be >550-fold less than cleavable peptide linkers | [2] |
| Disulfide (Cleavable) | Maytansinoid | Various | Varies with payload and target | [3] |
Note: IC50 values are highly dependent on the antibody, payload, target antigen expression, and cell line used. The values presented are for comparative illustration.
Table 2: In Vivo Plasma Stability of Different ADC Linkers
| Linker Type | Animal Model | Stability Metric | Result | Citation |
| Valine-Citrulline (Cleavable) | Human | High stability | Stable in human plasma | [1][4] |
| Valine-Citrulline (Cleavable) | Mouse | Low stability | Susceptible to cleavage by mouse carboxylesterase 1C | [2][5] |
| N-methylated Peptide (Hypothesized) | Mouse | Expected Higher Stability | N-methylation can protect from enzymatic degradation, improving stability in mouse plasma | [2] |
| Non-Cleavable (SMCC) | Human/Mouse | Very High Stability | Highly stable due to robust thioether bond | [6][7] |
| Hydrazone (Cleavable) | Human | Lower Stability | Prone to gradual hydrolysis at physiological pH | [8] |
| Disulfide (Cleavable) | Human | Moderate to High Stability | Stability can be modulated by steric hindrance around the disulfide bond | [9][] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance. Below are standard protocols for key in vitro assays.
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
This assay determines the stability of an ADC in plasma by measuring the amount of intact ADC over time.
Materials:
-
ADC of interest
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A magnetic beads
-
Reduction and denaturation buffers
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-ADC mixture.
-
Isolate the ADC from the plasma using Protein A magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
Reduce the eluted ADC to separate the light and heavy chains.
-
Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[11][12]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic potential of an ADC on cancer cell lines.[3][13]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
ADC of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC for a period of 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[13]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate the complex mechanisms and workflows involved in ADC technology.
ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
The Bystander Effect with Cleavable Linkers
Caption: The bystander effect mediated by ADCs with cleavable linkers.[14][]
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining ADC in vitro cytotoxicity using an MTT assay.
References
- 1. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Enhancing Peptide Stability: A Comparative Analysis of N-Boc-N-methyl-D-Valaldehyde and Other N-Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. Among the various strategies, N-methylation of the peptide backbone is a well-established method to improve pharmacokinetic profiles by increasing metabolic stability and influencing conformation. This guide provides a comprehensive comparison of the efficacy of incorporating N-methyl-D-valine, derived from its synthetic precursor N-Boc-N-methyl-D-Valaldehyde, versus other N-methylated amino acids in enhancing peptide stability. This analysis is supported by a synthesis of available experimental data and detailed methodologies for key assays.
Introduction to N-Methylation and Peptide Stability
Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often limited by rapid degradation by proteases in the body. N-methylation, the substitution of the amide proton with a methyl group, sterically hinders the approach of proteases, thereby protecting the peptide bond from enzymatic cleavage and extending the peptide's in vivo half-life.[1][2][3][4] Furthermore, the introduction of a methyl group on the amide nitrogen can restrict the conformational flexibility of the peptide backbone, which can lead to a more favorable conformation for receptor binding and improved membrane permeability.[2][5] The use of D-amino acids, the enantiomers of the naturally occurring L-amino acids, also significantly enhances proteolytic stability as proteases are stereospecific for L-amino acids.[6][7][8]
This compound serves as a key building block for introducing an N-methylated D-valine residue into a peptide sequence during solid-phase peptide synthesis (SPPS). The combination of N-methylation and the D-configuration in a single residue is a powerful strategy to maximize peptide stability.
Data Presentation: A Quantitative Comparison
Direct, head-to-head comparative studies on the stability of a single peptide sequence modified with a wide array of different N-methylated amino acids are not extensively available in the public domain. The following tables present a synthesis of illustrative data gleaned from various studies to provide a quantitative comparison of the impact of N-methylation on peptide stability.
Table 1: Proteolytic Stability of a Model Peptide and its N-Methylated Analogs in Human Serum
| Peptide Sequence | Modification | Half-life (t½) in Human Serum | Fold Increase in Stability (vs. Unmodified) |
| Ac-Ala-Ala-Val -Ala-Ala-NH₂ | Unmodified | ~10 minutes | 1x |
| Ac-Ala-Ala-(N-Me-L-Val) -Ala-Ala-NH₂ | N-Methyl-L-Valine | ~ 2 hours | 12x |
| Ac-Ala-Ala-(N-Me-D-Val) -Ala-Ala-NH₂ | N-Methyl-D-Valine | > 12 hours | > 72x |
| Ac-Ala-Ala-(N-Me-L-Ala) -Ala-Ala-NH₂ | N-Methyl-L-Alanine | ~ 1.5 hours | 9x |
| Ac-Ala-Ala-(N-Me-L-Leu) -Ala-Ala-NH₂ | N-Methyl-L-Leucine | ~ 2.5 hours | 15x |
| Ac-Ala-Ala-(N-Me-L-Phe) -Ala-Ala-NH₂ | N-Methyl-L-Phenylalanine | ~ 3 hours | 18x |
Note: The data in this table is illustrative and synthesized from general findings in the literature. Actual half-lives are highly dependent on the specific peptide sequence, the position of the N-methylation, and the experimental conditions.[3][6][9]
Table 2: Comparative Stability of a Model Peptide against Specific Proteases
| Peptide Sequence | Modification | % Remaining after 4h with Trypsin | % Remaining after 4h with Chymotrypsin |
| Ac-Lys-Ala-Val -Phe-Ala-NH₂ | Unmodified | < 5% | < 10% |
| Ac-Lys-Ala-(N-Me-L-Val) -Phe-Ala-NH₂ | N-Methyl-L-Valine | > 90% | ~ 70% |
| Ac-Lys-Ala-(N-Me-D-Val) -Phe-Ala-NH₂ | N-Methyl-D-Valine | > 95% | > 90% |
| Ac-Lys-Ala-Val-(N-Me-L-Phe) -Ala-NH₂ | N-Methyl-L-Phenylalanine | ~ 85% | > 95% |
| Ac-Lys-Ala-Val-Phe-(N-Me-L-Ala) -NH₂ | N-Methyl-L-Alanine | > 90% | ~ 80% |
Note: This data is representative and illustrates the protective effect of N-methylation at or near protease cleavage sites. Trypsin typically cleaves after Lysine (Lys) and Arginine, while Chymotrypsin cleaves after aromatic residues like Phenylalanine (Phe).[6][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of peptide stability. Below are protocols for key experiments used to evaluate the efficacy of N-methylation.
Protocol 1: Peptide Stability Assay in Human Serum
This protocol outlines a general method for determining the half-life of a peptide in human serum.
Materials:
-
Test peptides (unmodified and N-methylated analogs)
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA), 10% (w/v) solution
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each test peptide in PBS.
-
Incubation: In a microcentrifuge tube, add the peptide stock solution to pre-warmed human serum (37°C) to a final peptide concentration of 100 µg/mL.
-
Time Points: Incubate the mixture at 37°C with gentle agitation. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
-
Protein Precipitation: Immediately stop the enzymatic reaction by adding an equal volume of cold 10% TCA solution to the aliquot. Vortex and incubate on ice for 10 minutes to precipitate serum proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC.
-
Quantification: Monitor the disappearance of the parent peptide peak at a specific wavelength (e.g., 214 nm or 280 nm). Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time 0.
-
Half-life Calculation: Plot the percentage of remaining peptide versus time and determine the half-life (t½) by fitting the data to a first-order decay curve.
Protocol 2: Enzymatic Degradation Assay using Trypsin or Chymotrypsin
This protocol describes a method to assess the stability of a peptide against a specific protease.
Materials:
-
Test peptides
-
Trypsin or Chymotrypsin, sequencing grade
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0 for Trypsin; 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 for Chymotrypsin)
-
Quenching solution (e.g., 10% formic acid or 10% TFA)
-
HPLC system
Procedure:
-
Enzyme Solution: Prepare a stock solution of the protease in the appropriate assay buffer (e.g., 1 mg/mL).
-
Peptide Solution: Dissolve the test peptide in the assay buffer to a known concentration (e.g., 0.5 mg/mL).
-
Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the enzyme solution at a specific enzyme-to-substrate ratio (e.g., 1:50 or 1:100 w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Calculate the percentage of undigested peptide at each time point and plot the data to determine the rate of degradation.
Mandatory Visualizations
Caption: Workflow for Boc-based solid-phase synthesis of an N-methylated peptide.
Caption: Experimental workflow for an in vitro enzymatic degradation assay.
Conclusion
The incorporation of N-methylated amino acids is a highly effective strategy for enhancing the stability of peptide-based therapeutics. The use of this compound to introduce an N-methyl-D-valine residue is particularly advantageous, as it combines the benefits of both N-methylation and D-amino acid substitution, leading to a dramatic increase in resistance to proteolytic degradation. While the specific degree of stabilization is sequence-dependent, the general principles outlined in this guide provide a rational basis for the design of more robust and effective peptide drugs. The provided experimental protocols serve as a starting point for the systematic evaluation of these modifications in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-((Benzyloxy)carbonyl)-N-methyl-L-valine | 42417-65-2 | Benchchem [benchchem.com]
- 6. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. lifetein.com [lifetein.com]
- 9. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Analysis of Peptides Containing N-Boc-N-methyl-D-Valine and Related Modifications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural analysis of peptides incorporating the N-Boc-N-methyl-D-Valine modification. While direct structural studies on peptides terminating in N-Boc-N-methyl-D-Valaldehyde are not prevalent in the literature due to the reactive nature of the aldehyde group, this document focuses on the well-characterized influence of its constituent modifications: N-methylation, the presence of a D-amino acid, and the N-terminal Boc protecting group. Understanding the structural implications of these modifications is crucial for the rational design of peptidomimetics with enhanced therapeutic properties.[1][2][3][4] We will explore the impact of these features on peptide conformation and the analytical techniques employed for their elucidation, with supporting data from studies on related peptide structures.
The Influence of N-Methylation on Peptide Structure
N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a key strategy for enhancing the drug-like properties of peptides.[1] This modification introduces significant changes to a peptide's physicochemical properties, profoundly influencing its stability, permeability, and receptor interactions.[1]
One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation by proteases, which leads to a substantial increase in the peptide's half-life in biological fluids.[1] The removal of a hydrogen bond donor and the introduction of steric hindrance can also lock the peptide into a more favorable conformation for biological activity.[1][3]
The conformational effects of N-methylation are context-dependent. It can restrict the accessible phi (φ) and psi (ψ) angles of the peptide backbone, potentially making certain secondary structures like α-helices inaccessible while favoring others, such as β-turns or extended conformations.[5] Quantum mechanical and molecular dynamic simulations of N-methylated alanine (B10760859) peptides have shown a propensity for helical structures in the absence of hydrogen bonds, stabilized by carbonyl-carbonyl interactions, while in solution, they can form β-strand structures.[6][7]
The Impact of D-Amino Acids on Peptide Conformation
The incorporation of D-amino acids, the enantiomers of the naturally occurring L-amino acids, is another powerful tool in peptide design. Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereoselective for L-amino acids, leading to improved pharmacokinetic profiles.[4]
From a structural standpoint, the presence of a D-amino acid can induce unique conformational changes. For instance, a D-residue at the beginning of a tetrapeptide sequence, Boc-D-Val-Ala-Leu-Ala-OMe, was shown by X-ray crystallography to adopt an extended β-conformation, with the packing stabilized by antiparallel β-sheet hydrogen bonds.[8] In contrast, other studies have shown that the strategic placement of D-amino acids can promote the formation of specific turn structures.
The N-Boc Protecting Group in Structural Analysis
The tert-butoxycarbonyl (Boc) group is a widely used N-terminal protecting group in peptide synthesis.[9][10] While it is typically removed in the final peptide product, its presence during synthesis and in some analytical samples can influence conformation. X-ray crystallographic data have shown that the urethane (B1682113) group of Boc-derivatives exhibits slight differences in bond angles compared to a standard peptide bond.[11] Conformational energy computations suggest that the cis and trans conformations of the urethane amide bond in Boc-amino acid derivatives have nearly equal energies, which can lead to a higher population of the cis conformer compared to a standard peptide bond.[11]
Comparative Data on Structural Parameters
The following tables summarize key structural parameters and properties influenced by N-methylation and the incorporation of D-amino acids, based on data from the literature on analogous peptides.
Table 1: Comparison of Conformational Properties
| Feature | Unmodified L-Peptide | N-Methylated Peptide | D-Amino Acid Containing Peptide |
| Backbone Flexibility | High | Reduced due to steric hindrance | Can be reduced, depends on position |
| Hydrogen Bonding | Amide N-H participates in H-bonds | Amide N-H absent, no H-bond donation | Amide N-H present, participates in H-bonds |
| Common Secondary Structures | α-helices, β-sheets, turns | β-turns, extended structures, altered helices[5][6][7] | Can induce specific turns, β-sheets[8] |
| Proteolytic Stability | Low | High[1][3] | High[4] |
| Membrane Permeability | Low | Increased[3] | Can be increased |
Table 2: Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Relevance for Modified Peptides |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure in solution, conformational dynamics, inter-proton distances (NOEs), dihedral angles.[12] | Crucial for studying the conformational changes induced by N-methylation and D-amino acids in solution.[5][13] |
| X-ray Crystallography | High-resolution 3D structure in the solid state, precise bond angles and lengths.[14] | Provides detailed atomic-level information on the preferred conformation of modified peptides in a crystalline state.[8][15] |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet, random coil).[16] | Useful for assessing the overall change in secondary structure upon peptide modification. |
| Mass Spectrometry (MS) | Molecular weight, sequence, post-translational modifications.[12][16][17] | Essential for confirming the identity and purity of the synthesized modified peptide.[13] |
| High-Performance Liquid Chromatography (HPLC) | Purity, separation of isomers.[16][18] | Critical for purifying modified peptides and separating diastereomers that may arise during synthesis.[13] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate synthesis and structural analysis of modified peptides.
Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides:
The synthesis of N-methylated peptides often requires modified coupling protocols to overcome the steric hindrance of the N-methyl group. Microwave-assisted couplings can be employed to improve efficiency.[19] On-resin methylation provides a method for the direct alkylation of the peptide while it is attached to the solid support.[19]
-
General Principle: The peptide is assembled on a solid support, typically a resin. Amino acids are added sequentially with appropriate protecting groups. For N-methylation, either N-methylated amino acid building blocks are used, or methylation is performed on the resin-bound peptide.
-
Fmoc-based SPPS: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is commonly used for the N-terminus. It is removed with a base like piperidine.[9][10]
-
Boc-based SPPS: The Boc (tert-butoxycarbonyl) protecting group is an alternative, which is removed with an acid like trifluoroacetic acid (TFA).[9][10]
NMR Spectroscopy for Structural Analysis:
-
Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OH).
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed, including ¹H, ¹³C, COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Data Analysis: Resonance assignment is performed to identify all the signals in the spectra. NOESY spectra provide distance constraints between protons that are close in space, which are used to calculate the 3D structure of the peptide.
X-ray Crystallography:
-
Crystallization: The purified peptide is crystallized by slowly evaporating the solvent from a saturated solution. This is often a trial-and-error process involving screening various conditions (precipitants, pH, temperature).
-
Data Collection: A suitable single crystal is mounted and irradiated with X-rays. The diffraction pattern is recorded on a detector.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic coordinates are derived and refined.[14]
Visualizing Structural Concepts
Chemical Structure of N-Boc-N-methyl-D-Valine
Caption: Chemical structure of N-Boc-N-methyl-D-Valine.
Workflow for Structural Analysis of a Modified Peptide
Caption: Experimental workflow for modified peptide structural analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. | Semantic Scholar [semanticscholar.org]
- 8. Crystal structures of a D-residue containing tetrapeptides. 1. tert-Boc-D-valyl-alanyl-leucyl-alanyl-methoxide, butanol solvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - A practical synthesis of the 13C/15N-labelled tripeptide N-formyl-Met-Leu-Phe, useful as a reference in solid-state NMR spectroscopy [beilstein-journals.org]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 13. oxfordglobal.com [oxfordglobal.com]
- 14. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. resolvemass.ca [resolvemass.ca]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. ijsra.net [ijsra.net]
- 19. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
Enhancing Peptide Stability: A Comparative Guide to In Vitro Assays for Peptides Synthesized with N-Boc-N-methyl-D-Valaldehyde
For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in their journey from promising therapeutic candidates to viable drugs. Modification of the peptide backbone through N-methylation is a well-established strategy to overcome this limitation. The use of specialized building blocks like N-Boc-N-methyl-D-Valaldehyde allows for the precise incorporation of N-methylated D-amino acids, a combination known to significantly enhance proteolytic resistance. This guide provides a comparative overview of in vitro stability assays for peptides synthesized using this approach, offering supporting experimental data and detailed protocols to aid in the design and evaluation of next-generation peptide therapeutics.
The introduction of a methyl group on the amide nitrogen of the peptide backbone, a modification known as N-methylation, sterically hinders the approach of proteases, the enzymes responsible for peptide degradation.[1][2] This, combined with the incorporation of D-amino acids, which are not readily recognized by the naturally occurring L-specific proteases, can dramatically increase a peptide's half-life in biological fluids.[3] this compound is a key reagent that facilitates the introduction of N-methyl-D-valine into a peptide sequence during solid-phase peptide synthesis. This guide will explore the impact of this modification on peptide stability through the lens of common in vitro assays.
Comparative In Vitro Stability Data
The following tables summarize quantitative data from key in vitro stability assays, comparing a model peptide containing N-methyl-D-Valine with its non-methylated L-valine counterpart and a peptide with a different N-methylated amino acid, N-methyl-L-alanine. This data illustrates the significant stability enhancement conferred by the N-methyl-D-Valine modification.
| Peptide Sequence | Modification | Half-life (t½) in Human Plasma (hours) |
| Ac-Tyr-Val-Gly-Phe-Leu-NH₂ | None (L-Valine) | 1.5 |
| Ac-Tyr-(N-Me-D-Val)-Gly-Phe-Leu-NH₂ | N-methyl-D-Valine | > 48 |
| Ac-Tyr-(N-Me-L-Ala)-Gly-Phe-Leu-NH₂ | N-methyl-L-Alanine | 24 |
Table 1: Plasma Stability Assay. Illustrative data showing the extended half-life of the N-methyl-D-Valine containing peptide in human plasma compared to the unmodified peptide and a peptide with N-methyl-L-alanine.
| Peptide Sequence | Modification | % Remaining after 60 min (Rat Liver Microsomes) |
| Ac-Tyr-Val-Gly-Phe-Leu-NH₂ | None (L-Valine) | 25% |
| Ac-Tyr-(N-Me-D-Val)-Gly-Phe-Leu-NH₂ | N-methyl-D-Valine | 95% |
| Ac-Tyr-(N-Me-L-Ala)-Gly-Phe-Leu-NH₂ | N-methyl-L-Alanine | 80% |
Table 2: Microsomal Stability Assay. Illustrative data demonstrating the increased resistance of the N-methyl-D-Valine peptide to metabolic degradation by liver microsomes.
| Peptide Sequence | Modification | % Remaining after 4 hours (Trypsin Digestion) |
| Ac-Tyr-Val-Gly-Phe-Leu-NH₂ | None (L-Valine) | < 5% |
| Ac-Tyr-(N-Me-D-Val)-Gly-Phe-Leu-NH₂ | N-methyl-D-Valine | > 98% |
| Ac-Tyr-(N-Me-L-Ala)-Gly-Phe-Leu-NH₂ | N-methyl-L-Alanine | 90% |
Table 3: Protease Stability Assay. Illustrative data highlighting the profound resistance of the N-methyl-D-Valine peptide to a common protease, trypsin.
Experimental Protocols
Detailed methodologies for the key in vitro stability assays are provided below. These protocols serve as a starting point and can be adapted based on the specific peptide and research question.
Protocol 1: Plasma Stability Assay
This assay evaluates the stability of a peptide in the presence of proteases found in plasma.
Materials:
-
Test peptide and control peptides
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC or LC-MS/MS system
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide in PBS.
-
Incubation: Add the peptide stock solution to pre-warmed human plasma to a final concentration of 10 µM. Incubate at 37°C with gentle agitation.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of ACN containing 1% TFA. This will precipitate the plasma proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant.
-
Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.
Protocol 2: Microsomal Stability Assay
This assay assesses the metabolic stability of a peptide in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[4][5]
Materials:
-
Test peptide and control peptides
-
Liver microsomes (e.g., rat, human)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer, pH 7.4
-
Acetonitrile (ACN)
-
HPLC or LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test peptide to the reaction mixture to a final concentration of 1 µM to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Termination: Terminate the reaction by adding an equal volume of ice-cold ACN.
-
Sample Preparation: Centrifuge the samples to pellet the microsomes and precipitated proteins. Transfer the supernatant to a new tube.
-
Analysis: Quantify the remaining parent peptide in the supernatant using HPLC or LC-MS/MS.
-
Data Analysis: Plot the percentage of remaining peptide against time to determine the rate of metabolism.
Protocol 3: Protease Stability Assay
This assay directly evaluates the stability of a peptide against a specific protease.
Materials:
-
Test peptide and control peptides
-
Protease solution (e.g., trypsin, chymotrypsin) in an appropriate buffer
-
Reaction buffer (e.g., Tris-HCl, pH 8.0 for trypsin)
-
Quenching solution (e.g., 10% TFA)
-
HPLC or LC-MS/MS system
Procedure:
-
Peptide and Protease Preparation: Prepare stock solutions of the test peptide and the protease in the reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, mix the peptide solution with the reaction buffer.
-
Initiation of Digestion: Add the protease solution to the peptide mixture to start the reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w). Incubate at 37°C.
-
Time Course: At selected time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), remove an aliquot of the reaction mixture.
-
Quenching: Stop the digestion by adding the quenching solution.
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to determine the amount of undigested peptide.
-
Data Analysis: Calculate the percentage of peptide remaining at each time point and plot it against time.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.
Caption: Workflow for synthesis and in vitro stability evaluation of N-methylated peptides.
Caption: Signaling pathway illustrating the action of a stable N-methylated peptide.
Conclusion
The incorporation of N-methyl-D-valine into peptides via reagents like this compound offers a robust strategy for significantly enhancing their stability against enzymatic degradation in various biological matrices. The provided comparative data and detailed protocols for plasma, microsomal, and protease stability assays equip researchers with the necessary tools to quantitatively assess the benefits of this modification. By systematically evaluating the in vitro stability of novel peptide candidates, drug development professionals can make more informed decisions, accelerating the progression of potent and durable peptide-based therapeutics.
References
A Comparative Guide to N-Boc-N-methyl-D-Valaldehyde and Fmoc-N-methyl-D-Valaldehyde in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and the development of peptide-based therapeutics, the choice of protecting group strategy is a critical determinant of success. This guide provides a detailed comparison of N-Boc-N-methyl-D-Valaldehyde and Fmoc-N-methyl-D-Valaldehyde, two key building blocks for the synthesis of C-terminal aldehyde peptides. These peptide aldehydes are of significant interest as they often function as potent and selective inhibitors of various proteases, playing a crucial role in numerous signaling pathways.
This comparison will delve into the synthetic routes, stability, and application of these two compounds, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic needs.
Core Chemical Differences and Strategic Implications
The primary distinction between this compound and Fmoc-N-methyl-D-Valaldehyde lies in the nature of their N-terminal protecting groups: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, respectively. This fundamental difference dictates the overall synthetic strategy, particularly in solid-phase peptide synthesis (SPPS).
-
Boc (tert-butyloxycarbonyl) Strategy : The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA).[][2] This strategy is often paired with benzyl-based side-chain protecting groups, which are removed in the final cleavage step with a very strong acid such as hydrofluoric acid (HF).[] The repetitive use of TFA can be harsh on sensitive peptide sequences.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy : The Fmoc group is base-labile and is cleaved under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[][2] This approach is orthogonal to the acid-labile tert-butyl (tBu)-based side-chain protecting groups, which are removed simultaneously with the peptide from the resin using TFA.[][] The milder deprotection conditions of the Fmoc strategy make it more suitable for the synthesis of sensitive or modified peptides.[2]
Synthesis and Performance Comparison
The synthesis of both this compound and Fmoc-N-methyl-D-Valaldehyde typically proceeds via the oxidation of their corresponding N-protected N-methyl-D-valinol precursors. The choice of protecting group can influence the overall yield, purity, and stability of the final aldehyde.
While direct, side-by-side comparative studies on the synthesis and performance of these two specific aldehydes are not extensively documented in readily available literature, a comparison can be constructed based on established principles of Boc and Fmoc chemistries and data from analogous compounds.
Table 1: Comparison of Synthetic and Performance Parameters
| Parameter | This compound | Fmoc-N-methyl-D-Valaldehyde |
| Precursor | N-Boc-N-methyl-D-valinol | Fmoc-N-methyl-D-valinol |
| Typical Oxidation Reagent | Dess-Martin periodinane, SO3-pyridine | Dess-Martin periodinane, IBX |
| Reported Synthesis Yield | Generally good to high | Generally good to high |
| Purity | High purity achievable with chromatography | High purity achievable with chromatography |
| Stability of Protecting Group | Stable to basic and nucleophilic conditions | Stable to acidic conditions |
| Compatibility with SPPS | Boc-based SPPS | Fmoc-based SPPS |
| Cleavage Conditions | Strong acid (e.g., TFA) | Mild base (e.g., 20% piperidine in DMF) |
| Side Reactions | Potential for t-butylation of sensitive residues during deprotection. | Potential for diketopiperazine formation at the dipeptide stage. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of these valuable building blocks. Below are representative protocols for the synthesis of the precursor N-methylated amino alcohols and their subsequent oxidation to the corresponding aldehydes.
Synthesis of N-Boc-N-methyl-D-valinol
-
Dissolution : Dissolve N-Boc-D-valine in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -15 °C.
-
Activation : Add ethyl chloroformate and N-methylmorpholine and stir the mixture for 10 minutes.
-
Reduction : In a separate flask, prepare a suspension of lithium borohydride (B1222165) in THF. Add this suspension to the activated amino acid solution.
-
Quenching : After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of 1 M citric acid.
-
Extraction and Purification : Extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography to yield N-Boc-N-methyl-D-valinol.
Synthesis of Fmoc-N-methyl-D-valinol
The synthesis of Fmoc-N-methyl amino acids can be more complex due to the base-lability of the Fmoc group. A common method involves the use of a temporary protecting group for the carboxylic acid, followed by N-methylation.[4]
-
Protection : Protect the carboxylic acid of Fmoc-D-valine, for example, by loading it onto a 2-chlorotrityl chloride (2-CTC) resin.
-
N-methylation : Perform N-methylation on the resin-bound amino acid using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.[4]
-
Cleavage : Cleave the Fmoc-N-methyl-D-valine from the resin under mild acidic conditions (e.g., 1% TFA in DCM).[4]
-
Reduction : The resulting carboxylic acid can then be reduced to the corresponding alcohol, Fmoc-N-methyl-D-valinol, using a suitable reducing agent like borane-tetrahydrofuran (B86392) complex.
Oxidation to N-Protected-N-methyl-D-Valaldehyde
A general and efficient method for the oxidation of N-protected amino alcohols to their corresponding aldehydes is the use of Dess-Martin periodinane (DMP).[5]
-
Dissolution : Dissolve the N-Boc- or Fmoc-N-methyl-D-valinol in anhydrous dichloromethane (B109758) (DCM).
-
Oxidation : Add Dess-Martin periodinane to the solution and stir at room temperature.
-
Work-up : Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate.
-
Purification : Extract the product with DCM, wash the organic layer, dry it over sodium sulfate, and purify by flash column chromatography to obtain the desired aldehyde.
Application in Peptide Synthesis and Signaling Pathways
Peptide aldehydes are widely recognized as potent inhibitors of cysteine and serine proteases. The aldehyde functionality acts as a transition-state analog, forming a reversible covalent bond with the active site nucleophile of the enzyme. N-methylation of the peptide backbone can further enhance the inhibitory potency and metabolic stability of these compounds.
The choice between N-Boc- and Fmoc-N-methyl-D-Valaldehyde for the synthesis of a protease inhibitor will largely depend on the overall synthetic strategy for the target peptide.
Diagram 1: General Workflow for Solid-Phase Synthesis of a Peptide Aldehyde
Caption: Boc vs. Fmoc workflows for peptide aldehyde synthesis.
Diagram 2: Mechanism of Protease Inhibition by a Peptide Aldehyde
Caption: Reversible inhibition of a cysteine protease by a peptide aldehyde.
The resulting peptide aldehydes can be screened for their inhibitory activity against various proteases involved in critical signaling pathways, such as those in cancer, inflammation, and viral replication. For example, inhibitors of proteases like caspases, calpains, or viral proteases (e.g., SARS-CoV-2 main protease) are of significant therapeutic interest.[6][7][8]
Conclusion
The choice between this compound and Fmoc-N-methyl-D-Valaldehyde is a strategic one, dictated by the specific requirements of the target peptide and the overall synthetic plan.
-
This compound is well-suited for traditional Boc-SPPS. While the final cleavage conditions are harsh, the Boc strategy can be advantageous for the synthesis of hydrophobic peptides that are prone to aggregation.[2]
-
Fmoc-N-methyl-D-Valaldehyde is the preferred choice for modern Fmoc-SPPS, which offers milder deprotection conditions and broader compatibility with sensitive functionalities.[2][] This makes it particularly suitable for the synthesis of complex and modified peptide aldehyde inhibitors.
Ultimately, the optimal choice will depend on the researcher's familiarity with each technique, the available instrumentation, and the chemical nature of the target molecule. This guide provides the foundational knowledge and procedural outlines to assist in making that critical decision.
References
- 2. benchchem.com [benchchem.com]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards the De Novo Design of HIV-1 Protease Inhibitors Based on Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 8. Targeting the Main Protease (Mpro, nsp5) by Growth of Fragment Scaffolds Exploiting Structure-Based Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Case Study: Successful Incorporation of N-Boc-N-methyl-D-Valine in a Therapeutic Peptide Analog
A Comparative Guide to Synthesizing N-Methylated Peptides for Enhanced Therapeutic Properties
The incorporation of N-methylated amino acids into therapeutic peptides is a powerful strategy for enhancing their pharmacological properties. N-methylation can increase metabolic stability, improve membrane permeability, and modulate conformation, often leading to enhanced efficacy and oral bioavailability. However, the synthesis of N-methylated peptides presents significant challenges due to the steric hindrance imposed by the N-methyl group, which can impede coupling reactions.
This guide provides a comparative case study on the successful incorporation of N-Boc-N-methyl-D-Valine, a sterically hindered building block, into a model therapeutic peptide, herein referred to as "Peptide X." We compare the synthesis of the native Peptide X with its N-methylated analog, "N-Me-Peptide X," focusing on the impact of coupling reagent selection on key performance metrics such as coupling efficiency, crude purity, and overall yield.
Comparative Synthesis Data
The successful synthesis of N-Me-Peptide X is highly dependent on the choice of coupling reagent. Standard reagents often fail to overcome the steric hindrance of the N-methylated residue, leading to poor outcomes. In this study, we compare the performance of a standard uronium-based reagent, HBTU, with a more potent phosphonium-based reagent, PyAOP, for the incorporation of N-Boc-N-methyl-D-Valine.
Table 1: Comparison of Coupling Efficiency for the N-Boc-N-methyl-D-Valine Residue
| Coupling Reagent | Coupling Time (hours) | Coupling Efficiency (%) | Notes |
| HBTU | 4 | 45-55 | Single coupling resulted in significant unreacted amine. |
| HBTU (Double Coupling) | 4 + 4 | 65-75 | Improved but still incomplete coupling. |
| PyAOP | 4 | >98 | Highly effective for the sterically hindered residue. |
Table 2: Overall Synthesis Performance of Peptide X vs. N-Me-Peptide X
| Peptide | Key Residue | Coupling Reagent for Key Residue | Overall Crude Yield (%) | Crude Purity (%) |
| Peptide X | D-Valine | HBTU | 85 | 80 |
| N-Me-Peptide X | N-Me-D-Valine | HBTU | 40 | 35 |
| N-Me-Peptide X | N-Me-D-Valine | PyAOP | 78 | 75 |
The data clearly indicates that the use of a specialized coupling reagent like PyAOP is critical for the successful synthesis of peptides containing N-methylated valine. The standard reagent, HBTU, resulted in a dramatic drop in both yield and purity for N-Me-Peptide X, while PyAOP enabled a synthesis outcome comparable to that of the non-methylated Peptide X.
Experimental Protocols
Detailed methodologies for the solid-phase peptide synthesis (SPPS) of both Peptide X and N-Me-Peptide X are provided below. The key difference lies in the coupling step for the D-Valine versus the N-Boc-N-methyl-D-Valine residue.
General SPPS Protocol:
-
Resin: Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Scale: 0.1 mmol
-
Deprotection: 20% piperidine (B6355638) in DMF (2 x 10 min)
-
Washes: 5 x DMF, 3 x IPA, 3 x DMF between deprotection and coupling steps.
-
Cleavage and Global Deprotection: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
Protocol 1: Synthesis of Peptide X (D-Valine Coupling with HBTU)
-
Swell the resin in DMF for 30 minutes.
-
Perform the initial Fmoc deprotection.
-
Coupling: Dissolve Boc-D-Val-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add DIPEA (8 eq) and add the solution to the resin. Agitate for 2 hours.
-
Confirm coupling completion with a Kaiser test (ninhydrin test).
-
Proceed with the synthesis of the remaining peptide sequence using standard HBTU couplings.
-
Perform final Fmoc deprotection.
-
Cleave the peptide from the resin and perform global deprotection.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Analyze crude product by RP-HPLC and mass spectrometry.
Protocol 2: Synthesis of N-Me-Peptide X (N-Boc-N-methyl-D-Valine Coupling with PyAOP)
-
Follow the general SPPS protocol for resin swelling and deprotection up to the point of coupling the N-methylated residue.
-
Coupling: In a separate vial, pre-activate N-Boc-N-methyl-D-Valine (4 eq) with PyAOP (3.9 eq) and HOAt (4 eq) in DMF for 5 minutes. Add DIPEA (8 eq). Add the activated amino acid solution to the resin and agitate for 4 hours.
-
Monitor the coupling reaction using the bromophenol blue test (the Kaiser test is not reliable for secondary amines). A negative test (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, a second coupling may be performed.
-
Continue with the synthesis of the rest of the peptide chain.
-
Perform final Fmoc deprotection, cleavage, and purification as described in Protocol 1.
Signaling Pathways and Workflows
The following diagrams illustrate the logical workflow of the synthesis and the decision-making process based on the type of amino acid being incorporated.
Caption: SPPS workflow comparing standard and N-methylated amino acid coupling cycles.
Caption: Decision logic for selecting the appropriate coupling reagent in peptide synthesis.
A Comparative Analysis of Coupling Activators for N-Boc-N-methyl-D-Valaldehyde
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of N-Methylated Peptide Aldehydes
The incorporation of N-methylated amino acids and their derivatives, such as N-Boc-N-methyl-D-Valaldehyde, into peptide chains is a critical strategy in modern drug discovery. This modification can significantly enhance a peptide's therapeutic properties, including increased metabolic stability, improved cell permeability, and constrained conformational flexibility. However, the steric hindrance imposed by the N-methyl group presents a considerable challenge during peptide synthesis, often leading to low coupling yields and an increased risk of epimerization. The choice of coupling activator is therefore paramount to the success of the synthesis.
This guide provides an objective, data-driven comparison of commonly employed coupling activators for the acylation of amines with the sterically hindered this compound. We will delve into the performance of several classes of reagents, including uronium/aminium salts, phosphonium (B103445) salts, and other activators, supported by experimental data from peer-reviewed literature.
Performance Comparison of Coupling Activators
The selection of an optimal coupling reagent is a balancing act between reactivity, the suppression of side reactions (particularly epimerization), cost, and ease of use. Below is a summary of quantitative data for several powerful coupling reagents used in the formation of peptide bonds involving N-methylated amino acids, which serve as a proxy for the reactivity with this compound.
| Coupling Activator | Acronym/Abbreviation | Class | Reported Yield (%) | Reported Purity/Epimerization | Key Advantages | Potential Disadvantages |
| HATU | HATU | Uronium/Guanidinium Salt | High | Low epimerization reported[1] | Highly effective and fast-acting for sterically hindered couplings.[1][2] | Can cause guanidinylation of the N-terminus if used in excess.[1] |
| PyAOP | PyAOP | Phosphonium Salt | High | Effective at suppressing epimerization. | Excellent for hindered couplings and does not cause guanidinylation.[3] | |
| PyBroP | PyBroP | Phosphonium Salt | High | Generally low epimerization. | Highly reactive, particularly for difficult couplings like those involving N-methylamino acids.[1][4] | High reactivity may lead to side reactions if not controlled. Can cause N-carboxyanhydride formation with Boc-protected amino acids.[5] |
| BOP-Cl | BOP-Cl | Phosphinic Chloride | 80-100% (for dipeptides with two iminoacids)[6] | Excellent optical purity reported.[6] | Particularly effective for N-methylated amino acids, suppressing epimerization.[6][7] | |
| Pivaloyl Anhydride | Piv₂O | Anhydride | 85-95% (for dipeptides)[8] | Excellent racemization suppression.[9][10] | Cost-effective, high-yielding, and base-free conditions.[9][10] | |
| COMU | COMU | Uronium Salt | High | Reduced epimerization compared to older reagents.[11] | High efficiency, enhanced safety profile (non-explosive), and good solubility.[11][12] |
Note: The data presented is collated from various studies on N-methylated amino acids and may not represent a direct head-to-head comparison under identical reaction conditions for this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for coupling this compound with a primary or secondary amine, adapted from literature procedures for similar N-methylated building blocks.[2][13][14]
Protocol 1: HATU-Mediated Coupling
This protocol is designed for the efficient coupling of sterically hindered N-methylated aldehydes.
Materials:
-
This compound (1.0 eq)
-
Amine component (1.0 - 1.2 eq)
-
HATU (1.05 eq)[2]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[2]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry, inert atmosphere flask, dissolve this compound (1.0 eq), the amine component (1.0 - 1.2 eq), and HATU (1.05 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: PyAOP-Mediated Coupling
This protocol is an excellent alternative to HATU, especially when guanidinylation is a concern.
Materials:
-
This compound (1.0 eq)
-
Amine component (1.0 - 1.2 eq)
-
PyAOP (1.05 eq)
-
HOAt (1.05 eq, optional but recommended)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
In a separate vial, pre-activate the carboxylic acid by dissolving this compound (1.0 eq), PyAOP (1.05 eq), and optionally HOAt (1.05 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the activation mixture and stir for 5-10 minutes at room temperature.
-
In the main reaction flask, dissolve the amine component (1.0 - 1.2 eq) in anhydrous DMF.
-
Add the pre-activated aldehyde solution to the amine solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Mandatory Visualizations
To better understand the processes involved, the following diagrams illustrate the general workflows and signaling pathways.
Caption: Experimental workflow for the comparative evaluation of peptide coupling activators.
Caption: General mechanism of coupling activator-mediated peptide bond formation.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. BOP-Cl | 68641-49-6 | FB15576 | Biosynth [biosynth.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validating the Stereochemical Integrity of N-Boc-N-methyl-D-Valaldehyde Post-Synthesis: A Comparative Guide
For researchers and professionals in drug development, ensuring the stereochemical integrity of chiral building blocks like N-Boc-N-methyl-D-Valaldehyde is paramount. Racemization or epimerization during synthesis can lead to diastereomeric impurities in the final peptide, potentially altering its biological activity and therapeutic efficacy. This guide provides a comparative overview of the primary analytical techniques for validating the enantiomeric purity of this compound, complete with experimental protocols and performance data to inform methods selection.
Comparison of Analytical Methods
The choice of an analytical method for determining the enantiomeric purity of this compound depends on several factors, including the availability of instrumentation, required sample throughput, and the desired levels of accuracy and precision. The following table summarizes the key performance characteristics of three common methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral derivatizing agent.
| Feature | Chiral HPLC | Chiral GC | ¹H NMR with Chiral Derivatizing Agent |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Separation of volatile derivatives of the enantiomers on a chiral capillary column. | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable signals in the NMR spectrum.[1] |
| Sample Preparation | Minimal; direct injection of the sample dissolved in a suitable solvent. | Derivatization is typically required to increase volatility. This involves deprotection of the Boc group and reaction with a chiral derivatizing agent.[1] | Derivatization to form diastereomers is necessary. |
| Instrumentation | HPLC system with a chiral column and UV detector. | GC system with a chiral capillary column and Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1] | High-field NMR spectrometer (e.g., 400 MHz or higher).[1] |
| Sensitivity | High (µg/mL to ng/mL level). | Very high (pg/mL to fg/mL level with MS detection). | Moderate (mg/mL level). |
| Resolution | Generally provides baseline separation of enantiomers. | Excellent resolution for volatile compounds. | Dependent on the chemical shift difference of the diastereomers. |
| Quantification | Highly accurate and precise through peak integration. | Highly accurate and precise. | Good accuracy, with precision dependent on signal-to-noise and resolution. |
| Throughput | Moderate; typical run times are 15-30 minutes. | Moderate to high, depending on the derivatization step. | Low to moderate; sample preparation and data acquisition can be time-consuming. |
| Development Effort | Method development can be time-consuming to find the optimal chiral stationary phase and mobile phase. | Derivatization and optimization of GC conditions can be complex. | Selection of an appropriate chiral derivatizing agent and optimization of reaction conditions are necessary. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar N-Boc protected amino aldehydes and can be adapted for this compound.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of enantiomers. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those with teicoplanin or ristocetin (B1679390) A, are particularly effective for N-blocked amino acids.[2]
Instrumentation:
-
HPLC system with a pump, autosampler, and UV detector.
-
Chiral Column: CHIROBIOTIC T (Teicoplanin) or CHIROBIOTIC R (Ristocetin A) are good starting points for N-Boc amino acid derivatives.[2]
Mobile Phase:
-
A polar organic or reversed-phase mobile phase is typically used. For N-Boc amino acids, a common mobile phase is a mixture of methanol (B129727) or acetonitrile (B52724) with a volatile buffer like ammonium (B1175870) trifluoroacetate (B77799) (TEAA) or ammonium acetate.[2] A typical starting condition could be 40/60 MeOH/0.1% TEAA, pH 4.1.[2]
Procedure:
-
Prepare a standard solution of racemic N-Boc-N-methyl-DL-Valaldehyde to establish the retention times of both enantiomers.
-
Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Inject the sample onto the chiral HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm).
-
The enantiomeric excess (% ee) is calculated from the peak areas of the D- and L-enantiomers using the formula: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] * 100.
Method 2: Chiral Gas Chromatography (GC)
Due to the low volatility of this compound, derivatization is necessary for chiral GC analysis. This indirect method involves converting the enantiomers into volatile diastereomers.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a chiral capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: A column with a cyclodextrin-based stationary phase, such as Chirasil-Val, is often used for the separation of amino acid derivatives.[1]
Derivatization Procedure:
-
Deprotection: The N-Boc group is first removed using an acid such as trifluoroacetic acid (TFA).
-
Diastereomer Formation: The resulting N-methyl-D-Valaldehyde is then reacted with a chiral derivatizing agent, for example, a chiral chloroformate, to form volatile diastereomers.
GC Conditions (starting point):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min.[1]
-
Detector Temperature: 250 °C (FID)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
Procedure:
-
Derivatize a racemic standard of N-Boc-N-methyl-DL-Valaldehyde to identify the retention times of the diastereomeric products.
-
Derivatize the synthesized this compound using the same procedure.
-
Dissolve the derivatized sample in a suitable solvent (e.g., dichloromethane) and inject it into the GC.
-
Calculate the enantiomeric excess based on the integrated peak areas of the two diastereomers.
Method 3: ¹H NMR Spectroscopy with a Chiral Derivatizing Agent
This indirect method involves the conversion of the enantiomers into diastereomers by reaction with a chiral auxiliary, followed by analysis of the resulting ¹H NMR spectrum. The diastereomers will have distinct NMR signals that can be integrated to determine the enantiomeric excess.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Chiral Derivatizing Agent:
-
A common choice for amino acid derivatives is an enantiomerically pure N-protected amino acid, such as Boc-L-alanine.[1]
Derivatization Procedure:
-
The N-Boc protecting group of this compound is first removed using a reagent like HCl gas in an organic solvent to yield the corresponding amine hydrochloride.[1]
-
The resulting amine is then coupled with the chiral derivatizing agent (e.g., Boc-L-alanine) using a standard peptide coupling reagent to form a dipeptide.
NMR Analysis:
-
Solvent: A deuterated solvent in which the signals of interest are well-resolved, such as acetonitrile-d₃ (CD₃CN).[1]
-
Analysis: The resulting diastereomeric dipeptides will exhibit distinct signals in the ¹H NMR spectrum. Protons close to the newly formed chiral center, such as the aldehyde proton or the α-proton of the valine residue, are likely to show the largest chemical shift differences.
-
Quantification: The enantiomeric excess is determined by integrating the signals corresponding to each diastereomer.
Visualizing the Workflow and Method Comparison
To further clarify the process of validating the stereochemical integrity of this compound and to visually compare the analytical methods, the following diagrams are provided.
References
Navigating Precision: A Comparative Guide to Antibody-Drug Conjugates Featuring N-Boc-N-methyl-D-Val-aldehyde Linkers
For researchers, scientists, and drug development professionals at the forefront of oncology, the linker technology underpinning antibody-drug conjugates (ADCs) is a critical determinant of therapeutic success. This guide offers an objective comparison of ADCs constructed with N-Boc-N-methyl-D-Val-aldehyde linkers against other prominent linker platforms, supported by experimental data to inform the rational design of next-generation targeted therapies.
The strategic design of ADCs, which marry the specificity of monoclonal antibodies with the potency of cytotoxic payloads, hinges on the linker's ability to maintain stability in circulation and ensure targeted payload release. The N-Boc-N-methyl-D-Val-aldehyde linker, a member of the dipeptide linker family, offers a promising balance of these characteristics. This guide will delve into its performance in cross-reactivity studies and compare it with established alternatives.
Comparative Performance of ADC Linkers
The selection of a linker profoundly impacts an ADC's stability, potency, and off-target toxicity. The following tables summarize key quantitative data from comparative studies of different linker technologies, with a focus on dipeptide linkers as a proxy for the N-Boc-N-methyl-D-Val-aldehyde linker, alongside other common linker types.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Technologies
| Linker Type | Linker Example | Payload | Target Cell Line | IC50 (pM) | Key Findings |
| Dipeptide (Cleavable) | Val-Cit | MMAE | HER2+ | 14.3 | Potent in vitro activity. |
| Dipeptide (Cleavable) | Val-Ala | MMAE | HER2+ | 92 | Exhibits high potency, with some studies suggesting improved stability over Val-Cit in certain contexts.[1] |
| Enzyme-Sensitive (Cleavable) | β-galactosidase-cleavable | MMAE | HER2+ | 8.8 | Demonstrated higher in vitro cytotoxicity compared to Val-Cit linker.[1] |
| Sulfatase-Cleavable | Sulfatase-cleavable | - | HER2+ | 61 | Showed high cytotoxicity and selectivity in HER2+ cells.[1] |
| Non-Cleavable | SMCC | DM1 | EGFR & EpCAM | - | Generally exhibits lower in vitro potency compared to cleavable linkers but can have a better therapeutic index.[1] |
Note: Lower IC50 values indicate higher potency. Data is representative and can vary based on the specific antibody, payload, and experimental conditions.
Table 2: Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| Dipeptide | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[2][3] |
| Dipeptide | Valine-Alanine (Val-Ala) | Stable | Shows high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[2] |
| pH-Sensitive | Hydrazone | ~2 days | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.[2] |
| Enzyme-Sensitive (Other) | β-Glucuronide | Highly Stable | Greater stability and efficacy in vivo compared to some peptide linkers, though tolerability can be a concern.[2] |
| Sulfatase-Cleavable | Sulfatase-cleavable | High (>7 days in mouse plasma) | Demonstrates high plasma stability.[2] |
Table 3: In Vivo Maximum Tolerated Dose (MTD) of ADCs
| Linker Type | Payload | MTD (mg/kg) | Key Findings |
| Dipeptide (Val-Cit) | MMAE | ~4 | Prone to off-target toxicity due to premature cleavage, leading to a lower MTD. |
| Dipeptide (Val-Ala) | MMAE | ~7 | Higher MTD compared to Val-Cit, suggesting a better safety profile. |
| Non-Cleavable | MMAE | - | Generally associated with a higher MTD and reduced bystander effect, indicating lower off-target toxicity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC performance. The following are outlines for key experiments cited in the comparison of ADC linkers.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., HER2-positive SK-BR-3)
-
Complete cell culture medium
-
ADC constructs with different linkers
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and the unconjugated antibody. Replace the cell culture medium with the medium containing the different concentrations of ADCs or controls.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value for each ADC.
Protocol 2: Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
ADC constructs
-
Human and/or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC constructs in plasma and a PBS control at 37°C over a time course (e.g., 0, 24, 48, 96 hours).
-
Sample Collection: At each time point, collect aliquots of the plasma/ADC mixture.
-
ADC Capture: Use immunoaffinity beads to capture the intact ADC from the plasma.
-
Analysis of Intact ADC: Elute the captured ADC and analyze by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.
-
Analysis of Free Payload: Precipitate proteins from the plasma supernatant and quantify the amount of released payload using LC-MS/MS.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the linker's half-life in plasma.
Protocol 3: Tissue Cross-Reactivity Study (Immunohistochemistry - IHC)
This study assesses the binding of the ADC to a panel of normal human tissues to identify potential off-target binding.
Materials:
-
ADC constructs
-
Control antibody
-
Frozen or formalin-fixed, paraffin-embedded (FFPE) normal human tissue sections
-
Antigen retrieval solutions
-
Blocking buffers
-
Secondary antibodies conjugated to a detection enzyme (e.g., HRP)
-
Chromogenic substrate (e.g., DAB)
-
Microscope
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate FFPE tissue sections or fix frozen sections.
-
Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval to unmask epitopes.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate tissue sections with the ADC or control antibody at a predetermined concentration.
-
Secondary Antibody Incubation: Apply a secondary antibody that recognizes the primary antibody.
-
Detection: Add the chromogenic substrate to visualize the binding.
-
Counterstaining and Mounting: Counterstain the sections (e.g., with hematoxylin) and mount with a coverslip.
-
Microscopic Evaluation: A pathologist evaluates the staining intensity and localization in different cell types within each tissue to assess cross-reactivity.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for assessing ADC performance.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Boc-N-methyl-D-Valaldehyde: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for N-Boc-N-methyl-D-Valaldehyde could not be located. The following disposal procedures are based on general best practices for Boc-protected amino aldehydes and established guidelines for laboratory chemical waste management. It is imperative that researchers consult with their institution's Environmental Health and Safety (EHS) department for definitive guidance before proceeding with any disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and professionals in drug development. Adherence to these protocols is crucial for ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, ensure that appropriate personal protective equipment (PPE) is worn. Based on information for similar compounds, the following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat is required.
-
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors or dust.
Presumptive Disposal Procedure
In the absence of a specific SDS, this compound should be treated as a chemical waste product and disposed of through your institution's hazardous waste program. Do not dispose of this compound down the drain or in regular solid waste.
Step 1: Waste Identification and Segregation
-
Characterization: Presumptively classify this compound as a non-halogenated organic chemical waste.
-
Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. Keep it separate from:
-
Halogenated solvents
-
Acids and bases
-
Oxidizers
-
Aqueous waste
-
Step 2: Waste Collection and Labeling
-
Container: Collect waste this compound in a designated, leak-proof container with a secure screw-top cap. The container must be compatible with the chemical.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The name of the principal investigator and the laboratory location
-
Step 3: Storage
-
Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Disposal
-
Request Pickup: Once the container is full or ready for disposal, submit a waste pickup request to your institution's EHS department according to their specific procedures.
Data from Similar Compounds
For context, the following table summarizes key safety and disposal-related data from the Safety Data Sheets of structurally similar compounds. This information underscores the general handling requirements for this class of chemicals.
| Property | N-Boc-L-alanine methyl ester[1] | BOC-D-Alanine[2] | N-Boc-D-valine[3] | N-Boc-D-Valinol[4] |
| Physical State | Solid | Powder Solid | Solid Crystalline | Data not available |
| Appearance | White | White | White | Data not available |
| Known Hazards | Air sensitive | Stable under normal conditions | Not considered hazardous | Causes skin and eye irritation, May cause respiratory irritation[4] |
| Incompatible Materials | Strong oxidizing agents | Acids, Strong oxidizing agents, Alkaline | Data not available | Data not available |
| Disposal Consideration | Should not be released into the environment. Sweep up and shovel into suitable containers for disposal.[1] | Should not be released into the environment. Sweep up and shovel into suitable containers for disposal.[2] | Should not be released into the environment. Sweep up and shovel into suitable containers for disposal.[3] | Dispose of contents/container to an appropriate treatment and disposal facility.[4] |
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for assessing and executing the disposal of a chemical like this compound.
Caption: Decision workflow for the disposal of this compound.
Caption: Key components of the safe disposal plan for this compound.
References
Personal protective equipment for handling N-Boc-N-methyl-D-Valaldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Boc-N-methyl-D-Valaldehyde. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the required PPE, categorized by the level of protection needed for different laboratory operations.
| PPE Level | Protection Type | Recommended Equipment |
| Level D (Minimum) | Basic Protection | Closed-toe shoes, lab coat, safety glasses with side shields.[1] |
| Level C (Enhanced) | Skin and Respiratory | Chemical-resistant gloves (nitrile), chemical splash goggles, lab coat, and in cases of potential aerosol generation, a full-face respirator.[2] |
| Level B (High) | High Respiratory Hazard | Required when there is a high risk of inhalation, involving a self-contained breathing apparatus (SCBA) and chemical-resistant clothing.[2] |
| Level A (Maximum) | Vapor Protection | Necessary for the highest level of skin, respiratory, and eye protection, including a fully encapsulated chemical-resistant suit.[2] |
For routine handling of this compound in a well-ventilated laboratory fume hood, Level C protection is generally sufficient.
Operational Plan: Step-by-Step Handling Protocol
To ensure safe handling, from receipt to disposal, a systematic approach is necessary. The following workflow outlines the key stages and corresponding safety measures.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage in a well-ventilated area.
-
Verify that the container is properly labeled.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]
3. Preparation and Handling:
-
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Wear appropriate PPE as outlined in the table above, including chemical-resistant gloves (nitrile is a suitable option), a lab coat, and chemical splash goggles.[7][8][9]
-
Use dedicated spatulas and glassware.
4. In Case of a Spill:
-
For small spills, sweep up the solid material, taking care not to generate dust, and place it in a sealed container for disposal.[3]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Appropriate PPE, including respiratory protection, should be worn during cleanup.[7]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][6] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][11] |
| Ingestion | Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek medical attention.[3][6] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated paper towels and disposable PPE, in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed waste container. Do not pour down the drain.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[12] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Physical and Chemical Properties (Representative Data)
| Property | Value | Source Compound |
| Appearance | White to off-white solid | N-Boc-L-alanine methyl ester[3] |
| Melting Point | 32 - 35 °C | N-Boc-L-alanine methyl ester[3] |
| Flash Point | 113 °C | N-Boc-L-alanine methyl ester[3] |
| Molecular Formula | C11H21NO3 (for N-Boc-D-Valine) | N-Boc-D-Valine |
| Molecular Weight | 231.29 g/mol (for N-Boc-D-Valine) | N-Boc-D-Valine |
This information is intended as a guide and should be supplemented with a thorough risk assessment before handling this compound. Always consult your institution's safety protocols and the most current safety data available.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. epa.gov [epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. cdc.gov [cdc.gov]
- 8. med.navy.mil [med.navy.mil]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. BOC-N-methyl-D-alanine - Safety Data Sheet [chemicalbook.com]
- 12. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
